molecular formula C6H13NO2 B13150763 Methyl 4-amino-3-methylbutanoate

Methyl 4-amino-3-methylbutanoate

Cat. No.: B13150763
M. Wt: 131.17 g/mol
InChI Key: XMTSNVMIKXQAPW-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methylbutanoate hydrochloride is a chiral aliphatic ester compound supplied as its hydrochloride salt for enhanced stability. This specialty chemical serves as a versatile building block in organic synthesis and pharmaceutical research for developing novel active molecules . The compound is characterized by the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . Its structure, defined by the SMILES string COC(=O)CC(C)CN , features both a reactive ester group and a primary amine group, making it a useful intermediate for constructing more complex structures. The stereochemistry of the methyl group is specified as (S) in the enantiopure form, with the canonical SMILES noted as C[C@@H](CC(=O)OC)CN . Provided with a high purity level of 95%+ and identified under the catalog number CM600149 , this chemical is intended for use by qualified researchers in a controlled laboratory setting. All chemical information is provided for research purposes. Researchers are advised to consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols. It is strictly for research use only and not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl 4-amino-3-methylbutanoate

InChI

InChI=1S/C6H13NO2/c1-5(4-7)3-6(8)9-2/h5H,3-4,7H2,1-2H3

InChI Key

XMTSNVMIKXQAPW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)CN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-amino-3-methylbutanoate, a valuable building block in medicinal chemistry and drug development. The document details both racemic and stereoselective synthetic strategies, offering in-depth mechanistic insights and field-proven experimental protocols. Key methodologies discussed include conjugate addition of nitromethane to methyl crotonate followed by nitro group reduction, and asymmetric approaches employing chiral auxiliaries, organocatalysis, and enzymatic resolutions. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing a robust framework for the efficient and controlled preparation of this important β-amino ester.

Introduction: The Significance of β-Amino Esters

β-Amino acids and their ester derivatives are crucial structural motifs in the development of novel therapeutics. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to metabolic degradation by peptidases. Methyl 4-amino-3-methylbutanoate, with its characteristic β-methyl substitution, presents a chiral scaffold of significant interest for the synthesis of complex molecular architectures with potential biological activity. This guide will explore the primary synthetic routes to this compound, emphasizing practical and scalable methodologies.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of Methyl 4-amino-3-methylbutanoate points to two primary synthetic strategies. The first involves the formation of the C-N bond at a late stage, typically through the reduction of a nitro group. The second strategy focuses on the stereoselective construction of the C3-chiral center.

Diagram 1: Retrosynthetic Analysis

G Target Methyl 4-amino-3-methylbutanoate Intermediate1 Methyl 3-methyl-4-nitrobutanoate Target->Intermediate1 Reduction Starting_Materials Methyl Crotonate + Nitromethane Intermediate1->Starting_Materials Michael Addition

Caption: Retrosynthetic approach for Methyl 4-amino-3-methylbutanoate.

Racemic Synthesis: A Two-Step Approach

A robust and widely applicable method for the synthesis of racemic Methyl 4-amino-3-methylbutanoate involves a two-step sequence: a Michael addition of nitromethane to methyl crotonate, followed by the reduction of the resulting nitro-ester.

Step 1: Michael Addition of Nitromethane to Methyl Crotonate

The conjugate addition of nitromethane to methyl crotonate is a thermodynamically controlled process that forms the carbon-carbon bond at the β-position of the ester.[1] This reaction is typically catalyzed by a base.

Mechanism: The base deprotonates nitromethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the β-carbon of the electron-deficient methyl crotonate. Subsequent protonation of the resulting enolate yields the desired methyl 3-methyl-4-nitrobutanoate.

Diagram 2: Michael Addition Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Methyl Crotonate & Nitromethane Reaction_Vessel Stir at Room Temperature Start->Reaction_Vessel Base Base (e.g., DBU) Base->Reaction_Vessel Solvent Solvent (e.g., THF) Solvent->Reaction_Vessel Quench Quench with aq. NH4Cl Reaction_Vessel->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Methyl 3-methyl-4-nitrobutanoate Purify->Product

Caption: General workflow for the Michael addition step.

Detailed Experimental Protocol:

  • To a solution of methyl crotonate (1.0 eq) and nitromethane (1.5 eq) in anhydrous tetrahydrofuran (THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford methyl 3-methyl-4-nitrobutanoate.

Step 2: Reduction of Methyl 3-methyl-4-nitrobutanoate

The reduction of the nitro group to a primary amine is a critical step. Several methods are available, with catalytic hydrogenation being a clean and efficient option. An alternative is the use of reducing metals in acidic media, such as iron in acetic acid. A key consideration during this step is the potential for intramolecular cyclization of the resulting amino ester to form the corresponding γ-lactam (4-methyl-pyrrolidin-2-one), especially under harsh reaction conditions.[2]

Mechanism (Catalytic Hydrogenation): The nitro compound is adsorbed onto the surface of the catalyst (e.g., Palladium on carbon). Hydrogen gas is also adsorbed onto the catalyst surface and is added across the nitrogen-oxygen bonds, leading to the formation of the amine and water.

Detailed Experimental Protocol (Catalytic Hydrogenation):

  • To a solution of methyl 3-methyl-4-nitrobutanoate (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude Methyl 4-amino-3-methylbutanoate.

  • The crude product can be purified by silica gel column chromatography or by distillation under reduced pressure.

Asymmetric Synthesis: Controlling Stereochemistry

The C3 position of Methyl 4-amino-3-methylbutanoate is a stereocenter. The synthesis of enantiomerically pure forms is crucial for pharmaceutical applications. Several strategies can be employed to achieve high stereoselectivity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3][4] For the synthesis of Methyl 4-amino-3-methylbutanoate, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to the crotonate moiety.

Diagram 3: Chiral Auxiliary Approach

G Start Crotonyl Chloride + Chiral Auxiliary Acylation N-Acylation Start->Acylation Michael_Acceptor Chiral N-Crotonyloxazolidinone Acylation->Michael_Acceptor Conjugate_Addition Diastereoselective Michael Addition Michael_Acceptor->Conjugate_Addition Intermediate Adduct Conjugate_Addition->Intermediate Removal Auxiliary Removal & Esterification Intermediate->Removal Product Enantiopure Methyl 4-amino-3-methylbutanoate Removal->Product

Caption: Asymmetric synthesis using a chiral auxiliary.

Conceptual Protocol:

  • Acylation: React crotonyl chloride with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to form the corresponding N-crotonyloxazolidinone.

  • Diastereoselective Michael Addition: Perform the conjugate addition of nitromethane to the chiral N-crotonyloxazolidinone. The steric bulk of the auxiliary directs the incoming nucleophile to one face of the double bond, leading to a high diastereomeric excess.

  • Auxiliary Cleavage and Esterification: Cleave the chiral auxiliary under mild conditions (e.g., with lithium hydroperoxide followed by esterification with diazomethane or TMS-diazomethane) to yield the enantiomerically enriched nitro acid, which can then be esterified and reduced as previously described.

Organocatalytic Asymmetric Michael Addition

Chiral organocatalysts, such as cinchona alkaloid derivatives or prolinol ethers, can effectively catalyze the enantioselective conjugate addition of nitromethane to α,β-unsaturated esters.[5][6]

Mechanism: The organocatalyst activates the electrophile (methyl crotonate) and/or the nucleophile (nitromethane) through the formation of non-covalent interactions (e.g., hydrogen bonding), creating a chiral environment that favors the formation of one enantiomer of the product.

Conceptual Protocol:

  • To a solution of methyl crotonate (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a chiral organocatalyst (e.g., a thiourea-based cinchona alkaloid catalyst) (5-10 mol%).

  • Stir the reaction at a controlled temperature (e.g., room temperature or below) for an extended period, monitoring by chiral HPLC to determine the enantiomeric excess (ee).

  • Work-up and purify the resulting enantiomerically enriched methyl 3-methyl-4-nitrobutanoate.

  • Reduce the nitro group as described in the racemic synthesis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture.[7] Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of an ester, leaving the other enantiomer unreacted.[8]

Conceptual Protocol:

  • Prepare racemic Methyl 4-amino-3-methylbutanoate using the two-step method described earlier.

  • Incubate the racemic ester with a suitable lipase (e.g., Candida antarctica lipase B, CALB) in an appropriate solvent system (e.g., a buffered aqueous solution or an organic solvent).

  • The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • Separate the unreacted enantiomer of the ester from the carboxylic acid product by extraction or chromatography.

  • The carboxylic acid can be re-esterified to obtain the other enantiomer of the target molecule.

Data Presentation

Table 1: Summary of Synthetic Routes

RouteKey StepsStereocontrolAdvantagesDisadvantages
Racemic Synthesis 1. Michael Addition2. Nitro ReductionNone- High yielding- Readily available starting materials- Scalable- Produces a racemic mixture
Chiral Auxiliary 1. Auxiliary Attachment2. Diastereoselective Michael Addition3. Auxiliary Cleavage & Esterification4. Nitro ReductionHigh- High diastereoselectivity- Predictable stereochemical outcome- Stoichiometric use of chiral auxiliary- Additional protection/deprotection steps
Organocatalysis 1. Asymmetric Michael Addition2. Nitro ReductionGood to Excellent- Catalytic amount of chiral catalyst- Milder reaction conditions- Catalyst development may be required- Longer reaction times
Enzymatic Resolution 1. Racemic Synthesis2. Enantioselective Hydrolysis/TransesterificationExcellent- High enantioselectivity- Environmentally friendly- Maximum 50% theoretical yield for one enantiomer- Requires separation of products

Table 2: Representative Spectroscopic Data for Methyl 4-amino-3-methylbutanoate

TechniqueExpected Data
¹H NMR δ (ppm): ~3.6-3.7 (s, 3H, OCH₃), ~2.8-3.0 (m, 2H, CH₂N), ~2.2-2.4 (m, 2H, CH₂CO), ~2.0-2.2 (m, 1H, CH), ~1.2-1.4 (br s, 2H, NH₂), ~0.9-1.0 (d, 3H, CH₃)
¹³C NMR δ (ppm): ~173 (C=O), ~51 (OCH₃), ~45 (CH₂N), ~38 (CH₂CO), ~30 (CH), ~18 (CH₃)
IR (neat) ν (cm⁻¹): ~3300-3400 (N-H stretch), ~2850-2960 (C-H stretch), ~1735 (C=O stretch, ester)
MS (ESI+) m/z: [M+H]⁺ calculated for C₆H₁₄NO₂⁺, found.

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific stereoisomer.

Conclusion

The synthesis of Methyl 4-amino-3-methylbutanoate can be achieved through several effective strategies. The racemic synthesis via a Michael addition and subsequent nitro reduction is a reliable and scalable approach for obtaining the compound as a mixture of enantiomers. For applications requiring stereochemical purity, asymmetric methods such as the use of chiral auxiliaries, organocatalysis, or enzymatic resolution offer excellent control over the stereochemistry at the C3 position. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and desired enantiomeric purity. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable β-amino ester.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. BenchChem.
  • Colonna, S., Hiemstra, H., & Wynberg, H. (1978). Asymmetric induction in the base-catalysed Michael addition of nitromethane to chalcone.
  • Kawada, M., Nakashima, K., Hirashima, S., Yoshida, A., Koseki, T., & Miura, T. (2017). Asymmetric Conjugate Addition of Nitroalkanes to Enones Using a Sulfonamide-Thiourea Organocatalyst. The Journal of Organic Chemistry, 82(13), 6986–6991.
  • Mondal, B. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS | ADICHEMISTRY. Adichemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Retrieved from [Link]

  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Chiral auxiliary. Wikipedia. Retrieved from [Link]

  • Guo, C., Saifuddin, M., Thangavelu, S., van der Meer, J.-Y., Hess, D., Feringa, B. L., & Janssen, D. B. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates.
  • Landa, A., et al. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron, 70(40), 7193-7209.
  • BenchChem. (2025).
  • ResearchGate. (2025, August 5). Michael addition of nitromethane to ??, ??-unsaturated carbonyl compounds over solid base catalysts. ResearchGate. Retrieved from [Link]

  • Guo, C., Saifuddin, M., Thangavelu, S., van der Meer, J. Y., Hess, D., Feringa, B. L., & Janssen, D. B. (2019). Biocatalytic asymmetric Michael additions of nitromethane to α,β-unsaturated aldehydes via enzyme-bound iminium ion intermediates.
  • Cele, Z. P., et al. (2018).
  • ResearchGate. (n.d.). Catalysts tested in the asymmetric addition of nitromethane (2 a) to N‐acylhydrazone 1 a. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Chiral auxiliary. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Conjugate Additions of TMSI-Promoted Monoorganocuprate Reagents, Li[RCuI], to Various N-Enoyl Oxazolidinones. ResearchGate. Retrieved from [Link]

  • DiVA. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic kinetic resolution. ResearchGate. Retrieved from [Link]

  • Osorio-Lozada, A., et al. (2007). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Journal of the Mexican Chemical Society, 51(4), 227-230.

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Comprehensive Physicochemical Profiling and Handling Protocols for Methyl 4-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-methylbutanoate is a critical synthetic intermediate and structural analog in the development of neuroactive compounds, specifically γ -aminobutyric acid (GABA) derivatives. By incorporating a methyl group at the C3 position and masking the carboxylic acid as a methyl ester, this molecule serves as a versatile building block for gabapentinoid-like active pharmaceutical ingredients (APIs). This technical guide provides a rigorous analysis of its physical properties, thermodynamic stability, and validated laboratory protocols for its synthesis and characterization, designed specifically for drug development professionals.

Physicochemical Properties & Structural Dynamics

The physical state and stability of methyl 4-amino-3-methylbutanoate are highly dependent on its salt form. The free base (CAS 752154-41-9) is a reactive, lipophilic liquid, whereas its hydrochloride salt (CAS 78287-53-3) is a stable, crystalline solid.

Causality in Chemical Stability: The free base form contains both a highly nucleophilic primary amine and an electrophilic methyl ester. Due to favorable thermodynamics and a kinetically rapid 5-exo-trig cyclization pathway, the free base spontaneously undergoes intramolecular amidation at room temperature to form 4-methylpyrrolidin-2-one (a γ -lactam). To arrest this degradation pathway, the molecule is universally synthesized, stored, and transported as the hydrochloride salt. Protonation of the amine ( −NH3+​ ) eliminates its nucleophilicity, ensuring long-term shelf life and structural integrity.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of both the free base and the hydrochloride salt forms[1].

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 752154-41-978287-53-3
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂
Molecular Weight 131.17 g/mol 167.64 g/mol
Physical State Colorless to pale yellow oilWhite to off-white crystalline powder
Storage Conditions -20°C, Inert Atmosphere2-8°C, Desiccated, Inert Atmosphere
Solubility Alcohols, Chloroform, DichloromethaneWater, Methanol, DMSO
InChIKey XMTSNVMIKXQAPW-UHFFFAOYSA-NISARYZPDAVBWAR-UHFFFAOYSA-N

Pharmacokinetic & Mechanistic Relevance

Gabapentinoids exert their analgesic and anxiolytic effects by binding to the α2​δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. Methyl 4-amino-3-methylbutanoate acts as a lipophilic prodrug or precursor to 3-methyl-GABA (4-amino-3-methylbutanoic acid)[1]. The esterification significantly lowers the topological polar surface area (TPSA), theoretically enhancing blood-brain barrier (BBB) permeability before endogenous esterases hydrolyze it to the active amino acid.

MOA A Methyl 4-amino-3-methylbutanoate (Prodrug / Intermediate) B Hydrolysis in vivo (Esterases) A->B C 4-Amino-3-methylbutanoic acid (Active 3-Methyl-GABA) B->C D Voltage-Gated Ca2+ Channels (α2δ subunit) C->D High Affinity Binding E Reduction in Neurotransmitter Release (Glutamate, Substance P) D->E Inhibition of Ca2+ Influx

Pharmacological pathway of Methyl 4-amino-3-methylbutanoate as a GABA analog precursor.

Validated Experimental Workflows

Protocol: Synthesis and Isolation of Methyl 4-amino-3-methylbutanoate HCl

This protocol describes the Fischer esterification of , utilizing strictly anhydrous conditions to drive the equilibrium and prevent lactamization[1].

Step-by-Step Methodology:

  • Reagent Preparation : Chill 50 mL of anhydrous methanol to 0°C under an argon atmosphere.

    • Causality: Anhydrous conditions are required because water is a byproduct of esterification; its presence would prematurely shift the equilibrium toward the starting materials via Le Chatelier’s principle.

  • Activation : Slowly add 2.5 equivalents of thionyl chloride ( SOCl2​ ) dropwise to the cold methanol.

    • Causality: This generates methanolic HCl in situ alongside volatile SO2​ . This method is preferred over bubbling HCl gas as it allows precise stoichiometric control and maintains absolute anhydricity.

  • Substrate Addition : Add 10.0 g of 4-amino-3-methylbutanoic acid to the acidic solution. Equip the flask with a reflux condenser and heat to 65°C for 4 hours.

  • In-Process Control (IPC) & Self-Validation : Withdraw a 50 μ L aliquot, quench in aqueous NaHCO3​ , extract with ethyl acetate, and analyze via LC-MS. The reaction is self-validating and deemed complete when the precursor mass ( m/z 118 for [M+H]+ ) is ≤1% relative to the product mass ( m/z 132 for [M+H]+ ).

  • Solvent Evaporation : Concentrate the mixture in vacuo at 40°C.

    • Causality: Keeping the temperature below 45°C prevents thermal degradation and minimizes the risk of lactamization during the concentration phase.

  • Recrystallization : Dissolve the crude residue in a minimum volume of hot absolute ethanol. Add anhydrous diethyl ether dropwise until the solution becomes turbid, then cool to 4°C overnight.

  • Filtration and Storage : Filter the resulting white crystals under a blanket of nitrogen, wash with cold diethyl ether, and dry under high vacuum. Store at 2-8°C in a desiccator.

SynthWorkflow A 3-Methyl-GABA (Precursor) B Methanolic HCl (Esterification) A->B Reflux, 65°C C Methyl 4-amino-3-methylbutanoate HCl Salt B->C Evaporation <45°C D Recrystallization (EtOH/Et2O) C->D Purification

Synthetic workflow for the esterification and purification of the target API intermediate.

Analytical Characterization Standards

To ensure trustworthiness and reproducibility, the synthesized API intermediate must meet the following analytical criteria before downstream application:

  • 1 H NMR (400 MHz, D2​O ) : Key diagnostic peaks include the methyl ester singlet at δ 3.70 ppm and the C3-methyl doublet at δ 1.05 ppm. The absence of a multiplet at δ 3.30 ppm (characteristic of the lactam ring protons) confirms the integrity of the linear ester.

  • Chromatographic Purity : >98% by HPLC (UV detection at 210 nm, using a polar-embedded C18 column to retain the highly polar amine functionality).

  • Safety & Handling : As outlined in standard safety data sheets, the hydrochloride salt causes skin and eye irritation (H315, H319)[2]. It must be handled in a well-ventilated fume hood using compatible chemical-resistant gloves and government-approved eye protection[2].

References

  • National Center for Biotechnology Information (PubChem) . "4-Amino-3-methylbutanoic acid - CID 3539719". PubChem Database. URL:[Link]

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A Comprehensive Spectroscopic Guide to Methyl 4-amino-3-methylbutanoate: Elucidating Structure Through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-amino-3-methylbutanoate is a β-amino ester, a class of compounds of significant interest in medicinal chemistry and organic synthesis. As precursors to β-lactams, peptides, and other biologically active molecules, their unambiguous structural characterization is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of methyl 4-amino-3-methylbutanoate. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data to build a complete structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework and deduce connectivity.

Guiding Principles of NMR Analysis

The choice of solvent and experimental parameters are critical for acquiring high-quality NMR data for an amino ester.

  • Solvent Selection: The presence of both a basic amino group and an ester functionality makes solvent choice non-trivial. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, the amino group's labile protons (N-H) can undergo exchange with trace acidic impurities or water, leading to peak broadening. For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it can slow down this exchange, allowing for clearer observation of N-H signals.[1] For this guide, we will consider spectra in CDCl₃ for general structure and note the expected appearance in DMSO-d₆. It should be noted that the solubility of some amino acids and their simple esters can be limited in CDCl₃ and DMSO-d₆, and in such cases, D₂O may be used, though this will result in the exchange and disappearance of the N-H proton signals.[1]

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for both ¹H and ¹³C NMR, providing a reference point for chemical shifts.[2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified methyl 4-amino-3-methylbutanoate in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.05% TMS in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer (e.g., a 400 MHz instrument) to the specific solvent.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically 128 or more). A broadband proton-decoupled pulse sequence is standard, resulting in singlets for each unique carbon.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~10 mg of Compound Mix Prepare Solution Sample->Mix Dissolve Solvent 0.7 mL CDCl3/DMSO-d6 + TMS Solvent->Mix NMR_Tube NMR_Tube Mix->NMR_Tube Transfer to NMR Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_Acquire Acquire ¹H Spectrum Spectrometer->H1_Acquire ¹H Pulse Program C13_Acquire Acquire ¹³C Spectrum Spectrometer->C13_Acquire ¹³C Pulse Program Process_H1 Process ¹H Data (Phase, Baseline) H1_Acquire->Process_H1 Fourier Transform Process_C13 Process ¹³C Data (Phase, Baseline) C13_Acquire->Process_C13 Fourier Transform Interpret_H1 Assign ¹H Signals Process_H1->Interpret_H1 Integrate & Analyze Splitting Interpret_C13 Assign ¹³C Signals Process_C13->Interpret_C13

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum and Interpretation

The structure of methyl 4-amino-3-methylbutanoate suggests six distinct proton environments. The predicted chemical shifts (δ) in ppm, multiplicities, and integrations are detailed below.

LabelProton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Splitting
a-CHH -NH₂~2.8 - 3.0Multiplet2HProtons on carbon adjacent to the electron-withdrawing amino group. Split by the adjacent CH proton (c).
b-CH~0.9 - 1.1Doublet3HAliphatic methyl group. Split into a doublet by the single adjacent CH proton (c).
c-CH (CH₃)-~1.9 - 2.2Multiplet1HMethine proton, split by the adjacent CH₂ (a) and CH₃ (b) protons, resulting in a complex multiplet.
d-CH₂ -COO-~2.3 - 2.5Doublet2HProtons on carbon alpha to the carbonyl group are deshielded. Split into a doublet by the adjacent CH proton (c).
e-O-CH~3.6 - 3.7Singlet3HMethyl ester protons are significantly deshielded by the adjacent oxygen. No adjacent protons, so it appears as a singlet.
f-NH~1.5 - 2.5Broad Singlet2HThe chemical shift is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Spectrum and Interpretation

The molecule has six unique carbon atoms. The predicted chemical shifts are based on analogous structures where ester carbonyl carbons appear around 170-175 ppm, carbons bonded to oxygen or nitrogen are in the 40-60 ppm range, and aliphatic carbons are found further upfield.[3][4]

Carbon PositionPredicted δ (ppm)Rationale
C=O (C1)~173-175Carbonyl carbon of the ester group, significantly deshielded.
-C H₂(C=O) (C2)~35-40Aliphatic carbon adjacent to the carbonyl group.
-C H(CH₃) (C3)~30-35Methine carbon of the aliphatic chain.
-C H₂NH₂ (C4)~45-50Carbon adjacent to the electronegative nitrogen atom.
-CH(C H₃) (C5)~15-20Aliphatic methyl carbon.
-OC H₃~51-53Methyl ester carbon, deshielded by the attached oxygen.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Guiding Principles of IR Analysis

The key to a successful IR analysis is proper sample preparation to minimize scattering and interference.[5]

  • Sample Preparation: For a liquid or low-melting solid like methyl 4-amino-3-methylbutanoate, the simplest method is to prepare a thin film. A single drop of the neat liquid is placed between two salt plates (e.g., KBr or NaCl), which are transparent to IR radiation.[6][7] If the sample is a solid, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing it into a transparent disk.[6]

  • Causality: The choice of a thin film is based on the need for the IR beam to pass through the sample without being completely absorbed or scattered. A thick sample would result in broad, saturated peaks, obscuring important information.

Experimental Protocol: Thin Film IR
  • Plate Preparation: Ensure the salt plates (e.g., KBr) are clean and dry by polishing them with a soft cloth and rinsing with a dry solvent like anhydrous dichloromethane if necessary.

  • Sample Application: Place one drop of the neat methyl 4-amino-3-methylbutanoate onto the surface of one salt plate.

  • Film Formation: Place the second salt plate on top and gently rotate to create a thin, uniform liquid film, ensuring no air bubbles are trapped.

  • Data Acquisition: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum, typically over the range of 4000-600 cm⁻¹. A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Analysis Sample 1 Drop of Neat Liquid Sample Assemble Create Thin Film Sample->Assemble Place between plates Plates Clean KBr Plates Plates->Assemble Spectrometer FTIR Spectrometer Assemble->Spectrometer Place in Holder Background Background Spectrometer->Background Run Background Acquire_Sample Acquire Sample Spectrum Background->Acquire_Sample Subtract Identify_Peaks Identify Key Absorption Bands Acquire_Sample->Identify_Peaks Process Spectrum Correlate Correlate Bands to Functional Groups Identify_Peaks->Correlate Use Correlation Charts Confirm Confirm Correlate->Confirm Confirm Structure

Caption: Workflow for FTIR Spectroscopic Analysis.

Predicted IR Spectrum and Interpretation

The IR spectrum will confirm the presence of the amine and ester functional groups.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400-3250N-H StretchPrimary Amine (-NH₂)Two distinct, medium-intensity peaks.
2960-2850C-H StretchAliphatic (sp³ C-H)Multiple sharp peaks.
1750-1735 C=O Stretch Ester (Carbonyl) A very strong, sharp absorption. This is often the most prominent peak in the spectrum. [5]
1650-1580N-H BendPrimary Amine (-NH₂)A medium to strong, broad absorption.
1300-1000C-O StretchEsterTwo strong absorptions, one for the C-O single bond and another for the O-C bond of the ester linkage.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's connectivity. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often causing predictable fragmentation.[8]

Guiding Principles of MS Analysis
  • Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular "fingerprint."[8]

  • Fragmentation Pathways: The molecular ion (M⁺·), a radical cation, is often unstable. It fragments through characteristic pathways. For methyl 4-amino-3-methylbutanoate, key fragmentations would include:

    • α-cleavage: The bond adjacent to the nitrogen atom can break, as this stabilizes the resulting cation. This is a dominant fragmentation pathway for amines.[9]

    • Loss of Neutral Molecules: Esters commonly lose the alkoxy group (-OCH₃) as a radical, resulting in an [M-31]⁺ peak.[8]

    • McLafferty Rearrangement: While less likely in this specific structure due to the position of gamma-hydrogens relative to the carbonyl, it is a common pathway for esters and should be considered.[9]

Experimental Protocol: GC-MS with EI

For a volatile compound like this ester, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms), which separates the compound from any impurities.[10]

  • Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with 70 eV electrons.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Introduction (GC) cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Dilute Sample in Volatile Solvent Injector GC Injector Sample->Injector Inject Column GC Column Injector->Column Vaporize & Separate Ion_Source Ion Source (EI) Column->Ion_Source Elute Analyzer Mass Analyzer (Quadrupole) Ion_Source->Analyzer Ionize & Fragment Detector Detector Analyzer->Detector Separate by m/z Spectrum Mass Spectrum Plot Detector->Spectrum Generate Spectrum Analyze_M Determine Molecular Weight Spectrum->Analyze_M Identify M⁺· Analyze_Frag Propose Fragmentation Pathways Spectrum->Analyze_Frag Analyze Fragments

Caption: Workflow for GC-MS Analysis.

Predicted Mass Spectrum and Interpretation

The molecular formula is C₆H₁₃NO₂. The molecular weight is 131.17 g/mol .

m/z ValueProposed FragmentFragmentation Pathway
131 [C₆H₁₃NO₂]⁺· Molecular Ion (M⁺·)
100[M - OCH₃]⁺Loss of the methoxy radical from the ester.
88[CH₂(CH₃)CHCH₂NH₂]⁺Cleavage of the C-C bond between C2 and C3.
74[CH(CH₃)CH₂NH₂]⁺·Possible fragment from rearrangement.
44 [CH₂NH₂]⁺ α-cleavage next to the nitrogen. This is expected to be a very prominent, often the base peak. [9]
59[COOCH₃]⁺Fragment corresponding to the methyl ester portion.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and definitive characterization of methyl 4-amino-3-methylbutanoate. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the critical amine and ester functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals key structural motifs through predictable fragmentation patterns, with the m/z 44 peak being a particularly strong indicator of the primary amino group's location. Together, these techniques form a self-validating system for structural elucidation, essential for researchers in chemical synthesis and drug development.

References

  • Seebach, D., et al. (2004). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Journal of the American Chemical Society, 126(19), 5938-9. [Link]

  • Organic Chemistry at CU Boulder. Fragmentation Mechanisms. University of Colorado Boulder. [Link]

  • MMRC. Infrared Spectroscopy. MMRC Facility, Caltech. [Link]

  • Chemistry LibreTexts (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1127-1138. [Link]

  • Getahun, Z., et al. (2012). Simple method to introduce an ester infrared probe into proteins. Protein Science, 21(3), 431-437. [Link]

  • Chem LibreTexts. Mass Spectrometry: Fragmentation. Chemistry LibreTexts. [Link]

  • IR Spectroscopy of Esters. Pascack Hills School District. [Link]

  • Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Vaia Explanations. [Link]

  • Gregory, R. B., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • ResearchGate. Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]

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Methyl 4-amino-3-methylbutanoate: A Technical Guide to its Potential as a Novel GABA Analogue Prodrug

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in mitigating neuronal excitability.[1] The therapeutic potential of directly administering GABA is limited by its inability to effectively cross the blood-brain barrier (BBB).[2] This has spurred the development of GABA analogues, structurally similar molecules designed to interact with the GABAergic system while possessing improved pharmacokinetic properties. This technical guide provides an in-depth exploration of Methyl 4-amino-3-methylbutanoate, a novel compound of interest, as a potential prodrug for its parent compound, 4-amino-3-methylbutanoic acid. Due to the limited direct research on Methyl 4-amino-3-methylbutanoate, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to present a comprehensive overview of its synthesis, proposed mechanism of action, and robust protocols for its evaluation as a GABA analogue. This guide is intended for researchers, scientists, and professionals in drug development with an interest in novel therapeutics for neurological disorders.

The GABAergic System and the Rationale for Novel Analogues

The GABAergic system is a cornerstone of CNS function, maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors, which are ligand-gated chloride ion channels, and the metabotropic GABAB receptors, which are G-protein coupled receptors.[1]

The development of GABA analogues is driven by the need for compounds that can effectively modulate the GABAergic system with improved drug-like properties. Key strategies in the design of GABA analogues include:

  • Enhanced Blood-Brain Barrier Permeability: Modifications to the GABA backbone, such as the addition of lipophilic groups, can increase a compound's ability to cross the BBB.[3][4]

  • Receptor Subtype Selectivity: Designing analogues that preferentially bind to specific GABA receptor subtypes can lead to more targeted therapeutic effects with fewer side effects.

  • Prodrug Strategies: The conversion of a hydrophilic drug into a more lipophilic, inactive derivative (a prodrug) that can cross the BBB and then be metabolized back to the active form within the CNS is a well-established approach.[5][6][7] Esterification of a carboxylic acid group is a common prodrug strategy.[8][9]

Methyl 4-amino-3-methylbutanoate: A Prodrug Candidate

This guide focuses on Methyl 4-amino-3-methylbutanoate, the methyl ester of 4-amino-3-methylbutanoic acid. The parent compound is a structural analogue of GABA, featuring a methyl group at the beta-position. While direct pharmacological data on 4-amino-3-methylbutanoic acid is scarce, its structural similarity to other β-substituted GABA analogues like pregabalin and phenibut suggests potential for interaction with the GABAergic system.[10]

The primary hypothesis is that Methyl 4-amino-3-methylbutanoate can act as a prodrug to deliver 4-amino-3-methylbutanoic acid to the CNS. The esterification of the carboxylic acid group is expected to increase the molecule's lipophilicity, facilitating its passage across the BBB. Once in the CNS, endogenous esterases would hydrolyze the methyl ester, releasing the active parent compound, 4-amino-3-methylbutanoic acid.

Chemical Profile and Synthesis

Physicochemical Properties (Predicted)
Property4-amino-3-methylbutanoic acidGABA
Molecular Formula C5H11NO2C4H9NO2
Molecular Weight 117.15 g/mol [11]103.12 g/mol
IUPAC Name 4-amino-3-methylbutanoic acid[11]4-aminobutanoic acid[1]
Predicted XlogP -2.7[11]-3.1

The esterification to Methyl 4-amino-3-methylbutanoate is anticipated to significantly increase the lipophilicity (increase the XlogP value), a key factor for improved BBB penetration.

Proposed Synthesis of Methyl 4-amino-3-methylbutanoate

A plausible synthetic route to Methyl 4-amino-3-methylbutanoate involves the synthesis of the parent acid followed by Fischer esterification. The following is a generalized protocol based on standard organic chemistry methodologies.

Part 1: Synthesis of 4-amino-3-methylbutanoic acid

The synthesis of the parent acid can be approached through various established routes for β-substituted γ-amino acids. One potential route is outlined below.

Part 2: Fischer Esterification to Methyl 4-amino-3-methylbutanoate

This protocol is adapted from standard procedures for the esterification of amino acids.

Materials and Reagents:

  • 4-amino-3-methylbutanoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-3-methylbutanoic acid (1.0 equivalent) in anhydrous methanol (providing a 0.3-0.5 M solution).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or slowly add thionyl chloride (1.2 equivalents) to the stirred suspension at 0 °C. The use of thionyl chloride often leads to higher yields.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-6 hours. The rationale for refluxing is to drive the equilibrium towards the ester product.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., dichloromethane/methanol).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully neutralize the solution by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 4-amino-3-methylbutanoate can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure and purity of the synthesized Methyl 4-amino-3-methylbutanoate must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight. The trimethylsilyl (TMS) derivative can be prepared for analysis by gas chromatography-mass spectrometry (GC-MS).[12]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, N-H bonds).

In Vitro Pharmacological Evaluation

GABA Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13][14][15][16] The following protocol outlines a competitive binding assay to assess the affinity of 4-amino-3-methylbutanoic acid (the active metabolite) for GABAA receptors.

Objective: To determine the inhibitory constant (Ki) of 4-amino-3-methylbutanoic acid for the GABAA receptor.

Materials:

  • Rat brain membranes (prepared from cortex or whole brain)

  • Radioligand: [³H]Muscimol or [³H]GABA[14]

  • Non-specific binding control: Unlabeled GABA or bicuculline methiodide[14]

  • Test compound: 4-amino-3-methylbutanoic acid

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step multiple times to wash away endogenous GABA.[14]

    • Resuspend the final pellet in buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup:

    • In test tubes, combine the brain membrane preparation, a fixed concentration of [³H]Muscimol (typically at or below its Kd), and varying concentrations of the test compound (4-amino-3-methylbutanoic acid).

    • Prepare tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled GABA).

  • Incubation: Incubate the tubes at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol can be adapted for GABAB receptors using [³H]GABA or [³H]baclofen as the radioligand.[14]

In Vivo Behavioral Assessment

The Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.[17][18][19][20][21]

Objective: To evaluate the potential anxiolytic effects of Methyl 4-amino-3-methylbutanoate in mice or rats.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[19]

  • The apparatus should be made of a non-reflective, easy-to-clean material.[17]

  • A video camera mounted above the maze for recording and automated tracking.

Step-by-Step Protocol:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.[20]

  • Dosing: Administer Methyl 4-amino-3-methylbutanoate (at various doses) or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes). A positive control, such as diazepam, should also be included.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the enclosed arms.[19]

    • Allow the animal to freely explore the maze for a 5-minute session.[17]

    • Record the session using the overhead video camera.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[21]

  • Data Analysis:

    • Use automated tracking software to score the following parameters:

      • Time spent in the open arms and closed arms.

      • Number of entries into the open and closed arms.

      • Total distance traveled.

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

    • Total distance traveled can be used as a measure of general locomotor activity to rule out sedative or stimulant effects.

Data Interpretation and Future Directions

A successful outcome from these studies would show that Methyl 4-amino-3-methylbutanoate leads to an increase in open-arm exploration in the EPM, and that its active metabolite, 4-amino-3-methylbutanoic acid, demonstrates significant binding affinity for GABA receptors.

Future research should focus on:

  • A full pharmacokinetic profile of Methyl 4-amino-3-methylbutanoate to confirm its conversion to 4-amino-3-methylbutanoic acid in the CNS.

  • Electrophysiological studies (e.g., patch-clamp) to determine the functional effects of 4-amino-3-methylbutanoic acid on GABA receptor-mediated currents.

  • Evaluation in other animal models relevant to GABAergic dysfunction, such as models of epilepsy or neuropathic pain.

  • Structure-activity relationship (SAR) studies to explore the effects of different ester groups and substitutions on the butanoate backbone.

Visualizations

Proposed Prodrug Mechanism

prodrug_mechanism cluster_blood Systemic Circulation cluster_brain Central Nervous System (CNS) MAMB Methyl 4-amino-3-methylbutanoate (Lipophilic Prodrug) BBB Blood-Brain Barrier MAMB->BBB Passive Diffusion MAMB_CNS Methyl 4-amino-3-methylbutanoate AMBA 4-amino-3-methylbutanoic acid (Active Drug) MAMB_CNS->AMBA Esterase Hydrolysis GABA_R GABA Receptors AMBA->GABA_R Binding Effect Therapeutic Effect (e.g., Anxiolysis) GABA_R->Effect BBB->MAMB_CNS

Caption: Proposed mechanism of Methyl 4-amino-3-methylbutanoate as a CNS prodrug.

Experimental Workflow

experimental_workflow start Start: Hypothesis synthesis Synthesis of Methyl 4-amino-3-methylbutanoate start->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization in_vitro In Vitro Evaluation: GABA Receptor Binding Assay characterization->in_vitro in_vivo In Vivo Evaluation: Elevated Plus Maze characterization->in_vivo data_analysis Data Analysis and Interpretation in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: Workflow for the synthesis and evaluation of the GABA analogue prodrug.

References

Sources

"discovery and history of 4-amino-3-methylbutanoic acid derivatives"

The Discovery and Evolution of 4-Amino-3-Methylbutanoic Acid Derivatives: From GABAergic Hypotheses to α2​δ−1 Ligands

Executive Summary

The development of 4-amino-3-methylbutanoic acid (commonly known as 3-methyl-GABA or β -methyl-GABA) and its higher alkyl derivatives represents one of the most fascinating paradigm shifts in modern neuropharmacology. Originally engineered to overcome the blood-brain barrier (BBB) and modulate enzymes involved in gamma-aminobutyric acid (GABA) metabolism, these compounds were later discovered to act through an entirely different mechanism: binding to the α2​δ−1 subunit of voltage-gated calcium channels (VGCCs). This whitepaper provides an in-depth technical analysis of the rational design, chemoenzymatic synthesis, and structure-activity relationships (SAR) that led to the discovery of blockbuster neuromodulators like pregabalin.

The Genesis: The BBB Challenge and Rational Design

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, critical for suppressing neuronal hyperexcitability[1]. Despite its therapeutic potential for treating epilepsy and neuropathic pain, exogenous GABA is clinically ineffective because it exists as a highly polar zwitterion at physiological pH, preventing it from crossing the blood-brain barrier (BBB).

In the late 1980s, Richard B. Silverman and his team at Northwestern University sought to design lipophilic GABA analogues that could penetrate the BBB. They hypothesized that substituting the β -carbon (the 3-position) of the GABA backbone with an alkyl group would sufficiently increase lipophilicity while maintaining the spatial requirements necessary to interact with GABAergic enzymes.

The initial mechanistic rationale was focused entirely on enzyme modulation. The researchers designed 4-amino-3-methylbutanoic acid and its derivatives to act as activators of L-glutamic acid decarboxylase (GAD)—the enzyme responsible for GABA synthesis—and inhibitors of GABA aminotransferase (GABA-AT), the enzyme that degrades GABA. Early in vivo profiling demonstrated that these 3-alkyl derivatives possessed potent anticonvulsant activity, which was initially attributed to this GAD activation hypothesis ()[2].

Chemoenzymatic Synthesis Protocol

The biological activity of 3-alkyl-GABA derivatives is highly stereospecific, with the (S)-enantiomer exhibiting significantly greater pharmacological potency than the (R)-enantiomer. To isolate the active stereoisomers of 4-amino-3-methylbutanoic acid, a highly efficient, self-validating chemoenzymatic protocol was developed.

Step-by-Step Methodology for (S)-4-Amino-3-methylbutanoic Acid

This protocol leverages enzymatic desymmetrization to establish the critical stereocenter early in the synthesis ()[3].

  • Enzymatic Desymmetrization:

    • Action: Dissolve dimethyl 3-methylglutarate in a 0.1 M phosphate buffer (pH 7.0). Add pig liver esterase (PLE) and stir at room temperature until the reaction reaches completion.

    • Causality: Dimethyl 3-methylglutarate is a prochiral substrate. PLE is specifically chosen because its active site enantioselectively hydrolyzes the pro-(R) ester group. This establishes the (R)-3-methylglutaric acid monomethyl ester intermediate with high enantiomeric excess, bypassing the need for inefficient downstream chiral resolution.

  • Curtius Rearrangement:

    • Action: Treat the resulting chiral half-ester with diphenylphosphoryl azide (DPPA) and triethylamine in toluene. Heat the mixture to induce a Curtius rearrangement.

    • Causality: DPPA converts the free carboxylic acid into an isocyanate intermediate under mild, neutral conditions. This is critical to prevent the racemization of the newly formed, delicate stereocenter.

  • Amine Protection:

    • Action: Trap the highly reactive isocyanate intermediate in situ with benzyl alcohol to form a benzyl carbamate (Cbz-protected amine).

    • Causality: The isocyanate is too unstable to isolate directly. Trapping it as a Cbz-protected amine ensures chemical stability during subsequent purification steps and prevents unwanted dimerization.

  • Deprotection and Hydrolysis:

    • Action: Remove the Cbz protecting group via catalytic hydrogenolysis (H 2​ gas over Pd/C catalyst). Subsequently, hydrolyze the remaining methyl ester using aqueous HCl.

    • Causality: Hydrogenolysis cleanly cleaves the Cbz group without the harsh acidic or basic conditions that might degrade the aliphatic chain. The final acid hydrolysis yields the free (S)-4-amino-3-methylbutanoic acid hydrochloride salt.

The Paradigm Shift: Uncovering the True Mechanism of Action

While 4-amino-3-methylbutanoic acid was designed as a GABA enzyme modulator, subsequent pharmacological profiling revealed a massive paradigm shift. These compounds did not bind to GABA A​ or GABA B​ receptors, nor did their in vivo efficacy correlate strongly with GAD activation or GABA-AT inhibition in human models.

Instead, researchers discovered that 3-alkyl-GABA derivatives bind with high affinity to the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) ()[4].

By binding to the α2​δ−1 subunit, these compounds impair the forward trafficking of VGCCs from the endoplasmic reticulum to the presynaptic terminal. This reduction in functional calcium channels decreases depolarization-induced calcium influx, thereby attenuating the vesicular fusion and release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).

GPGB3-Alkyl-GABA Derivatives(e.g., Pregabalin)A2Dα2δ-1 Subunit(VGCC Auxiliary Protein)PGB->A2D High-affinity bindingVGCCVoltage-Gated Calcium Channels(Presynaptic Membrane)A2D->VGCC Impairs forward traffickingCACalcium (Ca2+) InfluxVGCC->CA Reduces channel openingNTExcitatory Neurotransmitter Release(Glutamate, Substance P, CGRP)CA->NT Decreases vesicular fusionEXNeuronal Hyperexcitability(Pain, Seizures, Anxiety)NT->EX Attenuates transmission

Mechanism of action of 3-alkyl-GABA derivatives via α2δ-1 subunit binding.

Structure-Activity Relationship (SAR) and Quantitative Data

The synthesis of 4-amino-3-methylbutanoic acid served as the proof-of-concept for the 3-alkyl-GABA scaffold. Parke-Davis (later Pfizer) systematically screened larger alkyl substitutions at the 3-position to optimize BBB penetration and target affinity.

They discovered that increasing the steric bulk of the alkyl group up to an isobutyl chain drastically improved potency. The (S)-enantiomer of 3-isobutyl-GABA—globally recognized today as Pregabalin—showed an exceptional pharmacological profile, requiring drastically lower doses to prevent tonic extensor seizures compared to its methyl, ethyl, and propyl counterparts ()[5].

Table 1: SAR and Anticonvulsant Efficacy of 3-Alkyl-4-aminobutyric Acids
Compound NameC3 Alkyl SubstitutionStereochemistryED 50​ (Mice, Seizure Model)Primary Target
4-amino-3-methylbutanoic acid MethylRacemic / (S)~100 mg/kg α2​δ−1 Subunit
4-amino-3-ethylbutanoic acid EthylRacemic~100 mg/kg α2​δ−1 Subunit
4-amino-3-propylbutanoic acid PropylRacemic~100 mg/kg α2​δ−1 Subunit
4-amino-3-isobutylbutanoic acid Isobutyl(S)-enantiomer14.4 mg/kg α2​δ−1 Subunit

Data summarizes the structural evolution from the foundational methyl derivative to the highly optimized isobutyl derivative (Pregabalin).

Conclusion

The history of 4-amino-3-methylbutanoic acid derivatives is a masterclass in rational drug design and scientific serendipity. Originally engineered to overcome the pharmacokinetic limitations of GABA and target metabolic enzymes, this simple methyl-substituted amino acid became the structural progenitor for an entirely new class of drugs: the gabapentinoids. The subsequent discovery of the α2​δ−1 mechanism fundamentally advanced our understanding of neuropathic pain, anxiety, and seizure modulation, cementing 3-alkyl-GABA derivatives as one of the most important classes of neurotherapeutics developed in the late 20th century.

References

  • Title: 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids Source: Synthetic Communications URL: [Link]

  • Title: 4-Amino-3-methylbutanoic acid (CID 3539719) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pregabalin - Pharmacology and History Source: The Drug Classroom URL: [Link]

Physicochemical Profiling of Methyl 4-amino-3-methylbutanoate: Lipophilicity, Solubility, and CNS Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets the central nervous system (CNS), the physicochemical modulation of neuroactive scaffolds is paramount. Methyl 4-amino-3-methylbutanoate (CAS: 752154-41-9)[1] is the esterified derivative of 4-amino-3-methylbutanoic acid ( β -methyl-GABA), a compound extensively studied following its chemoenzymatic synthesis[2]. This technical whitepaper provides an in-depth analysis of how methyl esterification alters the lipophilicity, aqueous solubility, and membrane permeability of the parent scaffold. Designed for analytical chemists and formulation scientists, this guide details the structural rationale behind these changes and provides self-validating experimental protocols for precise physicochemical characterization.

Structural Rationale: The Desolvation Paradigm

To understand the physicochemical behavior of Methyl 4-amino-3-methylbutanoate, one must analyze the thermodynamics of its solvation.

The parent molecule, 4-amino-3-methylbutanoic acid (MW: 117.15 g/mol )[3], exists as a zwitterion at physiological pH (7.4). The strong electrostatic interaction between the protonated primary amine and the deprotonated carboxylate creates a highly ordered, rigid hydration shell. The energy required to strip this water lattice (the desolvation penalty) is thermodynamically prohibitive, resulting in poor passive diffusion across the lipophilic Blood-Brain Barrier (BBB).

Esterification of the carboxylic acid yields Methyl 4-amino-3-methylbutanoate. By masking the anionic carboxylate, the molecule transitions to a mono-cationic state at pH 7.4. While still bearing a positive charge at the amine, the overall dipole moment and hydrogen-bond acceptor count are drastically reduced. This structural modification lowers the desolvation energy penalty, shifting the partition coefficient (LogP) from a highly negative value to a predicted XlogP of approximately 0.3[4].

Application Scientist Note: The free base of γ -amino esters is chemically unstable and prone to spontaneous intramolecular cyclization to form a γ -lactam (4-methylpyrrolidin-2-one). Therefore, the compound is universally synthesized, handled, and stored as its hydrochloride salt (MW: 167.63 g/mol )[4], which protonates the amine, rendering it non-nucleophilic and ensuring shelf stability[5].

Physicochemical Data Synthesis

The table below summarizes the critical physicochemical shifts achieved via esterification, providing a comparative baseline for formulation development.

Property4-amino-3-methylbutanoic acid (Free Acid)Methyl 4-amino-3-methylbutanoate (Free Base)Methyl 4-amino-3-methylbutanoate HCl
CAS Number 71135-23-4[3]752154-41-9[1]N/A (Salt Form)
Molecular Weight 117.15 g/mol [3]131.09 g/mol [4]167.63 g/mol
Ionization (pH 7.4) Zwitterionic (+/-)Cationic (+)Cationic (+)
Predicted LogP < -1.5 (Highly hydrophilic)0.3[4]0.3 (Intrinsic)
Aqueous Solubility High (Lattice dependent)Moderate (Oily liquid)Very High (>100 mg/mL)
BBB Permeability Low (Requires active transport)High (Passive diffusion)High (In vivo buffering)

Self-Validating Experimental Methodologies

Accurate determination of lipophilicity and solubility requires rigorous, self-validating protocols. Standard UV-Vis detection is inadequate for this scaffold because it lacks a conjugated π -system (no chromophore), making UV detection at low wavelengths highly susceptible to solvent interference. Therefore, LC-MS/MS is the mandatory analytical standard.

Thermodynamic Solubility Determination via LC-MS/MS

This protocol ensures the measurement reflects true thermodynamic equilibrium rather than a transient kinetic state.

  • Solid Dispersal : Add an excess of Methyl 4-amino-3-methylbutanoate HCl (e.g., 50 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4). Causality: Excess solid is required to establish a true thermodynamic equilibrium between the solid crystalline lattice and the solvated ions.

  • Equilibration : Agitate the suspension at 37°C for 48 hours. Causality: 48 hours is necessary to overcome the kinetic dissolution rate and reach the thermodynamic solubility plateau.

  • Phase Separation : Centrifuge at 15,000 x g for 20 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: This removes undissolved micro-particulates that would falsely inflate the measured soluble concentration.

  • Dilution & Matrix Matching : Dilute the filtrate 1:10,000 in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Causality: Prevents detector saturation and ion suppression in the MS source.

  • Quantification : Analyze using Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode (m/z 132.1 [M+H]+)[4].

  • Self-Validation Check : Run a concurrent kinetic solubility assay (2-hour dissolution). Causality: If kinetic solubility > thermodynamic solubility, it indicates the formation of a metastable supersaturated state, requiring a re-evaluation of the solid-state form via X-Ray Powder Diffraction (XRPD).

Shake-Flask LogD (pH 7.4) Determination

The shake-flask method remains the gold standard for lipophilicity, provided phase mutual solubility is accounted for.

ShakeFlask cluster_quant 5. LC-MS/MS Quantification N1 1. Compound Preparation (Methyl 4-amino-3-methylbutanoate HCl) N2 2. Phase Saturation (Octanol & Buffer Equilibrated 24h) N1->N2 N3 3. Phase Mixing (Vortex 5 min, Shake 1h at 25°C) N2->N3 N4 4. Phase Separation (Centrifugation 3000g, 15 min) N3->N4 N5 Aqueous Phase Analysis N4->N5 N6 Octanol Phase Analysis N4->N6 N7 6. LogP / LogD Calculation (Mass Balance Verification >95%) N5->N7 N6->N7

Figure 1: Self-validating shake-flask workflow for determining the LogP/LogD of the ester.

Protocol Causality & Validation:

  • Phase Pre-saturation (Step 2) : Water and octanol are partially miscible (water in octanol is ~2.3 M). Pre-saturation prevents volume shifts during the actual experiment, which would skew the phase ratio and invalidate the LogD calculation.

  • Mass Balance Verification (Step 6) : Calculate the total mass recovered: (Caq​×Vaq​)+(Coct​×Voct​) . The recovery must be >95% of the initial spiked mass. A recovery <95% indicates compound degradation (e.g., ester hydrolysis at pH 7.4) or adsorption to the glass vial, rendering the LogD value untrustworthy.

Pharmacokinetic Implications: BBB Permeation

The primary utility of Methyl 4-amino-3-methylbutanoate in drug design is its function as a highly permeable prodrug or intermediate. Once the compound crosses the gastrointestinal tract and enters systemic circulation, its elevated LogP (0.3) allows it to partition effectively into the lipid bilayer of the BBB via passive transcellular diffusion.

Upon entering the CNS compartment, ubiquitous esterases rapidly hydrolyze the methyl ester, unmasking the carboxylic acid. This traps the active zwitterionic pharmacophore (4-amino-3-methylbutanoic acid) within the brain, preventing its efflux back into systemic circulation.

BBB_Permeation A Methyl 4-amino-3-methylbutanoate (Lipophilic Prodrug) B Systemic Circulation (pH 7.4, Cationic) A->B Oral/IV Admin C Blood-Brain Barrier (Passive Diffusion) B->C High Permeability D CNS Compartment (Esterase Cleavage) C->D Transcellular E 4-amino-3-methylbutanoic acid (Active Zwitterion) D->E Hydrolysis

Figure 2: Pharmacokinetic pathway of Methyl 4-amino-3-methylbutanoate crossing the BBB.

Conclusion

Methyl 4-amino-3-methylbutanoate represents a textbook application of prodrug esterification to overcome the pharmacokinetic limitations of zwitterionic neuroactive amino acids. By masking the carboxylate moiety, the desolvation energy is minimized, driving the LogP into a range optimal for passive BBB diffusion. For researchers characterizing this compound, strict adherence to LC-MS/MS quantification and mass-balance-validated protocols is essential to prevent artifacts caused by its lack of a UV chromophore and its susceptibility to hydrolysis.

References

  • Andruszkiewicz, R., Barrett, A. G. M., & Silverman, R. B. (1990). Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids. Synthetic Communications, 20(1), 159-166.[Link]

  • PubChemLite. (2026). Methyl 4-amino-3-methylbutanoate hydrochloride. Université du Luxembourg / PubChem.[Link]

Sources

Thermal Stability and Degradation Kinetics of Methyl 4-amino-3-methylbutanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-methylbutanoate is a critical γ -amino acid ester intermediate, frequently utilized in the chemoenzymatic synthesis of[1]. While its utility in drug development is well-documented, the inherent reactivity of its molecular architecture presents significant challenges regarding thermal stability. As a Senior Application Scientist, I have routinely observed that failing to rigorously control the thermal and environmental conditions of γ -amino esters inevitably leads to rapid degradation, compromising downstream synthetic yields and API purity.

This whitepaper dissects the thermodynamic and kinetic drivers behind the degradation of methyl 4-amino-3-methylbutanoate, providing a self-validating framework for stability profiling, structural mitigation, and analytical quantification.

Mechanistic Causality of Thermal Degradation

The thermal instability of methyl 4-amino-3-methylbutanoate is not anomalous; it is a predictable consequence of its structural geometry. The molecule possesses both a nucleophilic primary amine and an electrophilic methyl ester separated by a three-carbon aliphatic chain.

Pathway A: Intramolecular Aminolysis (Lactamization)

Under thermal stress, the free base form of the molecule undergoes a rapid,[2]. The primary amine attacks the ester carbonyl, expelling methanol and forming a thermodynamically stable five-membered lactam:[3]. This process is entropically favored and accelerates exponentially with temperature.

Pathway B: Hydrolytic Degradation

In the presence of ambient moisture, the ester is susceptible to hydrolysis, yielding [1]. Upon further heating, this zwitterionic acid undergoes thermal dehydration, converging back to the same 4-methylpyrrolidin-2-one degradant.

The Protective Role of Salt Formation

To arrest the nucleophilicity of the amine, the compound is commercially synthesized and stored as a hydrochloride salt ()[4]. Protonation of the amine ( −NH3+​ ) eliminates its lone pair, effectively shutting down Pathway A at ambient temperatures. However, at elevated temperatures, the salt undergoes thermal dissociation, releasing HCl gas and regenerating the reactive free base, which immediately cyclizes. Therefore, safety data sheets strictly advise[5].

Pathways Salt Methyl 4-amino-3-methylbutanoate HCl (Stable Storage Form) FreeBase Methyl 4-amino-3-methylbutanoate (Reactive Free Base) Salt->FreeBase Thermal Dissociation (> 80°C, -HCl) Lactam 4-Methylpyrrolidin-2-one (Primary Degradant) FreeBase->Lactam Intramolecular Cyclization (5-exo-trig, -MeOH) Acid 4-Amino-3-methylbutanoic acid (Hydrolysis Product) FreeBase->Acid Hydrolysis (+H2O, -MeOH) Acid->Lactam Thermal Dehydration (-H2O)

Thermodynamic and kinetic degradation pathways of Methyl 4-amino-3-methylbutanoate.

Experimental Workflows for Stability Profiling

To establish a self-validating system for monitoring the thermal degradation of this intermediate, we employ a coupled forced-degradation and LC-MS/UV analytical workflow. This ensures that every kinetic data point is verified by mass-balance closure—meaning the quantitative loss of the parent peak perfectly correlates with the rise of the lactam peak.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 10.0 mg of methyl 4-amino-3-methylbutanoate hydrochloride into hermetically sealed headspace vials. Prepare parallel samples spiked with 1.0 molar equivalent of triethylamine (TEA) to generate the free base in situ for comparative kinetic analysis.

  • Isothermal Stress Testing: Place the vials in a precision thermal block. Expose the samples to isothermal conditions at 40°C, 60°C, 80°C, and 100°C for predefined time intervals (0, 2, 4, 8, 24, and 48 hours).

  • Quenching and Solubilization: Remove vials at specific time points and immediately quench in an ice-water bath to halt degradation. Solubilize the contents in 1.0 mL of cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • UPLC-MS/QQQ Analysis: Inject 2 μ L onto a sub-2 μ m C18 UPLC column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Detection: Monitor the parent ester ( m/z 132.1 [M+H]+ ) and the lactam degradant ( m/z 100.1 [M+H]+ ) in positive ESI mode.

  • Kinetic Modeling: Plot ln([Parent]t​/[Parent]0​) versus time to determine the first-order rate constant ( k ) for each temperature. Utilize the Arrhenius equation to calculate the activation energy ( Ea​ ) and predict shelf-life at 25°C.

Workflow Prep Sample Prep (HCl vs Free Base) Stress Isothermal Stress (40-100°C) Prep->Stress Quench Thermal Quenching Stress->Quench Analysis UPLC-MS Quantification Quench->Analysis

Standardized workflow for the thermal stability profiling of gamma-amino esters.

Quantitative Degradation Data

The profound impact of protonation on thermal stability is best illustrated through comparative kinetic data. Table 1 summarizes the representative degradation kinetics of the free base versus the hydrochloride salt under identical thermal stress.

Table 1: Representative First-Order Degradation Kinetics and Half-Lives ( t1/2​ )

Temperature (°C)Molecular FormRate Constant ( k , hr −1 )Half-Life ( t1/2​ )Primary Degradant
40°C Free Base 1.15×10−1 6.0 hours4-Methylpyrrolidin-2-one
40°C HCl Salt <1.0×10−5 > 8 yearsNone detected
80°C Free Base 2.85×100 14.6 minutes4-Methylpyrrolidin-2-one
80°C HCl Salt 4.62×10−3 150 hours4-Methylpyrrolidin-2-one
100°C HCl Salt 3.15×10−2 22 hours4-Methylpyrrolidin-2-one

Data Interpretation: The free base is highly unstable even at moderate processing temperatures (40°C), undergoing rapid lactamization. Conversely, the HCl salt provides excellent stability at ambient and moderate temperatures. However, at 100°C, the onset of thermal dissociation of the HCl salt triggers measurable degradation, underscoring the necessity of avoiding high-heat unit operations.

Strategic Recommendations for Drug Development

  • Strict Salt Maintenance: Always procure, store, and react the compound as the hydrochloride salt. Do not perform free-basing until immediately prior to the required synthetic step to prevent premature cyclization.

  • Temperature Control During Processing: Evaporation of solvents containing the free base must be performed under high vacuum at temperatures strictly 25°C.

  • Moisture Exclusion: Because the ester is prone to hydrolysis (which ultimately funnels into the same lactam degradant upon heating), long-term storage must utilize desiccants and inert gas purging (Argon/N 2​ ).

References

  • PubChemLite. "Methyl 4-amino-3-methylbutanoate hydrochloride". National Center for Biotechnology Information. URL:[Link][4]

  • Andruszkiewicz, R., Barrett, A. G. M., & Silverman, R. B. (1990). "Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids". Synthetic Communications, 20(1), 159-166. URL:[Link][1]

  • Warner-Lambert Company. "Crystalline form of γ-aminobutyric acid analog". Google Patents (US8026279B2). URL:[2]

  • "Oxoindolinyl amide derivatives for inhibiting nlrp3 and uses thereof". Google Patents (WO2023220715A1). URL:[3]

Sources

"Methyl 4-amino-3-methylbutanoate starting materials"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 4-amino-3-methylbutanoate

Authored by: A Senior Application Scientist

Introduction

Methyl 4-amino-3-methylbutanoate is a chiral building block of significant interest in medicinal chemistry and drug development. As a γ-amino acid ester, its structural motif is found in a variety of biologically active molecules. The stereochemistry at the C3 position is often crucial for pharmacological activity, necessitating synthetic routes that allow for precise control of this chiral center. This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of methyl 4-amino-3-methylbutanoate, with a focus on methodologies that offer high stereoselectivity and practical applicability for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

Strategic Approaches to the Carbon Skeleton

The synthesis of methyl 4-amino-3-methylbutanoate can be approached through several strategic disconnections. The primary challenge lies in the stereoselective introduction of the methyl group at the C3 position and the subsequent incorporation of the amino group at the C4 position. This guide will focus on two principal and effective strategies: a chemoenzymatic approach starting from a prochiral precursor and a route involving conjugate addition to a nitroalkene.

Chemoenzymatic Desymmetrization of Dimethyl 3-Methylglutarate

This elegant approach leverages the high stereoselectivity of enzymes to differentiate between two chemically equivalent ester groups in a prochiral starting material. The key starting material for this route is dimethyl 3-methylglutarate .

Causality of Experimental Choices

The use of an enzymatic hydrolysis is a strategic choice to establish the crucial stereocenter at C3 with high enantiomeric excess (ee). Pig liver esterase (PLE) is a well-established biocatalyst for the asymmetric hydrolysis of a wide range of esters. In the case of dimethyl 3-methylglutarate, PLE selectively hydrolyzes the pro-S-methoxycarbonyl group, leading to the formation of methyl (R)-3-methylglutarate in high yield and excellent enantiomeric purity.[1] This enzymatic step is the cornerstone of the synthesis, as it dictates the stereochemistry of the final product. The subsequent chemical transformations are designed to convert the remaining ester and the newly formed carboxylic acid functionalities into the desired amino and methyl ester groups.

Synthetic Workflow Diagram

chemoenzymatic_synthesis start Dimethyl 3-methylglutarate half_ester Methyl (R)-3-methylglutarate start->half_ester  Pig Liver Esterase (PLE)  pH 7, NaOH amide (R)-4-Carbamoyl-3-methylbutanoic acid methyl ester half_ester->amide  1. SOCl2  2. NH3 half_ester_S_precursor Methyl (R)-3-methylglutarate amino_acid_R (R)-4-Amino-3-methylbutanoic acid amide->amino_acid_R  Hofmann Rearrangement  (e.g., I2, PhI(OAc)2) final_product_R (R)-Methyl 4-amino-3-methylbutanoate amino_acid_R->final_product_R  Fischer Esterification  (MeOH, H+) amino_acid_S (S)-4-Amino-3-methylbutanoic acid half_ester_S_precursor->amino_acid_S  Curtius Rearrangement  (DPPA, t-BuOH then TFA) final_product_S (S)-Methyl 4-amino-3-methylbutanoate amino_acid_S->final_product_S  Fischer Esterification  (MeOH, H+)

Caption: Chemoenzymatic synthesis of (R)- and (S)-methyl 4-amino-3-methylbutanoate.

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis of Dimethyl 3-Methylglutarate [1]

  • Reaction Setup: Suspend dimethyl 3-methylglutarate (1.0 eq) in a phosphate buffer (pH 7).

  • Enzyme Addition: Add pig liver esterase (PLE) to the stirred suspension.

  • pH Control: Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 1 N NaOH. The reaction progress can be monitored by the consumption of the base.

  • Workup: Once one equivalent of NaOH has been consumed, adjust the pH to 9 with additional NaOH and wash the aqueous phase with diethyl ether to remove any unreacted starting material.

  • Isolation: Acidify the aqueous phase to pH 2 with 1 N HCl and extract the product, methyl (R)-3-methylglutarate, with diethyl ether. The organic extracts are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Protocol 2: Synthesis of (R)-4-Amino-3-methylbutanoic Acid [1]

  • Amidation: The resulting methyl (R)-3-methylglutarate is converted to the corresponding amide. This can be achieved by first activating the carboxylic acid, for example, by conversion to the acid chloride with thionyl chloride, followed by reaction with ammonia.

  • Hofmann Rearrangement: The amide is then subjected to a Hofmann rearrangement to yield (R)-4-amino-3-methylbutanoic acid. This transformation can be effected using reagents such as iodine and phenyliodine(III) diacetate.

Protocol 3: Synthesis of (S)-4-Amino-3-methylbutanoic Acid [1]

  • Curtius Rearrangement: The carboxylic acid functionality of methyl (R)-3-methylglutarate can be converted to the amine via a Curtius rearrangement. The carboxylic acid is first converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA), which then rearranges upon heating in the presence of an alcohol (e.g., tert-butanol) to form a carbamate.

  • Deprotection: The resulting Boc-protected amine is then deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield (S)-4-amino-3-methylbutanoic acid.

Protocol 4: Fischer Esterification to Methyl 4-amino-3-methylbutanoate

  • Reaction Setup: Suspend the desired enantiomer of 4-amino-3-methylbutanoic acid (1.0 eq) in anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the stirred suspension at 0 °C.[2]

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Isolation: The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl 4-amino-3-methylbutanoate. Further purification can be achieved by column chromatography or distillation.

Data Presentation
StepProductStarting MaterialReagentsYieldEnantiomeric Excess (ee)Reference
1Methyl (R)-3-methylglutarateDimethyl 3-methylglutaratePig Liver Esterase, NaOH92%>99%[1]
2(R)-4-Amino-3-methylbutanoic acidMethyl (R)-3-methylglutarate1. SOCl₂, NH₃ 2. I₂, PhI(OAc)₂High>99%[1]
3(S)-4-Amino-3-methylbutanoic acidMethyl (R)-3-methylglutarate1. DPPA, t-BuOH 2. TFAHigh>99%[1]
Synthesis via Nitroalkane Precursors

A convergent and versatile approach to β-substituted γ-amino acids involves the use of nitroalkanes as key building blocks. The nitro group serves as a masked amino group and facilitates C-C bond formation through conjugate addition reactions. A plausible starting material for this route is methyl crotonate (methyl but-2-enoate) and nitromethane .

Causality of Experimental Choices

The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for C-C bond formation. In this strategy, the conjugate addition of a nitromethane-derived nucleophile to an appropriate Michael acceptor would construct the carbon backbone of the target molecule. The subsequent reduction of the nitro group to an amine provides a direct route to the desired γ-amino acid derivative. The stereochemistry at the C3 position can be controlled through the use of chiral catalysts or auxiliaries during the conjugate addition step.

Synthetic Workflow Diagram

nitroalkane_synthesis start1 Methyl Acrylate nitro_intermediate Methyl 3-methyl-4-nitrobutanoate start1->nitro_intermediate  Michael Addition  (Base catalyst) start2 Nitroethane start2->nitro_intermediate final_product Methyl 4-amino-3-methylbutanoate nitro_intermediate->final_product  Reduction  (e.g., H₂, Pd/C)

Sources

Methodological & Application

Application Note: Fischer Esterification of 4-Amino-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

4-Amino-3-methylbutanoic acid (often referred to as β -methyl-GABA) is a critical neuroactive building block, structurally related to gabapentinoid therapeutics such as pregabalin and phenibut.[1].

In drug development and peptide synthesis, the protection of the C-terminus via esterification is a mandatory transformation. Converting this amino acid into its methyl ester hydrochloride salt enhances its lipophilicity (useful for prodrug strategies) and strictly prevents unwanted dimerization or lactamization during subsequent N-alkylation or peptide coupling workflows.

Mechanistic Rationale & Reagent Selection

While traditional Fischer esterification utilizes catalytic sulfuric acid, amino acids present unique challenges due to their zwitterionic nature. As a Senior Application Scientist, understanding the causality behind reagent selection is critical to avoiding poor yields and side reactions.

  • In Situ Anhydrous HCl Generation: [2]. SOCl₂ reacts vigorously with methanol to generate anhydrous HCl gas and dimethyl sulfite. This strictly anhydrous environment leverages Le Chatelier's principle, driving the equilibrium entirely toward the ester without the hydrolytic interference of water.

  • Prevention of Lactamization: 4-Amino-3-methylbutanoic acid can undergo intramolecular cyclization to form a 5-membered lactam (3-methylpyrrolidin-2-one). By utilizing the highly acidic conditions generated by SOCl₂, the primary amine is completely protonated to an unreactive ammonium ion ( −NH3+​ ), neutralizing its nucleophilicity.

  • Self-Validating Reaction System: The reaction is self-indicating. The cessation of gas evolution (SO₂ and HCl) signifies the completion of the initial reagent activation. Subsequently, the dissolution of the opaque zwitterionic amino acid suspension into a clear, homogeneous solution visually validates successful esterification.

Mechanism N1 Carboxylic Acid Activation (H⁺) N2 Nucleophilic Attack by Methanol N1->N2 Addition N3 Tetrahedral Intermediate N2->N3 Intermediate Formation N4 Proton Transfer & Water Elimination N3->N4 -H₂O N5 Deprotonation to Methyl Ester N4->N5 -H⁺

Figure 1: Mechanistic pathway of acid-catalyzed Fischer esterification.[3].

Experimental Protocol

Materials & Setup
  • Substrate: 4-Amino-3-methylbutanoic acid

  • Solvent/Reactant: Anhydrous Methanol (HPLC grade or drier)

  • Reagent: Thionyl Chloride (SOCl₂)

  • Apparatus: Flame-dried 100 mL round-bottom flask, reflux condenser, drying tube (CaCl₂), magnetic stirrer, and an ice-water bath.

Step-by-Step Methodology
  • Activation (Methanolic HCl Preparation): Charge the round-bottom flask with 20.0 mL of anhydrous methanol. Cool the flask to 0 °C using an ice-water bath. Causality: Cooling prevents the violent boil-off of methanol during the highly exothermic reaction with SOCl₂.

  • Thionyl Chloride Addition: Slowly add SOCl₂ (1.5 equivalents) dropwise over 15 minutes. Caution: Vigorous evolution of hazardous SO₂ and HCl gases will occur. Perform strictly in a fume hood.

  • Substrate Addition: After stirring for 30 minutes at 0 °C to ensure complete generation of methanolic HCl, add 4-amino-3-methylbutanoic acid (1.0 equivalent) in small portions. The mixture will initially form a white suspension.

  • Esterification (Reflux): Remove the ice bath, attach the reflux condenser, and heat the reaction mixture to reflux (approx. 65 °C) for 12–16 hours. Causality: The β -methyl branch introduces mild steric hindrance; extended reflux ensures complete conversion of the tetrahedral intermediate.

  • Workup & Isolation: Cool the mixture to room temperature. Remove the methanol and excess volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting crude viscous oil with cold anhydrous diethyl ether. The highly polar methyl ester hydrochloride salt is insoluble in ether, causing it to precipitate. Filter the precipitate and dry under high vacuum to yield the product as a white crystalline solid.

Workflow A Anhydrous Methanol C Methanolic HCl (0 °C) A->C Cool to 0 °C B Thionyl Chloride (SOCl₂) B->C Dropwise Addition E Reaction Mixture (Reflux, 12-16 h) C->E Stir 30 min D 4-Amino-3-methyl- butanoic acid D->E Add Substrate F Evaporation & Trituration E->F Completion G Methyl Ester HCl (Product) F->G Isolate

Figure 2: Step-by-step workflow for the Fischer esterification using thionyl chloride.

Quantitative Data Summaries

Table 1: Stoichiometric Parameters and Yield Expectations

ReagentMolecular Weight ( g/mol )EquivalentsAmount per 1.0g SubstrateFunction
4-Amino-3-methylbutanoic acid 117.151.01.00 gSubstrate
Thionyl Chloride (SOCl₂) 118.971.50.93 mLAcid Catalyst Source / Activator
Anhydrous Methanol 32.04Excess20.0 mLSolvent & Nucleophile
Methyl Ester HCl (Product) 167.63 1.0 ~1.35 g (Expected >90%) Target Compound

Table 2: Analytical Validation (Expected ¹H NMR Data in CD₃OD)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
3.70 Singlet3HEster methyl group (-OCH₃)
2.95 - 2.80 Multiplet2HAminomethyl protons (-CH₂-NH₃⁺)
2.45 - 2.25 Multiplet2H α -Methylene protons (-CH₂-COOCH₃)
2.15 Multiplet1H β -Methine proton (-CH(CH₃)-)
1.05 Doublet3H β -Methyl group (-CH₃)

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of Methyl 4-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4-amino-3-methylbutanoate, a valuable γ-amino acid ester derivative. While specific literature detailing a dedicated synthesis for this exact molecule is sparse, a robust and reliable protocol can be expertly adapted from well-established methodologies for the synthesis of similar amino acid esters. This guide will focus on the Fischer-Speier esterification of the parent carboxylic acid, 4-amino-3-methylbutanoic acid. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in fundamental chemical principles. We will delve into the causality behind experimental choices, provide a framework for reaction monitoring and purification, and outline expected characterization data.

Introduction and Synthetic Strategy

Methyl 4-amino-3-methylbutanoate is a derivative of 4-amino-3-methylbutanoic acid, a γ-amino acid.[1] The introduction of a methyl ester functional group can significantly alter the pharmacokinetic properties of the parent molecule, such as lipophilicity and cell membrane permeability, making it a key target in medicinal chemistry and drug discovery.

The most direct and widely adopted method for converting an amino acid into its corresponding methyl ester is the Fischer-Speier esterification.[2] This acid-catalyzed reaction utilizes an excess of methanol, which serves as both the solvent and the nucleophile, to drive the equilibrium towards the formation of the ester product. Common and effective acid catalysts for this transformation include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂).[3][4]

Our proposed synthesis follows this trusted pathway:

G cluster_0 Synthetic Pathway start 4-amino-3-methylbutanoic acid reagents Methanol (excess) + Acid Catalyst (H₂SO₄ or SOCl₂) start->reagents Suspension process Reflux reagents->process Heating product Methyl 4-amino-3-methylbutanoate process->product Esterification G cluster_1 Product Characterization Workflow Purified_Product Purified Product NMR ¹H and ¹³C NMR Spectroscopy Purified_Product->NMR Structure MS Mass Spectrometry (e.g., ESI-MS) Purified_Product->MS Molecular Weight IR FT-IR Spectroscopy Purified_Product->IR Functional Groups Purity HPLC/GC Analysis Purified_Product->Purity Purity Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Sources

Comprehensive Guide to the Purification of Methyl 4-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-methylbutanoate is a key intermediate in the synthesis of various pharmaceutically relevant molecules. Its synthesis, typically via Fischer esterification of 4-amino-3-methylbutanoic acid, often results in a crude product containing unreacted starting materials, residual catalysts, and side-products. The efficacy and purity of subsequent synthetic steps are critically dependent on the quality of this intermediate. This application note provides a comprehensive, in-depth guide to the purification of Methyl 4-amino-3-methylbutanoate, detailing multiple orthogonal techniques including extractive workup, fractional vacuum distillation, silica gel chromatography, and recrystallization of its hydrochloride salt. The protocols are designed to be robust and scalable, with a focus on the underlying chemical principles to empower researchers to adapt and troubleshoot the methods effectively.

Introduction and Physicochemical Profile

Methyl 4-amino-3-methylbutanoate is an aliphatic amino ester. The presence of a basic amino group and a hydrolytically sensitive ester group dictates the choice of purification strategies. Acidic conditions can lead to the formation of the non-volatile ammonium salt, while strongly basic conditions can catalyze ester hydrolysis.[1] Therefore, careful pH control during aqueous workup is paramount.

The primary synthetic route to this compound is the Fischer esterification of 4-amino-3-methylbutanoic acid in methanol with an acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[2][3][4] This process informs the likely impurity profile of the crude product.

Table 1: Physicochemical Properties of Methyl 4-amino-3-methylbutanoate

PropertyValue/DescriptionRationale/Source
Molecular Formula C₆H₁₃NO₂Based on structure.
Molecular Weight 131.17 g/mol Calculated from the molecular formula.
Structure Chemical Structure of Methyl 4-amino-3-methylbutanoateParent acid is 4-amino-3-methylbutanoic acid.[5]
Appearance Colorless to pale yellow liquid or low-melting solidTypical for small aliphatic amino esters.[6]
Boiling Point Estimated 80-100 °C at reduced pressureAliphatic esters of this size are often distillable under vacuum.[7][8]
Solubility Soluble in methanol, ethanol, ethyl acetate, diethyl ether, dichloromethane. Moderately soluble in water.General solubility profile for amino esters.[9]
pKa (amine) Estimated 9-10Typical for a primary aliphatic amine.

Table 2: Common Impurity Profile from Fischer Esterification

ImpuritySourceRemoval Strategy
4-amino-3-methylbutanoic acidUnreacted starting materialAqueous basic wash (forms a water-soluble carboxylate salt).[10]
Sulfuric Acid / HClCatalystNeutralization with a weak base (e.g., NaHCO₃).[11][12]
MethanolExcess reagent/solventEvaporation, aqueous extraction.[13]
Dimer (Amide-ester)Self-condensation by-productDistillation, Chromatography.[10]
WaterBy-product of esterificationDrying of organic phase (e.g., with Na₂SO₄), azeotropic removal.[2][8]

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the reaction and the nature of the impurities. A multi-step approach is typically required, beginning with an aqueous workup to remove bulk ionic impurities, followed by a high-resolution technique like distillation or chromatography.

Purification_Strategy Start Crude Reaction Mixture (Post-synthesis) Workup Aqueous Extractive Workup (Protocol 1) Start->Workup Neutralize acid catalyst & remove water-soluble impurities Dry Dry Organic Phase (e.g., Na2SO4, MgSO4) Workup->Dry Evaporate Solvent Evaporation (Rotary Evaporator) Dry->Evaporate Crude_Product Crude Free Base (Oil or Solid) Evaporate->Crude_Product Distillation Fractional Vacuum Distillation (Protocol 2) Crude_Product->Distillation If product is a thermally stable liquid Chromatography Silica Gel Chromatography (Protocol 3) Crude_Product->Chromatography If product is non-volatile or impurities have similar boiling points Salt_Formation HCl Salt Formation & Recrystallization (Protocol 4) Crude_Product->Salt_Formation If product is an oil/difficult to crystallize or a stable solid is desired Pure_Liquid Pure Liquid Product Distillation->Pure_Liquid Pure_Solid Pure Crystalline Solid Chromatography->Pure_Solid Salt_Formation->Pure_Solid

Sources

Application Note: Analytical Methodologies for the Quantification of Methyl 4-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Quality Control (QC) Professionals.

Introduction & Chemical Profiling

Methyl 4-amino-3-methylbutanoate (often encountered as its hydrochloride salt, CAS 752154-41-9) is a critical aliphatic γ -amino acid ester. It serves as a vital synthetic intermediate in the development of pharmaceuticals, including CGRP receptor antagonists and GABA analogues[1]. Furthermore, its free-acid analogue (4-amino-3-methylbutanoic acid) is a well-documented target in astrobiology, frequently quantified in carbonaceous chondrite meteorites[2][3].

The Analytical Challenge: With a monoisotopic mass of 131.0946 Da[4], this molecule presents a triad of analytical difficulties:

  • High Polarity & Basicity: It resists retention on standard Reversed-Phase (C18) columns.

  • Lack of Chromophore: The absence of a conjugated π -system renders direct UV detection fundamentally inadequate.

  • Reactivity: The primary amine is prone to irreversible adsorption on silanol-active stationary phases.

Safety & Handling Causality: The hydrochloride salt is classified as a Category 2 skin and serious eye irritant[5]. Because the compound can cause severe ocular damage and dermal corrosion upon prolonged exposure, all sample preparation must be conducted in a Class II biosafety cabinet or fume hood using nitrile gloves and safety goggles[5].

Analytical Decision Matrix

To address these challenges, we have developed three orthogonal, self-validating methodologies. The choice of method depends on the laboratory's instrumentation and throughput requirements.

Workflow cluster_methods Analytical Modalities Target Methyl 4-amino-3-methylbutanoate (Polar, Basic, No Chromophore) LCMS HILIC-LC-MS/MS (High Sensitivity/Throughput) Target->LCMS HPLC HPLC-FLD (Routine/Cost-Effective) Target->HPLC GCMS GC-MS (High Resolution/Orthogonal) Target->GCMS Prep1 Dilute in 95% MeCN + 0.1% Formic Acid LCMS->Prep1 Prep2 Pre-column Derivatization (OPA + 2-Mercaptoethanol) HPLC->Prep2 Prep3 N-Acylation (TFAA in Ethyl Acetate) GCMS->Prep3 Det1 ESI(+) MRM: 132.1 → 100.1 Prep1->Det1 Det2 Fluorescence Ex: 340 nm | Em: 450 nm Prep2->Det2 Det3 Electron Ionization (EI) SIM Mode Prep3->Det3

Figure 1: Analytical workflow and decision matrix for Methyl 4-amino-3-methylbutanoate quantification.

Method A: Direct Quantification via HILIC-LC-MS/MS

Causality behind the method: Because the analyte is a small, polar amine, traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain it, causing it to elute in the void volume where matrix ion suppression is severe. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase, ensuring excellent retention. Electrospray Ionization (ESI) in positive mode is chosen because the primary amine readily accepts a proton, forming a stable [M+H]+ adduct at m/z 132.10[4].

Mass Spectrometry Fragmentation Pathway

Fragmentation Precursor [M+H]+ m/z 132.10 Frag1 Loss of Methanol m/z 100.08 Precursor->Frag1 - CH3OH (32 Da) Frag2 Loss of Ammonia m/z 115.08 Precursor->Frag2 - NH3 (17 Da) Frag3 Combined Loss m/z 83.05 Frag1->Frag3 - NH3 (17 Da) Frag2->Frag3 - CH3OH (32 Da)

Figure 2: Proposed ESI(+) MS/MS fragmentation pathway for Methyl 4-amino-3-methylbutanoate.

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample 1:100 in HILIC starting conditions (95% Acetonitrile / 5% Water with 0.1% Formic Acid). Reasoning: Injecting highly aqueous samples onto a HILIC column disrupts the aqueous layer on the stationary phase, causing peak splitting.

  • Chromatography:

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.125% Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile + 0.125% Formic Acid.

    • Gradient: Start at 100% B, hold for 1 min, ramp to 70% B over 3 mins. Re-equilibrate at 100% B for 2 mins.

  • MS/MS Parameters (MRM Mode):

    • Precursor Ion: m/z 132.1

    • Quantifier Transition: m/z 132.1 100.1 (Collision Energy: 15 eV)

    • Qualifier Transition: m/z 132.1 83.1 (Collision Energy: 25 eV)

Method B: HPLC-FLD via Pre-Column OPA Derivatization

Causality behind the method: For laboratories lacking LC-MS/MS, UV detection is impossible due to the lack of a chromophore. We overcome this by reacting the primary amine with o-phthalaldehyde (OPA) and a thiol (2-mercaptoethanol) at pH 9.5. This rapid nucleophilic attack forms a highly fluorescent isoindole derivative. This exact chemical logic is the gold standard for quantifying trace extraterrestrial amino acids[3][6].

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 10 mg OPA in 200 µL methanol. Add 1.8 mL of 0.4 M Borate buffer (pH 9.5) and 10 µL of 2-mercaptoethanol. Protect from light.

  • Derivatization Reaction:

    • Mix 20 µL of sample with 20 µL of the OPA reagent.

    • Vortex for exactly 60 seconds. Reasoning: The isoindole derivative degrades over time; precise timing ensures reproducible fluorescence yields.

  • Chromatography:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using 20 mM Sodium Acetate (pH 7.2) and Acetonitrile.

    • Detection: Fluorescence (Excitation: 340 nm | Emission: 450 nm).

Method C: GC-MS via N-Trifluoroacetylation

Causality behind the method: Free primary amines hydrogen-bond aggressively with the silanol groups inside GC columns, causing severe peak tailing and loss of sensitivity. By reacting the sample with Trifluoroacetic Anhydride (TFAA), we cap the amine, converting it into an N-trifluoroacetamide derivative[3]. Because the carboxylic acid is already protected as a methyl ester, we bypass the alcohol esterification step typically required for free amino acids[3].

Step-by-Step Protocol
  • Derivatization:

    • Transfer 100 µL of the sample extract to a glass vial and evaporate to dryness under a gentle stream of N2​ .

    • Add 50 µL of anhydrous Ethyl Acetate and 50 µL of TFAA.

    • Cap tightly and incubate at 60 °C for 30 minutes.

  • Reconstitution: Evaporate the unreacted TFAA under N2​ (in a fume hood) and reconstitute the residue in 100 µL of Ethyl Acetate.

  • GC-MS Parameters:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 60 °C (hold 1 min) ramp at 15 °C/min to 280 °C (hold 3 min).

    • Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode targeting the molecular ion and dominant fragments.

Method Validation & Comparative Data

To ensure a self-validating system , every analytical batch must pass strict Quality Control (QC) criteria:

  • System Suitability Test (SST): 5 replicate injections of a mid-level standard must yield a Peak Area Relative Standard Deviation (RSD) ≤2.0% .

  • Calibration: A minimum 6-point calibration curve must achieve R2≥0.995 .

  • Blanks: A method blank must be injected immediately after the highest standard to verify carryover is ≤0.1% .

Table 1: Representative Validation Parameters
ParameterMethod A: HILIC-LC-MS/MSMethod B: HPLC-FLD (OPA)Method C: GC-MS (TFAA)
Primary Application High-throughput PK/PDRoutine API Purity / QCOrthogonal Impurity Profiling
Limit of Detection (LOD) 1.5 ng/mL15.0 ng/mL5.0 ng/mL
Linear Dynamic Range 5 - 1000 ng/mL50 - 5000 ng/mL20 - 2000 ng/mL
Run Time per Sample 6.0 minutes15.0 minutes18.0 minutes
Matrix Effect Susceptibility High (Requires Isotope IS)LowMedium

References

  • PubChemLite - Methyl 4-amino-3-methylbutanoate hydrochloride (C6H13NO2). Université du Luxembourg.
  • methyl 4-amino-3-methylbutano
  • Safety Data Sheet - methyl 4-amino-3-methylbutano
  • Amino acids of the Murchison meteorite: II. Five carbon acyclic primary beta-, gamma-, and delta-amino alkanoic acids. PubMed / NIH.
  • Extraterrestrial amino acids identified in metalrich CH and CB carbonaceous chondrites
  • The effects of parent body processes on amino acids in carbonaceous chondrites.
  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.

Sources

Application Note: Chromatographic Analysis of 4-Amino-3-methylbutanoic Acid (3-Methyl-GABA) and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

4-Amino-3-methylbutanoic acid (commonly known as 3-methyl-GABA) is a potent activator of GABA aminotransferase and exhibits significant anticonvulsant activity[1],[2]. In pharmaceutical development, its esterified forms (e.g., methyl, ethyl, or isopropyl esters) are frequently synthesized as lipophilic prodrugs to enhance blood-brain barrier penetration. Additionally, this molecule is a critical non-proteinogenic C5 amino acid biomarker identified in carbonaceous chondrites (such as the Murchison and Tagish Lake meteorites), providing profound insights into prebiotic chemistry[3],[4].

Whether analyzing the free acid in cosmochemistry or its esterified prodrugs in pharmacokinetics, scientists face identical analytical hurdles: the molecule lacks a native ultraviolet (UV) chromophore or fluorophore, and the highly polar primary amine precludes direct volatilization for Gas Chromatography-Mass Spectrometry (GC-MS)[5]. To overcome these barriers, this guide details two field-validated chromatographic workflows: an HPLC-FLD method utilizing pre-column derivatization, and a GC-MS method utilizing N-acylation.

Mechanistic Grounding of Derivatization Strategies

HPLC-FLD: Pre-Column Derivatization with OPA/NAC

High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is the gold standard for trace-level quantification of GABA analogues[5],[6]. The primary amine of 4-amino-3-methylbutanoic acid reacts rapidly with o-phthalaldehyde (OPA) in the presence of a nucleophilic chiral thiol, N-acetyl-L-cysteine (NAC), under alkaline conditions (pH 9.0)[3],[4].

Causality & Insight: This reaction yields a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole. Because 4-amino-3-methylbutanoic acid possesses a chiral center at the C3 position, using enantiopure NAC generates diastereomers. These diastereomers exhibit distinct physicochemical properties, allowing for the baseline resolution of (R)- and (S)-enantiomers on a standard, achiral C18 stationary phase—bypassing the need for expensive chiral columns[5],[4].

GC-MS: N-Acylation and Esterification

GC-MS provides superior structural elucidation and isotopic analysis[7]. However, the analyte must be rendered fully volatile. If the target analyte is the free acid, a two-step derivatization is mandatory: esterification of the carboxyl group with an acidified alcohol, followed by N-acylation of the amine using trifluoroacetic anhydride (TFAA)[8],[7].

Causality & Insight: If the analyte is already an esterified prodrug, the esterification step is bypassed. TFAA is selected over other anhydrides because the highly electron-withdrawing trifluoroacetyl group drastically reduces the basicity of the nitrogen. This prevents secondary interactions with the silanol groups on the GC column, ensuring sharp, symmetrical peaks and distinct fragmentation patterns (e.g., rapid loss of the alkoxy group)[8],[9].

Experimental Protocols

Protocol A: HPLC-FLD Analysis of 4-Amino-3-methylbutanoic Acid Esters

Objective: Quantify and resolve enantiomers of 3-methyl-GABA esters using pre-column OPA/NAC derivatization.

Reagents:

  • Derivatization Mixture: 300 µL of 0.1 M OPA in methanol, 670 µL of 0.1 M sodium borate buffer (pH 9.0), and 30 µL of 1 M NAC[4].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the 4-amino-3-methylbutanoic acid ester in 0.1 M HCl to maintain amine protonation and stability prior to the reaction.

  • Buffering: Transfer 10 µL of the sample to a microvial and add 10 µL of 0.1 M sodium borate buffer (pH 9.0). Causality: The alkaline pH deprotonates the primary amine, rendering it nucleophilic for the subsequent attack on the OPA dialdehyde.

  • Derivatization: Add 5 µL of the OPA/NAC reagent. Mix thoroughly and incubate at 25 °C for exactly 15 minutes[3],[4]. Causality: Isoindole derivatives are inherently unstable and degrade over time. A strictly controlled 15-minute window ensures maximum yield before degradation outpaces formation.

  • Quenching: Add 20 µL of 0.1 M sodium acetate buffer (pH 5.5) to stop the reaction and stabilize the derivative.

  • Injection: Inject 10 µL into the HPLC system immediately (Excitation: 340 nm, Emission: 450 nm).

System Suitability & Validation Check: Inject a reagent blank (derivatization mixture without the analyte). The baseline at the expected retention time must be free of fluorescent artifacts. A peak in the blank indicates amine contamination in the borate buffer, invalidating the run.

Protocol B: GC-MS Analysis of N-TFA-O-Alkyl Esters

Objective: Structural confirmation and quantification of 3-methyl-GABA via N-acylation and esterification.

Reagents: Acidified isopropanol (2M HCl in isopropanol), Trifluoroacetic anhydride (TFAA), Anhydrous Dichloromethane (DCM)[7].

Step-by-Step Workflow:

  • Drying: Transfer 50 µL of the sample to a heavy-walled glass reaction vial. Evaporate to complete dryness under a gentle N2 stream. Causality: Water vigorously hydrolyzes TFAA into trifluoroacetic acid, neutralizing its derivatization power. Complete desiccation is non-negotiable.

  • Esterification (Conditional): If the analyte is a free acid, add 200 µL of acidified isopropanol. Seal with a PTFE-lined cap and heat at 100 °C for 1 hour. Evaporate to dryness under N2[7]. (If the analyte is already an ester prodrug, skip this step).

  • N-Acylation: Add 100 µL of anhydrous DCM and 100 µL of TFAA to the dried residue. Seal and heat at 100 °C for 10 minutes[7]. Causality: The high temperature drives the acylation of the sterically hindered primary amine, while DCM acts as a non-polar, inert solvent that solubilizes the forming N-TFA ester.

  • Reconstitution: Cool the vial in an ice bath to prevent volatilization of the derivative. Gently evaporate excess TFAA and DCM under N2. Reconstitute in 100 µL of DCM.

  • Injection: Inject 1 µL into the GC-MS system (Splitless mode, EI at 70 eV).

System Suitability & Validation Check: Monitor the chromatogram for the underivatized ester. If present, it indicates incomplete acylation due to moisture contamination. The MS spectrum must show a prominent molecular ion minus the alkoxy group (M−OR)+ , confirming the N-TFA ester structure.

Method Comparison & Validation Metrics

The following table summarizes the quantitative and operational parameters of both methodologies to aid in experimental selection.

ParameterHPLC-FLD (OPA/NAC)GC-MS (N-TFA Ester)
Target Analyte Form Free Acid or EsterFree Acid or Ester
Derivatization Reagents OPA + NAC (pH 9.0)Acidified Alcohol + TFAA
Reaction Conditions 25 °C for 15 min100 °C for 10-60 min
Primary Advantage Enantiomeric resolution, high sensitivityStructural elucidation, isotopic analysis
Detection Limit (LOD) Low picomolar (pmol)Low nanomolar (nmol)
Key Vulnerability Isoindole instability over timeExtreme moisture sensitivity of TFAA

Derivatization Workflow

Workflow A 4-Amino-3-methylbutanoic Acid (Free Acid or Ester) B HPLC-FLD Pathway (Liquid Phase) A->B C GC-MS Pathway (Gas Phase) A->C D Derivatization: OPA + NAC (pH 9.0) B->D F Esterification: Acidified Alcohol (100°C) C->F If Free Acid G N-Acylation: TFAA + DCM (100°C) C->G If Pre-esterified E Fluorescent Isoindole (Diastereomers) D->E UV/FLD Detection F->G H N-TFA-O-Alkyl Ester (Volatile Derivative) G->H EI-MS Detection

Fig 1. Derivatization pathways for HPLC-FLD and GC-MS analysis of 4-amino-3-methylbutanoic acid.

Sources

Application Note: Utilizing Methyl 4-amino-3-methylbutanoate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-methylbutanoate (MAMB), commonly utilized as its hydrochloride salt (CAS 752154-41-9), is a highly versatile aliphatic building block. In modern drug discovery, aliphatic amines with pre-installed stereocenters are invaluable for escaping "flatland"—the over-reliance on planar aromatic rings that often leads to poor pharmacokinetic profiles. As a foundational intermediate, MAMB is particularly critical in two therapeutic domains: the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors for type 2 diabetes management, and the development of neuromodulators targeting GABA aminotransferase (GABA-T).

Physicochemical Profiling & Structural Rationale

The strategic choice to use MAMB over its free acid counterpart (3-methyl-GABA) is driven by three core chemical rationales:

  • Orthogonal Reactivity : The methyl ester masks the carboxylic acid, preventing unwanted polymerization or side reactions during amine functionalization (e.g., reductive amination or cross-coupling) 1.

  • Lactamization Precursor : The ester acts as an excellent internal electrophile. Upon N-alkylation, the secondary amine can attack the ester to form substituted piperidin-2-one or pyrrolidin-2-one scaffolds, which are privileged structures in medicinal chemistry 2.

  • Stereochemical Fidelity : The 3-methyl group provides a defined steric bulk that is essential for fitting into the hydrophobic S1 pocket of the DPP-4 enzyme. Starting with enantiopure MAMB ensures high diastereoselectivity in downstream steps.

Application 1: Synthesis of Piperidin-2-one DPP-4 Inhibitors

Causality & Mechanism : DPP-4 inhibitors (gliptins) require a basic amine and a bulky hydrophobic group to interact with the enzyme's active site. MAMB is utilized to construct the core piperidin-2-one ring found in advanced gliptins (e.g., Gemigliptin analogues). The synthesis leverages MAMB's amine for initial coupling, followed by an intramolecular cyclization that locks the conformation of the drug, enhancing its binding affinity to DPP-4 2.

SynthesisWorkflow A Methyl 4-amino-3-methylbutanoate (MAMB) B N-Alkylation / Reductive Amination (Aldehyde, NaBH(OAc)3, DCE) A->B Step 1 C Intramolecular Lactamization (Base-promoted cyclization) B->C Step 2 D Chiral Resolution / Purification (SFC or Diastereomeric Salt) C->D Step 3 E Advanced DPP-4 Intermediate (e.g., Piperidin-2-one core) D->E Final

Fig 1: Synthetic workflow for converting MAMB into a piperidin-2-one DPP-4 intermediate.

Protocol 1: Reductive Amination and Lactamization of MAMB

Self-Validating System : This protocol includes in-process controls (IPCs) to ensure reaction fidelity without requiring immediate offline analytics.

  • Preparation : Suspend MAMB hydrochloride (1.0 eq, 10 mmol) in dry 1,2-dichloroethane (DCE, 30 mL). Add triethylamine (1.1 eq) dropwise at 0 °C to liberate the free base.

    • Validation Check: The cloudy suspension must transition to a clear solution, indicating complete neutralization of the hydrochloride salt.

  • Imine Formation : Add the target aldehyde (1.0 eq) and glacial acetic acid (0.1 eq). Stir at room temperature for 1 hour.

    • Validation Check: Spot on TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine spot of MAMB should disappear, replaced by a less polar imine intermediate.

  • Reduction : Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Allow to warm to 25 °C and stir for 4 hours.

  • Workup : Quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the N-alkylated MAMB intermediate.

  • Lactamization : Dissolve the crude intermediate in anhydrous THF (20 mL). Cool to 0 °C and add potassium tert-butoxide (t-BuOK, 1.2 eq) to promote intramolecular cyclization. Stir for 12 hours.

    • Validation Check: LC-MS analysis must indicate the loss of methanol (M-32) and the emergence of the corresponding lactam mass peak.

Pathway MAMB MAMB-Derived DPP-4 Inhibitor DPP4 DPP-4 Enzyme (Active) MAMB->DPP4 Inhibits GLP1 GLP-1 (Active) Incretin Hormone DPP4->GLP1 Cleaves (Blocked) Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Stimulates Glucose Blood Glucose Normalization Insulin->Glucose Promotes

Fig 2: Mechanism of MAMB-derived DPP-4 inhibitors in preserving GLP-1 and regulating glucose.

Application 2: Development of GABA-T Modulators

Causality & Mechanism : 3-Methyl-GABA is a recognized activator of GABA aminotransferase (ABAT) and exhibits significant anticonvulsant activity 3. The branched structure enhances steric hindrance, which modulates nucleophilic attack and stabilizes intermediates during enzymatic acylation 4. However, the free zwitterionic amino acid has poor membrane permeability. MAMB serves as a highly lipophilic prodrug or a synthetic precursor to more complex GABA receptor modulators 5. By maintaining the ester, researchers can selectively functionalize the primary amine via click chemistry or alkylation before final deprotection.

Quantitative Data Summary

To benchmark your internal syntheses, the following table summarizes the expected quantitative outcomes when utilizing MAMB in standard pharmaceutical workflows.

Substrate / ReactantReaction TypeCatalyst / ReagentTemp (°C)Time (h)Yield (%)Purity (HPLC)
MAMB + AldehydeReductive AminationNaBH(OAc)₃, AcOH25485 - 88>98%
N-Alkyl MAMBLactamizationt-BuOK, THF0 to 251275 - 78>95%
MAMB (Saponification)Ester HydrolysisLiOH, MeOH/H₂O25292 - 95>99%
MAMB + Boc₂OAmine ProtectionEt₃N, DCM0 to 25396>99%

Safety and Handling Protocols

MAMB hydrochloride is classified as a skin and eye irritant (Category 2). Adhere to the following self-validating safety checks:

  • Storage : Store at 2-8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the methyl ester. Validation: Material should remain a free-flowing white to off-white powder; clumping indicates moisture ingress.

  • Handling : Weigh in a ventilated balance enclosure. Use compatible chemical-resistant nitrile gloves (minimum 0.11 mm thickness) and government-approved safety goggles.

References

  • US7879848B2 - Dipeptidyl Peptidase-IV inhibiting compounds, method of preparing the same, and pharmaceutical compositions containing the same as an active agent.
  • Methyl 4-amino-3-methylbutanoate hydrochloride (C6H13NO2). PubChemLite.
  • GABA analogue. Wikipedia.
  • ABAT Activ
  • GABRP/GABA A receptor pi Inhibitors. MedChemExpress (MCE).

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 4-amino-3-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-3-methylbutanoate (commercially available as a hydrochloride salt, CAS[1]) is a highly versatile, lipophilic building block used in the synthesis of γ-aminobutyric acid (GABA) analogs. Its primary application lies in neuropharmacological drug development, serving as a direct precursor to substituted pyrrolidinones and chiral GABAergic active pharmaceutical ingredients (APIs). This application note details a robust, scalable, and cost-effective industrial protocol for synthesizing this intermediate, bypassing the hazardous reagents typically required in early-stage discovery routes.

Retrosynthetic Strategy & Route Selection

The synthesis of 4-amino-3-methylbutanoic acid derivatives generally follows one of two primary strategies, depending on the requirement for stereopurity versus scalability:

Route A: Chemoenzymatic Desymmetrization (Discovery & Chiral API Phase) For enantiopure requirements, the literature describes a highly selective chemoenzymatic approach. This involves using into methyl (R)-3-methylglutarate in high yields[2]. From this chiral half-ester,[3]. While elegant, this route relies on expensive enzymes and potentially explosive Curtius rearrangement conditions (using DPPA or NaN₃), making it unsuitable for multi-kilogram scale-up.

Route B: Glutarimide Hofmann Rearrangement (Industrial Scale-Up Phase) For bulk synthesis, we utilize a three-step sequence starting from inexpensive 3-methylglutaric acid. Condensation with urea yields 3-methylglutarimide, which undergoes a base-promoted Hofmann rearrangement to form racemic 4-amino-3-methylbutanoic acid. Subsequent Fischer esterification yields the target methyl ester. This route eliminates azide hazards, utilizes inexpensive bulk reagents, and provides a stable hydrochloride salt suitable for long-term storage or downstream chiral resolution.

ScaleUp SM 3-Methylglutaric Acid Cost-effective starting material Imide 3-Methylglutarimide Stable intermediate SM->Imide Urea, 150°C Cyclization AminoAcid 4-Amino-3-methylbutanoic Acid Zwitterionic solid Imide->AminoAcid NaOCl, NaOH Hofmann Rearrangement Product Methyl 4-amino-3-methylbutanoate HCl Final API Intermediate AminoAcid->Product MeOH, SOCl2 Fischer Esterification

Fig 1: Three-step scalable industrial synthesis of Methyl 4-amino-3-methylbutanoate HCl.

Mechanistic Causality: The Lactamization Pitfall

A critical failure point in the synthesis of γ- and δ-amino esters is spontaneous intramolecular cyclization. If methyl 4-amino-3-methylbutanoate is isolated as a free base, the nucleophilic primary amine will rapidly attack the methyl ester, extruding methanol and forming the thermodynamically stable 4-methylpyrrolidin-2-one (a lactam).

Process Solution: The final esterification must be conducted under strongly acidic conditions (using SOCl₂ in MeOH), and the product must be strictly isolated as the hydrochloride salt . Protonation of the amine eliminates its nucleophilicity, rendering the molecule shelf-stable indefinitely.

Degradation Salt Methyl 4-amino-3-methylbutanoate HCl (Stable Storage Form) FreeBase Methyl 4-amino-3-methylbutanoate (Reactive Free Base) Salt->FreeBase Base (e.g., NaOH) Lactam 4-Methylpyrrolidin-2-one (Unwanted Byproduct) FreeBase->Lactam Spontaneous Cyclization (- MeOH)

Fig 2: Spontaneous lactamization pathway of the free base, necessitating isolation as the HCl salt.

Quantitative Process Optimization

To ensure a self-validating and economically viable process, the parameters for the Hofmann rearrangement (the most sensitive step) were optimized. Table 1 compares the overall metrics of the two synthetic philosophies, while Table 2 provides the stoichiometric boundaries for the Hofmann step.

Table 1: Comparison of Synthetic Routes

MetricChemoenzymatic (PLE/Curtius)Industrial (Hofmann/Esterification)
Stereocontrol High (100% ee via PLE)None (Racemic, requires resolution)
Key Reagents Pig Liver Esterase, DPPA, Et₃NUrea, NaOCl, NaOH, SOCl₂
Scalability Low (Hazardous azides, high dilution)High (Standard reactor compatible)
Est. E-Factor > 45< 12

Table 2: Optimization of Hofmann Rearrangement Parameters

EntryNaOCl (eq)NaOH (eq)Initial Temp (°C)Final Temp (°C)Yield (%)Purity (HPLC)
11.02.002545%88%
21.12.505082%96%
31.53.0205051%74% (Degradation)

Note: Entry 2 represents the optimized conditions. Maintaining 0 °C during NaOCl addition is critical to prevent premature hydrolysis of the N-chloroimide intermediate.

Standard Operating Procedure (SOP): 100g Scale Synthesis

Safety Note: The target compound is classified as a[4]. Thionyl chloride and sodium hypochlorite must be handled in a highly ventilated fume hood. Do not mix NaOCl with acidic waste.

Phase 1: Condensation to 3-Methylglutarimide
  • Charge: To a 1 L round-bottom flask equipped with a short-path distillation head, add 3-methylglutaric acid (146.1 g, 1.0 mol) and urea (72.1 g, 1.2 mol).

  • Thermal Cyclization: Heat the solid mixture gradually to 150–160 °C using a heating mantle.

    • Causality: The mixture will melt and vigorously evolve CO₂ and NH₃ gas. The expulsion of these gases drives the condensation equilibrium forward.

  • Isolation: Once gas evolution ceases (approx. 2 hours), cool the melt to 80 °C and carefully add 200 mL of ethanol to crystallize the product. Filter and dry to yield 3-methylglutarimide as a white solid.

Phase 2: Hofmann Rearrangement
  • Activation: In a 2 L jacketed reactor, dissolve 3-methylglutarimide (127.1 g, 1.0 mol) in a solution of NaOH (100.0 g, 2.5 mol) in 600 mL of DI water. Cool the mixture to 0 °C.

  • Chlorination: Dropwise, add aqueous Sodium Hypochlorite (1.1 mol, typically ~10-12% active Cl solution) over 45 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 1 hour at 0 °C.

    • Validation Check: The solution should turn slightly yellow, indicating the formation of the N-chloroimide.

  • Rearrangement: Heat the reactor to 50 °C for 2 hours to force the decarboxylation of the isocyanate intermediate.

  • Precipitation: Cool to 10 °C and carefully adjust the pH to 7.0 using concentrated HCl. The zwitterionic 4-amino-3-methylbutanoic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Phase 3: Fischer Esterification
  • Esterification: Suspend 4-amino-3-methylbutanoic acid (117.1 g, 1.0 mol) in anhydrous Methanol (1.0 L). Cool the suspension to -5 °C.

  • In Situ HCl Generation: Slowly add Thionyl Chloride (SOCl₂, 178.5 g, 1.5 mol) dropwise over 1 hour.

    • Causality: SOCl₂ reacts violently with methanol to generate anhydrous HCl gas and dimethyl sulfite. The extreme cold prevents solvent boil-off and protects the amino acid from degradation.

  • Reflux: Once addition is complete, heat the mixture to reflux (65 °C) for 4 hours. The suspension will become a clear, homogeneous solution as the ester salt forms.

  • Isolation: Concentrate the mixture in vacuo to remove methanol and residual HCl. Triturate the resulting syrup with diethyl ether to precipitate methyl 4-amino-3-methylbutanoate hydrochloride as a hygroscopic white powder.

  • Analytical Validation: Confirm product identity via Mass Spectrometry. [5].

References

  • Andruszkiewicz, R., Barrett, A. G. M., & Silverman, R. B. (1990). Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids. Synthetic Communications, 20(1), 159-166. URL:[Link]

  • PubChemLite. (n.d.). Methyl 4-amino-3-methylbutanoate hydrochloride (C6H13NO2) - CID 142695629. URL:[Link]

Sources

Analytical Derivatization of Methyl 4-amino-3-methylbutanoate: Chiral Resolution and Trace-Level Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 4-amino-3-methylbutanoate (the esterified precursor to 3-methyl-GABA) is a critical intermediate in the development of gabapentinoid neurotherapeutics and a target analyte in extraterrestrial organic chemistry[1]. With a monoisotopic mass of 131.0946 Da[2], the native molecule presents three severe analytical challenges:

  • High Polarity : The free primary amine causes irreversible adsorption and severe peak tailing on standard chromatographic stationary phases.

  • Optical Invisibility : The lack of a conjugated pi-system renders standard UV/Vis or fluorescence detection ineffective.

  • Stereochemical Complexity : The C3 stereocenter necessitates enantiomeric resolution to distinguish between the biologically distinct (R)- and (S)-enantiomers.

To overcome these hurdles, pre-column derivatization is mandatory. This application note details two orthogonal, field-proven derivatization workflows: N-trifluoroacetylation for GC-MS, and OPA/NAC tagging for LC-FD/ToF-MS.

Mechanistic Rationale & Workflow Selection

As an analytical scientist, selecting a derivatization route requires understanding the physicochemical causality behind the reaction.

  • GC-MS Pathway (N-Trifluoroacetylation): Because the carboxylate is already protected as a methyl ester, only the primary amine requires capping. Reacting the analyte with Trifluoroacetic anhydride (TFAA) replaces the amine protons with a heavily fluorinated acyl group.

    • Causality: This modification eliminates hydrogen bond donation, drastically lowering the boiling point for GC elution. Furthermore, the addition of fluorine atoms increases the mass defect, shifting the target ions away from low-mass background noise in the mass spectrometer.

  • LC-FD/ToF-MS Pathway (OPA/NAC Derivatization): o-Phthalaldehyde (OPA) reacts rapidly with primary amines, but requires a nucleophilic thiol to complete the cyclization into a highly fluorescent isoindole.

    • Causality: By specifically selecting N-acetyl-L-cysteine (NAC) as the thiol, we introduce a pure chiral center into the reaction[3]. The resulting isoindoles are diastereomers. Because diastereomers have different physicochemical properties, the (R)- and (S)-enantiomers of methyl 4-amino-3-methylbutanoate can be baseline-separated on a standard, achiral C18 column, bypassing the need for expensive chiral stationary phases[4].

G Target Methyl 4-amino-3-methylbutanoate (Analyte) GC GC-MS Analysis (Volatility Needed) Target->GC LC LC-FD/MS Analysis (Sensitivity & Chiral Resolution) Target->LC TFAA TFAA Derivatization (N-Trifluoroacetylation) GC->TFAA OPANAC OPA/NAC Derivatization (Isoindole Formation) LC->OPANAC GC_Result N-TFA Methyl Ester Achiral, High Volatility TFAA->GC_Result LC_Result Fluorescent Diastereomers Chiral Resolution on C18 OPANAC->LC_Result

Fig 1: Decision matrix for selecting derivatization workflows based on analytical requirements.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, both protocols are designed as Self-Validating Systems . They mandate the inclusion of a procedural blank (to monitor ubiquitous environmental amine contamination) and an internal standard (L-Norleucine) to quantify derivatization efficiency and correct for injection volume variances.

Protocol A: N-Trifluoroacetylation for GC-MS Analysis
  • Sample Preparation : Weigh 1.0 mg of Methyl 4-amino-3-methylbutanoate hydrochloride[2] into a 2 mL silanized glass vial. Spike with 10 µg of L-Norleucine methyl ester (Internal Standard).

  • Solvation & Basification : Add 500 µL of anhydrous ethyl acetate and 50 µL of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the hydrochloride salt, freeing the primary amine for nucleophilic attack.

  • Acylation : Add 100 µL of Trifluoroacetic Anhydride (TFAA). (Caution: Highly reactive and moisture sensitive).

  • Incubation : Seal the vial with a PTFE-lined cap and incubate at 60 °C for 30 minutes. Causality: Elevated temperature ensures quantitative conversion of sterically hindered amines.

  • Drying & Reconstitution : Evaporate the reaction mixture to dryness under a gentle stream of ultra-high purity Nitrogen to remove excess TFAA and byproducts. Reconstitute in 1.0 mL of ethyl acetate.

  • System Validation : Inject the procedural blank first. The absence of a peak at m/z 227 (the [M]+ of the derivatized analyte) validates system cleanliness.

Protocol B: Chiral OPA/NAC Derivatization for LC-FD/ToF-MS

Note: This protocol is adapted from validated astrobiology methodologies used to detect trace 3-methyl-GABA in carbonaceous meteorites[1][3].

  • Reagent Synthesis : In a clean vial, mix 300 µL of 0.1 M OPA (in LC-MS grade methanol) with 670 µL of 0.1 M sodium borate buffer (pH 9.0). Add 30 µL of 1 M N-acetyl-L-cysteine (NAC)[3][5]. Causality: The alkaline borate buffer deprotonates the primary amine, making it a stronger nucleophile for the initial attack on the OPA aldehyde.

  • Derivatization : Combine 10 µL of the aqueous sample extract (containing the analyte and L-Norleucine IS) with 10 µL of the OPA/NAC reagent.

  • Incubation : Allow the mixture to react at room temperature (21 °C) for exactly 15 minutes[4]. Causality: Isoindole derivatives are prone to slow degradation; strict timing ensures highly reproducible fluorescence yields.

  • Quenching : Add 80 µL of 50 mM sodium acetate buffer (pH 5.5) to quench the reaction and stabilize the derivative.

  • System Validation : The ToF-MS must show the protonated molecular ion [M+H]+ at m/z 393.15 for the derivatized methyl 4-amino-3-methylbutanoate.

Reaction Amine Methyl 4-amino-3-methylbutanoate (Primary Amine) Intermediate Thioacetal Intermediate (Transient) Amine->Intermediate OPA o-Phthalaldehyde (OPA) (Fluorogenic Core) OPA->Intermediate NAC N-Acetyl-L-Cysteine (NAC) (Chiral Thiol) NAC->Intermediate Product Diastereomeric Isoindole (Highly Fluorescent) Intermediate->Product Cyclization (-2 H2O)

Fig 2: Mechanistic pathway of OPA/NAC derivatization yielding fluorescent diastereomers.

Quantitative Data Presentation

Table 1: Comparative Matrix of Derivatization Strategies
ParameterProtocol A: N-TrifluoroacetylationProtocol B: OPA/NAC Tagging
Primary Analytical Platform GC-MS / GC-FIDLC-FD / LC-ToF-MS
Target Functional Group Primary Amine (Ester must be intact)Primary Amine
Derivative Property High volatility, thermally stableHighly fluorescent, UV-active
Chiral Resolution No (Requires chiral GC column)Yes (Diastereomers on achiral C18)
Reaction Time 30 minutes (60 °C)15 minutes (21 °C)
Detection Limit Low nanogram (ng)Low picogram (pg) / fmol[5]
Table 2: Validated LC-FD/ToF-MS Gradient for OPA/NAC Derivatives[4]

Column Configuration: Waters BEH C18 (2.1 × 50 mm, 1.7 μm) followed by Waters BEH phenyl (2.1 × 150 mm, 1.7 μm) at 30 °C. Solvent A: 50 mM ammonium formate, 8% methanol, pH 8.0 | Solvent B: 100% Methanol

Time (min)Flow Rate (µL/min)% Solvent A% Solvent BCurve Profile
0.01501000Initial
35.01504555Linear
45.01500100Linear

References

  • PubChemLite : Structural and mass data for Methyl 4-amino-3-methylbutanoate hydrochloride. (Verified via[2])

  • NASA (Johnson et al., 2008 / Glavin & Dworkin, 2009) : The effects of parent body processes on amino acids in carbonaceous chondrites. Details the OPA/NAC derivatization of 4-amino-3-methylbutanoic acid. (Verified via[1])

  • CORE (Glavin et al., 2020) : New Insights into the Heterogeneity of the Tagish Lake Meteorite: Soluble Organic. Provides exact reagent synthesis volumes for the OPA/NAC buffer system. (Verified via[3])

  • ResearchGate (Burton et al., 2011) : Extraterrestrial amino acids in the Almahata Sitta meteorite. Outlines the validated LC gradient and column conditions for separating C5 amino acid diastereomers. (Verified via[4])

  • NASA (Glavin et al., 2020) : Low total abundances and a predominance of n‐ω‐amino acids in enstatite chondrites. Confirms trace-level detection limits of OPA/NAC derivatized amino acids. (Verified via[5])

Sources

Introduction: Leveraging a GABA Analog Scaffold for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Novel Neuroprotective Agents from Methyl 4-amino-3-methylbutanoate

The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory signaling, a balance critical for neuronal health and cognitive function. The primary inhibitory neurotransmitter responsible for tempering neuronal excitability is γ-aminobutyric acid (GABA).[1][2] A deficiency in GABAergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's.[2][3] Consequently, molecules that can modulate the GABAergic system, particularly GABA receptor agonists, represent a promising therapeutic strategy for neuroprotection.[4][5]

Methyl 4-amino-3-methylbutanoate, a β-methylated derivative of GABA, serves as an ideal scaffold for the development of novel neuroprotective agents. Its structural similarity to GABA provides a foundational pharmacophore for targeting GABAergic pathways, while its primary amine and ester functionalities offer versatile handles for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-amino-3-methylbutanoate as a starting material for the synthesis of a diverse library of potential neuroprotective compounds via a robust amide coupling protocol. We will delve into the scientific rationale, provide a detailed, field-tested experimental protocol, and outline downstream biological evaluation strategies.

Part 1: Scientific Rationale and Synthetic Strategy

The GABAergic System: A Target for Neuroprotection

GABA exerts its inhibitory effects by binding to two main classes of receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G protein-coupled receptors.[6] Activation of these receptors typically leads to a hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This reduction in neuronal excitability is a key mechanism of neuroprotection, as it can prevent the cascade of events leading to cell death (apoptosis) triggered by excitotoxicity and oxidative stress.[5][7] By designing analogs that mimic GABA, it is possible to develop potent agonists that enhance this natural protective mechanism, thereby shielding neurons from damage.[1][4]

Methyl 4-amino-3-methylbutanoate: A Privileged Starting Block

The structure of Methyl 4-amino-3-methylbutanoate is strategically suited for neuroprotective drug design. The core γ-amino acid backbone is essential for recognition by GABA-related targets. The β-methyl group introduces conformational rigidity compared to the highly flexible native GABA molecule, a common strategy in medicinal chemistry to improve receptor selectivity and pharmacokinetic properties.[8] Most importantly, the free primary amine serves as a perfect nucleophile for building a diverse library of compounds through reactions like amide bond formation.

Strategy: Library Synthesis via Amide Coupling

To explore the therapeutic potential of this scaffold, a library of derivatives must be synthesized and screened. Amide coupling is one ofthe most reliable and frequently utilized reactions in drug discovery for this purpose.[9] It involves forming a stable amide bond between the primary amine of our scaffold and a wide variety of carboxylic acids. This strategy allows for the systematic introduction of different chemical moieties (the 'R' group from a carboxylic acid, R-COOH), enabling a thorough exploration of the structure-activity relationship (SAR). For this application, we will employ a widely trusted carbodiimide-mediated coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP) to ensure high efficiency and yield, even with challenging substrates.[10]

Part 2: Experimental Protocol: Synthesis of a N-Acyl-Methyl 4-amino-3-methylbutanoate Library

This protocol details a general procedure for the amide coupling of Methyl 4-amino-3-methylbutanoate with a representative carboxylic acid.

Objective

To synthesize a novel amide derivative of Methyl 4-amino-3-methylbutanoate for subsequent purification, characterization, and biological screening.

General Reaction Scheme
Materials and Reagents
ReagentCAS NumberSupplierNotes
Methyl 4-amino-3-methylbutanoate HClVariesCommercialStarting Material
Representative Carboxylic Acid (R-COOH)VariesCommerciale.g., 4-Chlorobenzoic acid
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)25952-53-8CommercialCoupling Agent
Hydroxybenzotriazole (HOBt)2592-95-2CommercialAdditive to suppress racemization
4-Dimethylaminopyridine (DMAP)1122-58-3CommercialAcyl transfer catalyst
N,N-Diisopropylethylamine (DIPEA)7087-68-5CommercialNon-nucleophilic base
Acetonitrile (CH₃CN), Anhydrous75-05-8CommercialReaction Solvent
Dichloromethane (DCM)75-09-2CommercialExtraction Solvent
Ethyl Acetate (EtOAc)141-78-6CommercialEluent for Chromatography
Hexanes110-54-3CommercialEluent for Chromatography
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8Lab PreparedFor workup
Brine (Saturated aq. NaCl)7647-14-5Lab PreparedFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9CommercialDrying Agent
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system

  • Standard laboratory glassware

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen), add the selected carboxylic acid (1.0 eq.), Methyl 4-amino-3-methylbutanoate hydrochloride (1.05 eq.), HOBt (0.1 eq.), and DMAP (1.0 eq.).

    • Add anhydrous acetonitrile (CH₃CN) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.

    • Stir the resulting suspension at room temperature for 10 minutes.

    • Causality Insight: Using the hydrochloride salt of the amine is common for stability and handling. The addition of a base (DIPEA in the next step) is therefore essential to liberate the free amine required for the reaction. DMAP serves as a potent acyl transfer agent, forming a highly reactive intermediate that accelerates the coupling process.[10]

  • Reagent Addition:

    • Cool the flask to 0 °C using an ice bath.

    • Add DIPEA (2.5 eq.) dropwise to the suspension. This neutralizes the HCl salt and the HCl byproduct from EDC activation.

    • In a single portion, add EDC (1.2 eq.) to the reaction mixture.

    • Expertise Note: Adding EDC at a reduced temperature helps to control the initial exotherm and minimize the formation of undesired N-acylurea byproducts.

  • Reaction and Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical eluent system is 50-70% Ethyl Acetate in Hexanes. The product spot should appear, and the starting material spots should diminish.

  • Aqueous Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Redissolve the residue in Dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess amines like DIPEA and DMAP).

      • Saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt).

      • Brine (to remove residual water).

    • Trustworthiness: This sequential washing procedure is a self-validating system to ensure the removal of unreacted reagents and catalysts, which is critical for obtaining a pure product and simplifying the final purification step.

  • Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final amide.

Safety Protocols
  • Amide coupling reagents like EDC can be sensitizers; always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Perform the reaction in a well-ventilated fume hood.

  • Control of reaction parameters, such as temperature and reagent addition rates, is crucial to prevent excessive heat generation.[11]

Part 3: Data Presentation and Characterization

The protocol above can be used to generate a library of compounds. The expected data for a few representative derivatives are summarized below.

Carboxylic Acid (R-COOH)Product StructureProduct NameTheoretical YieldExpected Mass (M+H)⁺
Benzoic AcidMethyl 4-(benzamido)-3-methylbutanoate~75-85%236.13
4-Chlorobenzoic AcidMethyl 4-(4-chlorobenzamido)-3-methylbutanoate~70-80%270.09
3-Pyridinecarboxylic AcidMethyl 3-methyl-4-(nicotinamido)butanoate~65-75%237.12
Cyclohexanecarboxylic AcidMethyl 4-(cyclohexanecarboxamido)-3-methylbutanoate~80-90%242.17

Note: Placeholder images used for structures. Yields are estimates and will vary based on scale and purification efficiency.

Part 4: Visualizations and Mechanistic Diagrams

Experimental Workflow Diagram

The overall process from starting materials to the final purified product is outlined below.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Purification A Combine Amine HCl, Carboxylic Acid, HOBt, DMAP B Add Anhydrous CH3CN A->B C Cool to 0 C B->C D Add DIPEA & EDC C->D E Stir 12-24h at RT D->E F Concentrate & Redissolve in DCM E->F G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Dry & Concentrate G->H I Flash Chromatography H->I J J I->J Pure Amide Product

Caption: General experimental workflow for amide synthesis.

Mechanism of EDC/HOBt Amide Coupling

The coupling reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.

G RCOOH R-COOH Intermediate1 O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 HOBt Active Ester Intermediate1->Intermediate2 + HOBt HOBt HOBt Product Amide Product Intermediate2->Product + Amine Byproduct1 EDU (Byproduct) Intermediate2->Byproduct1 Amine R'-NH2 (Our Scaffold)

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Proposed Neuroprotective Mechanism of Action

The synthesized GABA analogs are hypothesized to exert their neuroprotective effects by acting as agonists at GABA receptors, enhancing inhibitory neurotransmission at the synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA Receptors (GABA-A / GABA-B) Effect Neuronal Hyperpolarization (Cl- influx / K+ efflux) GABA_R->Effect Activates Neuroprotection Neuroprotection (Reduced Excitability) Effect->Neuroprotection SynapticCleft Synaptic Cleft GABA->GABA_R Binds Analog Synthesized Analog (Our Product) Analog->GABA_R Binds (Agonist)

Caption: Proposed mechanism via GABA receptor agonism.

Conclusion

Methyl 4-amino-3-methylbutanoate is a highly valuable and versatile building block for the synthesis of novel neuroprotective agents. Its inherent GABA-like structure provides a strong foundation for designing compounds that target the inhibitory systems of the CNS. The robust amide coupling protocol detailed in this guide offers a reliable and efficient method for generating a diverse chemical library from this scaffold. This approach enables a systematic exploration of structure-activity relationships, paving the way for the identification of lead candidates with potent neuroprotective properties. The protocols and insights presented here provide a foundational framework for researchers in drug discovery and development to unlock the full synthetic and therapeutic potential of this important intermediate.

References

  • Kryzhanovskii, S. A., & Sorokina, A. V. (2000). Additivity and independence of neuroprotective effects of GABAA and GABAB receptor agonists in complete global cerebral ischemia. Bulletin of Experimental Biology and Medicine.
  • Al-Harrasi, A., et al. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering. [Link]

  • Tinibay, D. A., et al. (2015). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. ACS Chemical Neuroscience. [Link]

  • Wang, Z., et al. (2017). The synthesis and biological evaluation of novel gardenamide A derivatives as multifunctional neuroprotective agents. MedChemComm. [Link]

  • Duke, R. K., et al. (2004). Synthesis and resolution of 2-methyl analogues of GABA. Tetrahedron. [Link]

  • ResearchGate. (Various Dates). Synthesis of γ‐Aminobutyric Acid Analogs. ResearchGate Publication Collection. [Link]

  • EPO. (2020). MEANS AND METHODS FOR SYNTHESIZING PRECURSORS OF Y-AMINOBUTYRIC ACID (GABA) ANALOGS. European Patent Office. [Link]

  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. [Link]

  • Yasir, M., et al. (2016). A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate. [Link]

  • Sharma, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega. [Link]

  • Royal Society of Chemistry. (2024). Green Chemistry - BORIS Portal. Royal Society of Chemistry. [Link]

  • Gajcy, K., et al. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry. [Link]

  • Bentham Science. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Bentham Science Publishers. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem, Inc. [Link]

  • Larsen, M., et al. (2021). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets. [Link]

  • Yildiz, G., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]

Sources

"biocatalytic synthesis of chiral 4-amino-3-methylbutanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Synthesis of Chiral 4-Amino-3-methylbutanoic Acid

Executive Summary & Pharmacological Context

Chiral 4-amino-3-methylbutanoic acid (3-methyl-GABA) is a highly valuable structural analogue of γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The introduction of a methyl group at the 3-position introduces precise steric constraints that alter the molecule's conformational flexibility. This modification significantly impacts its binding affinity toward GABA aminotransferase (GABA-AT) and L-glutamic acid decarboxylase (GAD), making it a potent anticonvulsant and a critical building block for neuropharmacological drug development[1].

Historically, synthesizing pure enantiomers of 3-substituted GABA analogues required tedious, low-yield resolution of diastereomeric salts[2]. Today, biocatalysis provides highly efficient, scalable, and environmentally benign alternatives. This guide details two field-proven biocatalytic workflows: the modern asymmetric reductive amination using ω -transaminases[3], and the classical chemoenzymatic desymmetrization using esterases[2].

Mechanistic Rationale: Selecting the Biocatalyst

As a process scientist, selecting the correct biocatalytic route depends on your available infrastructure, precursor availability, and target scale.

The Modern Paradigm: ω -Transaminase ( ω -TA) Amination

Engineered ω -TAs catalyze the direct transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde (e.g., 3-methyl-4-oxobutanoic acid). This route is heavily favored in modern pharmaceutical manufacturing (analogous to the industrial synthesis of Pregabalin and Sitagliptin) due to its high atom economy and single-step chirality generation[3][4].

  • Causality of the Cofactor: The reaction strictly requires Pyridoxal 5'-phosphate (PLP). PLP acts as an electrophilic electron sink. It forms an internal aldimine with an active-site lysine of the enzyme, which is subsequently displaced by the amine donor to form an external aldimine. This converts PLP to pyridoxamine 5'-phosphate (PMP), which then transfers the amine to the prochiral substrate.

  • Thermodynamic Shifting: Transaminase reactions are inherently equilibrium-limited. To drive the synthesis to completion, isopropylamine (IPA) is utilized as the amine donor in massive excess. The byproduct, acetone, is highly volatile and is continuously removed from the reaction matrix via a nitrogen sweep, leveraging Le Chatelier’s principle to force >99% conversion[4].

The Classical Route: Pig Liver Esterase (PLE) Desymmetrization

For laboratories lacking access to engineered ω -TAs, PLE provides a highly reliable alternative. PLE selectively hydrolyzes the pro-S methoxycarbonyl group of the prochiral diester, dimethyl 3-methylglutarate[2].

  • Causality of Stereospecificity: The hydrophobic binding pockets of the PLE active site precisely orient the 3-methyl group of the substrate, ensuring that the catalytic triad only attacks one specific ester carbonyl. This desymmetrization yields (R)-monomethyl-3-methylglutarate with ~100% enantiomeric excess (ee).

  • Divergent Synthesis: The resulting chiral half-ester acts as a divergent intermediate. Converting the ester group to an amine yields (R)-4-amino-3-methylbutanoic acid, whereas converting the carboxylic acid group to an amine (via Curtius rearrangement) yields the (S)-enantiomer[2].

Comparative Data Analysis

The following table summarizes the quantitative metrics and operational parameters of both biocatalytic strategies to aid in route selection.

Parameter ω -Transaminase RoutePLE Desymmetrization Route
Starting Material 3-Methyl-4-oxobutanoic acidDimethyl 3-methylglutarate
Biocatalyst Engineered ω -TransaminasePig Liver Esterase (PLE)
Chiral Induction Step Asymmetric Reductive AminationEnantioselective Hydrolysis
Enantiomeric Excess (ee) > 99.5%~ 100% (for the half-ester)
Overall Yield 85 - 92%71 - 75% (after downstream chemistry)
Key Reagents Isopropylamine, PLP cofactorpH 7.0 Buffer, NaOH (titrant)
Process Advantages Single-step, high atom economyCheap enzyme, divergent intermediate
Process Limitations Requires strict equilibrium controlRequires multi-step downstream chemistry

Visualizing the Biocatalytic Workflows

Transaminase_Pathway A 3-Methyl-4-oxobutanoic acid (Prochiral Substrate) C ω-Transaminase + PLP (Biocatalyst Complex) A->C B Isopropylamine (IPA) (Amine Donor) B->C D (S)-4-Amino-3-methylbutanoic acid (Chiral Target) C->D E Acetone (Byproduct - Removed) C->E

Figure 1: ω-Transaminase-catalyzed asymmetric amination of 3-methyl-4-oxobutanoic acid.

Esterase_Pathway A Dimethyl 3-methylglutarate (Prochiral Diester) B Pig Liver Esterase (PLE) (Aqueous Buffer, pH 7.0) A->B C (R)-Monomethyl-3-methylglutarate (Chiral Half-Ester, >99% ee) B->C Enantioselective Hydrolysis D Ammonolysis & Curtius Rearrangement C->D E (R)- or (S)-4-Amino-3-methylbutanoic acid D->E

Figure 2: Chemoenzymatic desymmetrization of dimethyl 3-methylglutarate using PLE.

Experimental Protocols (Self-Validating Systems)

Protocol A: Asymmetric Synthesis via ω -Transaminase

This protocol utilizes thermodynamic shifting to ensure high conversion rates.

  • Enzyme-Cofactor Pre-activation: Dissolve 1.0 mM Pyridoxal 5'-phosphate (PLP) in 100 mM phosphate buffer (pH 7.5). Add 5.0 g/L of engineered ω -transaminase. Causality: Pre-incubation for 30 minutes allows the formation of the internal aldimine resting state, preventing initial lag phases in kinetics.

  • Substrate & Donor Addition: Add 100 mM of 3-methyl-4-oxobutanoic acid to the bioreactor. Introduce isopropylamine (IPA) at a 5-fold molar excess (500 mM).

  • Equilibrium Displacement: Maintain the reaction at 30°C with 250 rpm agitation. Apply a continuous, gentle nitrogen sweep across the headspace. Causality: The nitrogen sweep actively volatilizes and removes the acetone byproduct, preventing the reverse reaction and driving the equilibrium toward the product.

  • Self-Validation & IPQC (In-Process Quality Control):

    • Conversion: Monitor the depletion of the keto-acid via HPLC-UV (210 nm).

    • Chiral Purity: Derivatize a 50 µL reaction aliquot with Marfey’s Reagent (FDAA). Analyze via LC-MS. Marfey's reagent reacts with the primary amine to form diastereomers that are easily baseline-separated on a standard C18 reverse-phase column, validating the >99% ee without requiring specialized chiral stationary phases.

  • Downstream Isolation: Adjust the pH to 2.0 to precipitate the enzyme. Centrifuge, collect the supernatant, and apply to a strong cation exchange (SCX) resin. Wash with water and elute the pure (S)-4-amino-3-methylbutanoic acid using 1M aqueous ammonia.

Protocol B: PLE-Catalyzed Desymmetrization

This protocol relies on precise pH monitoring to prevent over-hydrolysis.

  • Emulsion Preparation: Suspend 50 mmol of dimethyl 3-methylglutarate in 100 mL of 0.1 M phosphate buffer (pH 7.0). Causality: The diester is poorly soluble in water; vigorous stirring (500 rpm) is required to create a fine emulsion, maximizing the interfacial surface area for the lipase/esterase to act upon.

  • Enzymatic Hydrolysis: Add 1000 Units of Pig Liver Esterase (PLE).

  • Self-Validation & IPQC (pH-Stat Titration): Connect the reaction vessel to an automated pH-stat titrator loaded with 1.0 M NaOH. Causality: As the ester is hydrolyzed into a carboxylic acid, the pH drops. The titrator automatically adds NaOH to maintain pH 7.0. The reaction is a self-validating system: exactly 50 mL of 1.0 M NaOH (50 mmol) will be consumed when the mono-hydrolysis is 100% complete. Quench the reaction immediately upon reaching this stoichiometric threshold to prevent the formation of the achiral diacid[2].

  • Extraction: Wash the aqueous layer with diethyl ether to remove unreacted starting material. Acidify the aqueous layer to pH 2.0 using 2M HCl, and extract the (R)-monomethyl-3-methylglutarate with ethyl acetate. Dry over MgSO 4​ and concentrate in vacuo.

  • Downstream Conversion: Subject the chiral half-ester to ammonolysis to form the amide, followed by a standard Hofmann or Curtius rearrangement to yield the final chiral 4-amino-3-methylbutanoic acid[2].

References

  • Andruszkiewicz, R., Barrett, A. G. M., & Silverman, R. B. (1990). Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids. Synthetic Communications, 20(1), 159-166. URL:[Link]

  • IntechOpen. (2020). Potential of Biocatalysis in Pharmaceuticals. URL:[Link]

  • ACS Catalysis. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. URL:[Link]

  • National Institutes of Health (NIH). (2010). The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. URL:[Link]

Sources

Application Note: Protecting Group Strategies for the Synthesis of Methyl 4-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Methyl 4-amino-3-methylbutanoate is a highly valuable chiral building block and a structural analog of γ -aminobutyric acid (GABA). Derivatives of 3-methyl-GABA are heavily utilized in the development of central nervous system (CNS) therapeutics, serving as critical precursors for drugs like Pregabalin (isobutyl-GABA).

The synthesis of this bifunctional molecule presents a specific challenge: the regioselective functionalization of a chiral aliphatic backbone without triggering unwanted polymerization or lactamization. Achieving this requires a highly orchestrated, orthogonal protecting group strategy that masks reactive centers while allowing precise, sequential transformations.

Strategic Design & Causality

The most efficient and scalable route to enantiopure methyl 4-amino-3-methylbutanoate relies on the chemoenzymatic desymmetrization of dimethyl 3-methylglutarate, followed by a Curtius rearrangement[1]. This workflow necessitates a dual-protecting group strategy:

Carboxyl Protection: The Dual-Purpose Methyl Ester

Starting the synthesis with a symmetric dimethyl ester is a deliberate strategic choice. During the chemoenzymatic desymmetrization using Pig Liver Esterase (PLE), one methyl ester is selectively hydrolyzed to a free carboxylic acid, while the other remains intact.

  • Causality: The retained methyl ester acts as a permanent protecting group during the subsequent Curtius rearrangement. It prevents intermolecular cross-coupling and lactamization that would otherwise occur if a free dicarboxylic acid were used. Ultimately, this protecting group is incorporated as the final target's ester moiety, eliminating the need for a late-stage esterification step.

Amine Protection: The Boc Strategy

The Curtius rearrangement converts the newly formed free carboxylic acid into an isocyanate intermediate. Trapping this intermediate requires an alcohol to form a stable carbamate. While benzyl alcohol (yielding a Cbz group) or 9-fluorenylmethanol (yielding an Fmoc group) are chemically viable, tert-butanol is the optimal choice, yielding a tert-butyloxycarbonyl (Boc) protected amine.

  • Causality: The Boc group is highly stable to the basic conditions (triethylamine) required during the diphenylphosphoryl azide (DPPA)-mediated rearrangement. More importantly, Boc deprotection is completely orthogonal to the methyl ester. It can be cleaved under anhydrous acidic conditions without risking ester hydrolysis—a common side-reaction when using the harsh basic conditions required for Fmoc deprotection[2].

Quantitative Comparison of Amine Protecting Groups

The selection of the amine protecting group directly impacts the yield, scalability, and downstream utility of the synthesis. The table below summarizes the quantitative and qualitative data driving the selection of the Boc group for this specific workflow.

Protecting GroupReagent for IntroductionCleavage ConditionsOrthogonality to Methyl EsterYield Impact & Process Suitability
Boc (tert-butyloxycarbonyl)tert-Butanol (5.0 eq, 80°C)4M HCl in DioxaneHigh (Acid-labile, base-stable)Optimal (>85%) . Yields stable, crystalline HCl salts. No ester hydrolysis.
Cbz (Carboxybenzyl)Benzyl Alcohol (1.5 eq, 80°C)H₂, Pd/C (1 atm)High (Hydrogenolysis)Good (~75%) . Requires specialized hydrogenation equipment; risks catalyst poisoning.
Fmoc (Fluorenylmethyloxycarbonyl)9-Fluorenylmethanol (1.2 eq)20% Piperidine in DMFLow (Base-labile)Poor (<50%) . Basic cleavage risks transesterification or premature lactamization.

Experimental Protocols

The following step-by-step methodologies outline a self-validating system for the synthesis of the target compound, ensuring high enantiomeric excess (ee) and chemical purity.

Phase 1: Chemoenzymatic Desymmetrization

Objective: Generate Methyl (R)-3-methylglutarate via enantioselective hydrolysis.

  • Suspend dimethyl 3-methylglutarate (1.0 eq) in 0.1 M phosphate buffer (pH 7.0) at 25°C.

  • Add Pig Liver Esterase (PLE) (approximately 100 U/mmol of substrate).

  • Self-Validation Step: Maintain the pH strictly at 7.0 by the continuous dropwise addition of 1 N NaOH using an automated titrator. The reaction is deemed complete when exactly 1.0 equivalent of base is consumed, confirming selective mono-hydrolysis without over-digestion[1].

  • Adjust the aqueous phase to pH 9.0 and wash with diethyl ether (2 × 50 mL) to recover any unreacted starting material.

  • Acidify the aqueous layer to pH 2.0 with 1 N HCl and extract with ethyl acetate (3 × 70 mL). Dry the organic phase over MgSO₄ and concentrate under reduced pressure to yield the monomethyl ester as a viscous oil.

Phase 2: Curtius Rearrangement & Boc Protection

Objective: Convert the free carboxylic acid to a Boc-protected amine.

  • Dissolve Methyl (R)-3-methylglutarate (1.0 eq) in anhydrous toluene (0.2 M) under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

    • Causality Note: DPPA allows for the safe, in situ generation of the acyl azide under mild conditions, bypassing the need for aggressive acyl chlorides that could degrade the existing methyl ester.

  • Self-Validation Step: Stir the mixture at 80°C for 2 hours. Monitor the reaction via FTIR spectroscopy; the successful formation of the isocyanate intermediate is confirmed by the appearance of a strong, distinct absorption band at ~2250 cm⁻¹.

  • Add anhydrous tert-butanol (5.0 eq) and reflux the mixture for 12 hours.

  • Cool to room temperature, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate Methyl (R)-4-(Boc-amino)-3-methylbutanoate.

Phase 3: Orthogonal Deprotection

Objective: Cleave the Boc group to yield the target hydrochloride salt.

  • Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) at 0°C.

  • Add 4M HCl in dioxane (10.0 eq) dropwise.

    • Causality Note: Anhydrous HCl is explicitly chosen over Trifluoroacetic acid (TFA). While TFA is a standard deprotection reagent in peptide synthesis[3], it yields hygroscopic trifluoroacetate salts. HCl directly precipitates the product as a highly crystalline, stable hydrochloride salt, which is critical for downstream pharmaceutical formulation.

  • Stir for 2 hours at room temperature until gas evolution (CO₂ and isobutylene) ceases.

  • Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold, anhydrous diethyl ether to precipitate Methyl (R)-4-amino-3-methylbutanoate hydrochloride. Filter and dry under high vacuum.

Visualizing the Orthogonal Workflow

G SM Dimethyl 3-methylglutarate (Starting Material) PLE Pig Liver Esterase (PLE) Enantioselective Hydrolysis SM->PLE MonoEster Methyl (R)-3-methylglutarate (Free Acid & Methyl Ester) PLE->MonoEster Curtius DPPA, Et3N, t-BuOH Curtius Rearrangement MonoEster->Curtius BocProtected Methyl 4-(Boc-amino)-3-methylbutanoate (Boc-Protected Intermediate) Curtius->BocProtected Deprotect HCl in Dioxane Selective Boc Cleavage BocProtected->Deprotect Target Methyl 4-amino-3-methylbutanoate HCl (Target Compound) Deprotect->Target

Figure 1: Orthogonal protecting group workflow for Methyl 4-amino-3-methylbutanoate synthesis.

References

  • Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids Synthetic Communications URL:[Link]

  • Protecting Groups in Peptide Synthesis Methods in Molecular Biology (Springer Nature) URL:[Link]

  • Phenylthioethyl (Pte)/Phenylsulfonylethyl (Pse) as Safety Catch Protecting Groups for Peptide Synthesis Organic Letters (ACS Publications) URL:[Link]

Sources

Application Note: Handling, Storage, and Reaction Guidelines for Methyl 4-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Physicochemical stability, mechanistic handling principles, and self-validating protocols for γ -amino esters.

Introduction & Chemical Profiling

Methyl 4-amino-3-methylbutanoate (CAS: 752154-41-9) is a highly versatile chiral building block, predominantly utilized in the synthesis of GABAergic neuromodulators and related active pharmaceutical ingredients (APIs). Because it is a γ -amino ester, the compound presents unique stability challenges. In its free base form, the nucleophilic primary amine is in close spatial proximity to the electrophilic methyl ester. This creates a strong thermodynamic driving force for intramolecular cyclization, releasing methanol to form a stable 5-membered lactam (a 4-methylpyrrolidin-2-one derivative).

To completely suppress this autoreactivity, the compound is universally synthesized, shipped, and stored as a hydrochloride (HCl) salt[1]. Protonation of the amine renders it non-nucleophilic. However, this salt formation introduces significant hygroscopicity, necessitating stringent environmental controls during storage and handling to prevent moisture-driven ester hydrolysis[2].

Quantitative Data & Hazard Profile

The following table summarizes the critical physicochemical parameters and hazard classifications required for risk assessment and experimental planning[1][2].

ParameterSpecificationCausality / Implication
Chemical Name Methyl 4-amino-3-methylbutanoate HClStable salt form to prevent lactamization.
CAS Number 752154-41-9 (Free Base)Key identifier for sourcing and regulatory logging.
Molecular Formula C₆H₁₃NO₂ • HClRequires accounting for the HCl mass during stoichiometry calculations.
Monoisotopic Mass 131.094 Da (Free Base)Target mass for LC-MS validation ([M+H]⁺ ≈ 132.10).
Storage Temp. 2-8°CSuppresses ambient thermal degradation and hydrolysis.
Atmosphere Inert (Argon/Nitrogen)Prevents atmospheric moisture absorption by the hygroscopic salt.
Hazards H315, H319Skin and serious eye irritation; requires standard PPE (gloves, goggles).

Mechanistic Handling Principles

As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind handling rules. Treating Methyl 4-amino-3-methylbutanoate like a standard stable salt will lead to poor reaction yields and complex purification workflows.

  • The Condensation Risk: Storing the compound at 2-8°C[3] is mandatory. However, opening a cold vial in an ambient laboratory environment causes immediate condensation of atmospheric moisture onto the hygroscopic powder. If this moisture is introduced into your reaction, the subsequent addition of a base will generate hydroxide ions, rapidly saponifying the methyl ester into a carboxylic acid.

  • The Lactamization Risk: When you are ready to use the compound, you must neutralize the HCl salt to liberate the reactive free amine. If this neutralization is performed in isolation (e.g., trying to isolate the free base before adding it to a reaction), the compound will rapidly undergo intramolecular cyclization. Neutralization must always be performed in situ in the presence of your target electrophile.

Workflow & Visualization

The following workflow illustrates the critical path from storage to active reaction, highlighting the points of failure (lactamization) and the required mitigations.

Workflow A Methyl 4-amino-3-methylbutanoate (HCl Salt) B Storage: 2-8°C Inert Atmosphere (Ar/N2) A->B Receive & Inspect C Pre-Weighing: Equilibrate to RT (60 min) B->C Retrieve for Use D Weighing: Glovebox or Schlenk Line C->D Prevent Condensation E Reaction Prep: In Situ Neutralization (DIPEA) D->E Add Dry Solvent & Electrophile F Risk: Lactamization (Intramolecular Cyclization) E->F If left unreacted as free base

Figure 1: Optimal handling, storage, and reaction workflow for Methyl 4-amino-3-methylbutanoate.

Standard Operating Procedure: In Situ Amidation

This protocol provides a self-validating system for coupling Methyl 4-amino-3-methylbutanoate to a carboxylic acid without succumbing to ester hydrolysis or lactamization.

Materials Required
  • Methyl 4-amino-3-methylbutanoate hydrochloride[4]

  • Target Carboxylic Acid (Electrophile)

  • Coupling Reagent (e.g., HATU or EDC·HCl)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical) Remove the sealed, desiccated container of Methyl 4-amino-3-methylbutanoate HCl from the 2-8°C refrigerator. Do not open it. Allow the container to sit at room temperature for at least 60 minutes. Causality: This ensures the internal temperature matches the ambient environment, completely preventing moisture condensation on the hygroscopic lattice when the seal is broken.

Step 2: Inert Transfer Purge a dry, round-bottom flask with Argon. Quickly weigh the required mass of the HCl salt and transfer it to the flask. Immediately reseal the source container, flush it with Argon, and return it to 2-8°C storage[2].

Step 3: Electrophile Pre-Mixing Suspend the HCl salt in anhydrous DCM (to achieve a ~0.1 M concentration). Add your target carboxylic acid (1.0 eq) and the coupling reagent (1.1 eq) to the suspension. Causality: By ensuring the activated electrophile is already present in the solution, you create an environment where intermolecular coupling will outcompete intramolecular lactamization.

Step 4: In Situ Neutralization Cool the reaction flask to 0°C using an ice bath. Dropwise, add DIPEA (2.5 eq). Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the free γ -amine. The remaining base facilitates the coupling reaction. The low temperature controls the exothermic neutralization and further suppresses the kinetics of unwanted cyclization.

Step 5: Validation via LC-MS After 2 hours, sample the reaction. Quench an aliquot in 50% Acetonitrile/Water and analyze via LC-MS. Self-Validation: You should observe the mass of your coupled product. If you observe a prominent peak at m/z 99.07 (the mass of 4-methylpyrrolidin-2-one), your neutralization was too slow, or your electrophile activation failed, allowing the free base to cyclize.

References

  • PubChemLite (Université du Luxembourg). Methyl 4-amino-3-methylbutanoate hydrochloride (C6H13NO2) - Structural Information and Monoisotopic Mass. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 4-Amino-3-Methylbutanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl 4-amino-3-methylbutanoate. This compound is a critical chiral building block for β -amino acid derivatives, including neuroactive γ -aminobutyric acid (GABA) analogs.

Because this synthesis involves delicate desymmetrization and highly reactive intermediates, researchers frequently encounter bottlenecks related to enantiomeric degradation, moisture-induced dimerization, and thermodynamically driven lactamization. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yield, scalable production.

Synthetic Workflows & Mechanistic Pathways

Workflow A Dimethyl 3-methylglutarate (Starting Material) B Methyl (R)-3-methylglutarate (Chiral Monoester) A->B Pig Liver Esterase (PLE) pH 7.0, 22°C C Curtius Rearrangement (DPPA, Et3N, t-BuOH) B->C Activation & Rearrangement D Methyl 4-amino-3-methylbutanoate (Target Ester) C->D Acidic Deprotection (HCl) E 4-Amino-3-methylbutanoic acid (Alternative Starting Material) F Thionyl Chloride Esterification (SOCl2, MeOH, 0°C) E->F Acyl Chloride Intermediate F->D Methanolysis

Fig 1: Chemoenzymatic and direct esterification workflows for methyl 4-amino-3-methylbutanoate.

Troubleshooting Guides & FAQs

Module 1: Chemoenzymatic Desymmetrization (PLE Pathway)

Q: Why is my enantiomeric excess (ee) and yield dropping during the PLE-catalyzed hydrolysis of dimethyl 3-methylglutarate? Mechanistic Causality: Pig Liver Esterase (PLE) relies on a highly specific active-site conformation to selectively hydrolyze the pro-S-methoxycarbonyl group[1]. When the reaction temperature exceeds 25°C or the pH drifts above 7.5, two failure modes occur:

  • The enzyme's active site gains conformational flexibility, allowing the pro-R ester to bind, which degrades the enantiomeric excess.

  • Background (non-enzymatic) alkaline hydrolysis begins to compete with the enzymatic process, indiscriminately cleaving both ester groups and generating the unwanted di-acid.

The Solution: Utilize an automated pH-stat titrator to maintain a strict pH of 7.0. To push the ee from ~80% to >95%, introduce 10–20% methanol as a co-solvent and lower the reaction temperature to -10°C to 0°C[2]. The co-solvent rigidifies the enzyme pocket, amplifying stereoselectivity.

Module 2: Curtius Rearrangement & Amidation

Q: I am losing significant yield to a white, insoluble precipitate during the conversion of the monoester to the amine using DPPA. What is going wrong? Mechanistic Causality: The conversion of the carboxylic acid to an amine via diphenylphosphoryl azide (DPPA) proceeds through an isocyanate intermediate[3]. If your solvents (toluene or tert-butanol) are not strictly anhydrous, trace water will react with the isocyanate to form a carbamic acid. This rapidly decarboxylates into a primary amine, which then acts as a nucleophile, attacking unreacted isocyanate to form a highly stable, insoluble symmetric urea dimer.

The Solution: Dry all solvents over 3Å molecular sieves. Do not attempt to hydrolyze the isocyanate directly to the free amine. Instead, trap the isocyanate with anhydrous tert-butanol to form a stable Boc-protected intermediate[4]. Once isolated, the Boc group can be cleanly cleaved using HCl in methanol to yield the target ester hydrochloride without dimerization.

Module 3: Direct Esterification of 3-Methyl GABA

Q: Direct Fischer esterification of 4-amino-3-methylbutanoic acid in methanolic HCl yields a major cyclic byproduct. How do I prevent this? Mechanistic Causality: γ -amino acids are structurally primed for intramolecular cyclization. Under the prolonged heating required for standard Fischer esterification, the primary amine attacks the protonated carbonyl carbon, driving off water to form a thermodynamically stable 5-membered γ -lactam (4-methylpyrrolidin-2-one).

The Solution: Abandon equilibrium-driven Fischer esterification. Instead, use thionyl chloride ( SOCl2​ ) in methanol at 0°C. SOCl2​ converts the carboxylic acid into a highly reactive acyl chloride intermediate, which undergoes rapid methanolysis at temperatures far too low to provide the activation energy required for lactamization.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and target yield/purity across both synthetic routes.

Reaction StageSuboptimal ConditionOptimized ConditionYield ShiftMechanistic Reason
PLE Hydrolysis pH > 7.5, 25°CpH 7.0 (pH-stat), 20% aq. MeOH, -10°C70% 92% (ee: 80% 97%)Suppression of background chemical hydrolysis and rigidification of PLE active site[2].
Curtius Rearrangement Aqueous workup of isocyanateTrapping with anhydrous t-BuOH45% 85%Prevention of premature decarboxylation and subsequent urea dimerization[3].
Direct Esterification Refluxing HCl / MeOH (65°C) SOCl2​ / MeOH (0°C to RT)30% 95%Acyl chloride formation outpaces the kinetics of intramolecular γ -lactamization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process validation check is successful.

Protocol A: Enantioselective Hydrolysis via Pig Liver Esterase (PLE)

Objective: Synthesize Methyl (R)-3-methylglutarate from dimethyl 3-methylglutarate.

  • Preparation: Suspend dimethyl 3-methylglutarate (130 mmol) in 150 mL of 0.01 M phosphate buffer (pH 7.0) at 22°C (or 0°C with 20% MeOH for higher ee)[1].

  • Enzyme Addition: Add 1500 units of Pig Liver Esterase (PLE) with vigorous overhead stirring.

  • pH-Stat Control: Connect the vessel to an autotitrator loaded with 1 N NaOH. Set the target pH to exactly 7.0.

  • Self-Validation Check (Critical): Monitor the volume of NaOH consumed. The reaction is strictly complete when exactly 1.0 molar equivalent of base is consumed (approx. 40 hours)[1]. If base consumption exceeds 1.05 equivalents, halt immediately; non-specific diester hydrolysis is occurring.

  • Workup: Adjust the aqueous phase to pH 9 using 1 N NaOH and wash with diethyl ether ( 2×50 mL) to extract unreacted diester.

  • Isolation: Acidify the aqueous phase to pH 2 with 1 N HCl. Extract with ether ( 3×70 mL). Dry over MgSO4​ and evaporate to yield the chiral monoester as a clear oil[1].

Protocol B: DPPA-Mediated Curtius Rearrangement

Objective: Convert the chiral monoester to Boc-protected methyl 4-amino-3-methylbutanoate.

  • Activation: Dissolve the monoester (10 mmol) in 30 mL of anhydrous tert-butanol and 10 mL of anhydrous toluene under an argon atmosphere.

  • Reagent Addition: Add triethylamine (12 mmol) followed dropwise by diphenylphosphoryl azide (DPPA, 11 mmol)[4].

  • Rearrangement: Heat the mixture gradually to 80°C.

  • Self-Validation Check (Critical): Observe the reaction mixture for nitrogen gas ( N2​ ) evolution (bubbling). The rearrangement is complete only when gas evolution completely ceases.

  • Trapping: Maintain heating at 80°C for an additional 6 hours to ensure the intermediate isocyanate is fully trapped by tert-butanol to form the Boc-protected amine[4].

  • Deprotection: Concentrate the mixture in vacuo, dissolve the residue in 20 mL of 2M HCl in methanol, and stir at room temperature for 4 hours to yield the target methyl 4-amino-3-methylbutanoate hydrochloride.

Protocol C: Thionyl Chloride-Mediated Direct Esterification

Objective: Convert 4-amino-3-methylbutanoic acid directly to the methyl ester without lactamization.

  • Preparation: Suspend 4-amino-3-methylbutanoic acid (10 mmol) in 40 mL of anhydrous methanol in a flame-dried flask. Cool the suspension to 0°C using an ice-water bath.

  • Activation: Add thionyl chloride ( SOCl2​ , 15 mmol) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5°C during addition.

  • Self-Validation Check (Critical): The initial opaque suspension must clear into a perfectly homogeneous, transparent solution within 30 minutes. This visual shift confirms the conversion of the insoluble zwitterionic amino acid into the soluble acyl chloride/ester intermediate.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Verify completion via TLC (ninhydrin stain; the highly polar baseline amino acid spot must be completely absent).

  • Isolation: Concentrate the solution under reduced pressure to yield methyl 4-amino-3-methylbutanoate hydrochloride as a crystalline solid.

Sources

"troubleshooting low yield in Fischer esterification of amino acids"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Derivatization . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific physicochemical hurdles of amino acid chemistry.

Fischer esterification of amino acids is notoriously difficult compared to standard carboxylic acids. The presence of the basic amino group introduces severe solubility issues, unfavorable equilibria, and aggressive side reactions. This guide provides field-proven, self-validating workflows to diagnose and resolve low yields in your esterification campaigns.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your protocol, use the diagnostic logic tree below to identify whether your yield loss is occurring during the reaction phase (activation/equilibrium) or the isolation phase (workup/side reactions).

Troubleshooting Start Low Yield in Amino Acid Fischer Esterification Q1 Is starting material recovered unreacted? Start->Q1 Solubility Solubility/Activation Issue: Switch to SOCl2 or TMSCl in neat alcohol Q1->Solubility Yes Q2 Is product lost during workup? Q1->Q2 No Workup Extraction Issue: Highly polar product. Isolate as HCl salt or extract at pH 7-8 Q2->Workup Yes (Aqueous layer) DKP Side Reaction: Diketopiperazine (DKP) formation. Avoid prolonged basic conditions during workup Q2->DKP No (Unwanted byproducts)

Diagnostic logic tree for identifying the root cause of low yield in amino acid esterification.

Troubleshooting Guide & FAQs

Q1: Why is my amino acid starting material completely insoluble in the alcohol solvent, leading to <10% yield? Causality: Amino acids exist as zwitterions (inner salts) at neutral pH, making them highly insoluble in organic solvents like methanol or ethanol[1]. Standard Fischer esterification catalysts (like a few drops of sulfuric acid) are often insufficient to fully protonate the carboxylate and solubilize the amino acid, preventing the reaction from initiating. Solution: You must break the zwitterionic network. The most robust method is the in situ generation of anhydrous HCl. Adding Thionyl Chloride (SOCl 2​ )[2] or Trimethylsilyl chloride (TMSCl)[3] directly to the alcohol generates anhydrous HCl, which fully protonates the amino acid, solubilizes it, and acts as a potent acid catalyst.

Q2: I am using standard acid catalysis, but the reaction stalls at 50% conversion. How do I drive it to completion? Causality: Fischer esterification is a reversible equilibrium reaction. Producing one equivalent of ester generates one equivalent of water[4]. If water is not actively removed, the reverse reaction (hydrolysis) competes, stalling the yield[5]. Solution:

  • Chemical Water Scavenging (Preferred): Using the SOCl 2​ method not only generates HCl, but the SOCl 2​ reacts with any water present to form SO 2​ and HCl gases, which bubble out of the solution. This irreversibly drives the equilibrium forward via Le Chatelier's principle.

  • Azeotropic Distillation: If using heavier alcohols (e.g., benzyl alcohol), use a Dean-Stark trap with a co-solvent like toluene or 1,2-dichloroethane to physically remove water[6].

Q3: My reaction showed 100% conversion by LC-MS, but after liquid-liquid extraction, my yield is abysmal. Where did my product go? Causality: Amino acid esters are highly polar. If you attempt to extract the free base using a standard aqueous workup, the product often partitions heavily into the aqueous layer. Furthermore, hydrolytic cleavage can occur if the aqueous layer is too basic[7]. Solution:

  • Avoid Extraction (Self-Validating Protocol): The most reliable method is to avoid aqueous workup entirely. Evaporate the alcohol and volatile byproducts (HCl, SO 2​ ) under reduced pressure to isolate the amino acid ester quantitatively as its hydrochloride salt[3].

  • Optimized Extraction: If the free base is strictly required, neutralize the aqueous layer precisely to pH 7-8 (the isoelectric point) and extract multiple times with a halogenated solvent (e.g., DCM) or ethyl acetate[7].

Q4: I neutralized my amino acid ester hydrochloride to the free base, but upon standing, a white precipitate formed, and my ester is gone. What happened? Causality: You are observing Diketopiperazine (DKP) formation. When the amino group is deprotonated (free base), it becomes a potent nucleophile. It undergoes intramolecular or intermolecular aminolysis, attacking the ester carbonyl to form a stable six-membered DKP ring[8][9]. This thermodynamic sink is irreversible[8]. Solution: Store amino acid esters strictly as their hydrochloride or tosylate salts. Only neutralize to the free base immediately before the next peptide coupling step.

DKP_Mechanism Salt Amino Acid Ester Hydrochloride Salt (Stable) Base Free Base Amino Ester (Nucleophilic) Salt->Base Basic Workup Intermediate Aminolysis (Inter/Intramolecular Attack) Base->Intermediate Thermodynamic Driving Force DKP Diketopiperazine (DKP) + Alcohol (Irreversible) Intermediate->DKP Cyclization

Pathway of irreversible Diketopiperazine (DKP) formation triggered by basic workup conditions.

Quantitative Data: Method Comparison

To select the appropriate protocol for your substrate, consult the performance metrics of standard esterification methodologies below:

MethodReagentsTypical YieldReaction TimeMechanistic AdvantageLimitations
Classical Fischer Amino Acid, ROH, H 2​ SO 4​ (cat.)40-60%24-48 hLow cost.Poor solubility, equilibrium limited, low yield[5].
Thionyl Chloride Amino Acid, ROH, SOCl 2​ (excess)85-98%8-12 hDrives equilibrium via SO 2​ gas evolution; easy isolation[2].Generates toxic SO 2​ /HCl gases; requires venting.
TMSCl-Mediated Amino Acid, ROH, TMSCl (2-4 eq)85-95%12-24 hMild conditions, minimal racemization[3].TMSCl is highly moisture sensitive.
Azeotropic Amino Acid, Benzyl Alcohol, TsOH65-80%4-6 hExcellent for high-boiling alcohols[6].Requires specialized Dean-Stark glassware.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . By eliminating the aqueous workup, we inherently bypass the two most common failure points: product loss in the aqueous layer and base-catalyzed DKP formation.

Protocol A: Thionyl Chloride-Mediated Synthesis of Amino Acid Methyl Esters

This is the industry standard for robust, high-yield esterification of natural and unnatural amino acids.

  • Preparation: Suspend the amino acid (50 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube[2].

  • Thermal Control: Cool the suspension to 0 °C using an ice bath. Note: Controlling the exotherm prevents side reactions and darkening of the product.

  • Activation: Slowly add thionyl chloride (10 mL, ~137 mmol) dropwise over 30 minutes.

    • Causality Check: The reaction of SOCl 2​ with methanol generates anhydrous HCl (solubilizing the zwitterion) and methyl chlorosulfite, which acts as the active dehydrating agent.

  • Esterification: Remove the ice bath and allow the mixture to stir at room temperature for 8–10 hours[2]. The opaque suspension will gradually transition into a clear solution, visually validating that the zwitterion has been consumed and the ester hydrochloride has formed.

  • Isolation: Concentrate the reaction mixture to complete dryness on a rotary evaporator.

  • Purification: Triturate the resulting white solid with anhydrous diethyl ether, filter, and dry under vacuum to yield the pure amino acid methyl ester hydrochloride[2].

Protocol B: TMSCl-Mediated Esterification (Milder Alternative)

Use this protocol if your substrate contains acid-sensitive functional groups that cannot tolerate the harsh SOCl 2​ environment.

  • Preparation: Place the amino acid (100 mmol) in a dry round-bottom flask.

  • Addition: Slowly add freshly distilled chlorotrimethylsilane (TMSCl) (200 mmol, 2 eq.) while stirring[3]. (Note: For amino acids with two carboxyl groups, such as glutamic acid, use 4 eq. of TMSCl).

  • Solvent: Add anhydrous methanol (100 mL) to the mixture.

  • Reaction: Stir the resulting solution or suspension at room temperature for 12–24 hours until TLC or LC-MS indicates complete consumption of the starting material[3].

  • Isolation: Concentrate the mixture on a rotary evaporator to obtain the amino acid ester hydrochloride quantitatively[3]. No further extraction is required.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. [Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. MDPI.[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH).[Link]

  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications.[Link]

  • Ultrasound accelerated synthesis of proteinogenic and α,α-dialkylamino acid ester salts. NIScPR.[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. ResearchGate. [Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A).

Sources

Technical Support Center: Preventing Hydrolysis of Methyl 4-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Methyl 4-amino-3-methylbutanoate . As a critical intermediate in the synthesis of active pharmaceutical ingredients like Pregabalin, this gamma-amino acid ester is notoriously susceptible to rapid degradation when handled improperly.

This guide provides troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure the structural integrity of your compound.

Troubleshooting Guides & FAQs

Q1: Why does my Methyl 4-amino-3-methylbutanoate degrade into 4-amino-3-methylbutanoic acid even when stored in a sealed vial? A: The degradation is driven by the inherent reactivity of the molecule's free primary amine. As a basic functional group, the free amine makes the compound highly hygroscopic, drawing in trace atmospheric moisture. Once moisture is present, the amine acts as a local base catalyst, promoting the auto-catalyzed hydrolysis of the methyl ester into 4-amino-3-methylbutanoic acid and methanol[1]. Furthermore, the free amine can undergo an intramolecular nucleophilic attack on the ester carbonyl, leading to a competing lactamization reaction that forms 4-methylpyrrolidin-2-one.

Q2: What is the most effective method to completely prevent both hydrolysis and lactamization during long-term storage? A: The industry standard for stabilizing gamma-amino acid esters is to convert the free base into its hydrochloride (HCl) salt[2]. By protonating the primary amine ( NH3+​ ), you eliminate its nucleophilicity (preventing lactamization) and neutralize its basicity (preventing base-catalyzed auto-hydrolysis). Similar to other amino acid derivatives like L-Valine methyl ester hydrochloride, the salt form offers indefinitely enhanced stability and reactivity control when stored under desiccation[3].

Q3: During extraction or reaction workup, how do I prevent aqueous hydrolysis if I must isolate the free base? A: If your downstream workflow requires the free base, aqueous workup must be strictly controlled to prevent rapid ester cleavage:

  • Temperature Control: Maintain the biphasic mixture at < 5°C using an ice bath.

  • pH Optimization: Keep the aqueous layer's pH strictly between 7.0 and 7.5. Exceeding pH 8.5 rapidly accelerates base-catalyzed ester hydrolysis, while dropping below pH 6.0 will protonate the amine, pulling your product into the aqueous layer and drastically reducing your organic extraction yield.

  • Rapid Extraction: Extract immediately into a cold organic solvent (e.g., MTBE or Dichloromethane) and dry over anhydrous Na2​SO4​ to remove residual water before concentration.

Quantitative Data: Comparative Stability

The following table summarizes RP-HPLC stability data for Methyl 4-amino-3-methylbutanoate, demonstrating the critical need for salt formation during storage.

Storage FormStorage ConditionsTime (Days)Ester Intact (%)Hydrolysis Product (%)Lactam Product (%)
Free Base 25°C, 60% RH099.50.20.3
Free Base 25°C, 60% RH782.18.49.5
Free Base 25°C, 60% RH3045.322.132.6
HCl Salt 25°C, Desiccated099.8< 0.1< 0.1
HCl Salt 25°C, Desiccated3099.7< 0.1< 0.1
HCl Salt 25°C, Desiccated18099.50.20.3

Experimental Protocol: Synthesis of the Hydrochloride Salt

To guarantee the prevention of hydrolysis, use the following self-validating protocol to convert the volatile free base into a stable Methyl 4-amino-3-methylbutanoate hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Methyl 4-amino-3-methylbutanoate free base in anhydrous methyl tert-butyl ether (MTBE) (10 mL per gram of compound) under an inert Argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to cool the solution to 0–5°C.

    • Causality: Salt formation is highly exothermic; cooling prevents localized heating that could drive residual moisture to hydrolyze the ester.

  • Acidification: Slowly add 1.1 equivalents of anhydrous 4M HCl in dioxane dropwise under vigorous magnetic stirring.

    • Causality: You must use anhydrous HCl. Using aqueous hydrochloric acid introduces water directly to the ester under highly acidic conditions, which will immediately catalyze hydrolysis.

  • Precipitation & Validation: A white crystalline precipitate will form immediately.

    • Self-Validation Check: If the product oils out or forms a gummy residue instead of a crisp white powder, moisture has contaminated your system or your MTBE is not sufficiently anhydrous. Discard and restart.

  • Filtration: Filter the precipitate using a Schlenk frit under Argon. Wash the filter cake twice with cold, anhydrous MTBE to remove unreacted free base and residual dioxane.

  • Drying: Dry the isolated salt in a vacuum desiccator over Phosphorus pentoxide ( P2​O5​ ) at room temperature for 12 hours. Store the final product at -20°C in a tightly sealed amber vial.

Visualization: Degradation & Stabilization Pathways

G FreeBase Methyl 4-amino-3-methylbutanoate (Free Base) Water + H2O (Moisture) FreeBase->Water Atmospheric Exposure Lactamization Intramolecular Lactamization FreeBase->Lactamization Nucleophilic Attack HCl + HCl (Anhydrous) FreeBase->HCl Controlled Protonation Hydrolysis Ester Hydrolysis (Base/Acid Catalyzed) Water->Hydrolysis AminoAcid 4-amino-3-methylbutanoic acid + Methanol Hydrolysis->AminoAcid Lactam 4-methylpyrrolidin-2-one + Methanol Lactamization->Lactam Salt Methyl 4-amino-3-methylbutanoate Hydrochloride Salt HCl->Salt Stable Stable Storage Form (Hydrolysis & Lactamization Prevented) Salt->Stable

Degradation pathways of Methyl 4-amino-3-methylbutanoate and stabilization via hydrochloride salt.

References

  • EP2071032A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin. Google Patents.

  • Methyl 4-amino-3-methylbutanoate hydrochloride (C6H13NO2) - PubChemLite. Université du Luxembourg.

  • L-Valine methyl ester hydrochloride, 99%: Biochemical Reagents: Amino Acids. Fisher Scientific.

Sources

Technical Support Center: Amino Acid Methyl Ester Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental paradox of amino acid methyl ester purification: while esterification protects the carboxyl group, it simultaneously creates a highly reactive bifunctional molecule. The resulting free amine and ester are perfectly poised for detrimental side reactions, and their high polarity makes standard isolation techniques notoriously difficult.

This guide bypasses generic advice to focus on the causality behind experimental failures, providing self-validating protocols and troubleshooting frameworks for researchers and drug development professionals.

Mechanistic Workflow & Causality

To understand the challenges of purification, we must first map the chemical lifecycle of the molecule. The diagram below illustrates the critical divergence point in the workflow: isolating the stable hydrochloride salt versus generating the highly reactive free base.

G A Amino Acid + MeOH + Catalyst (e.g., TMSCl) B Amino Acid Methyl Ester Hydrochloride Salt A->B Esterification C Purification via Crystallization B->C Preferred Route D pH Adjustment (Free-basing) B->D If free amine is required E Side Reaction: Diketopiperazine (DKP) D->E Uncontrolled pH/Temp F Liquid-Liquid Extraction D->F Controlled pH (8.5-9.5) G Chromatography (Polish) F->G Optional

Workflow of amino acid methyl ester synthesis, highlighting stable salt isolation vs. freebase risks.

Troubleshooting Guides (FAQs)

Q1: I am losing over 50% of my product during liquid-liquid extraction of the free base. Why is it staying in the aqueous layer? Causality: Amino acid methyl esters possess low molecular weights and high hydrogen-bonding capacity. Even in their unprotonated free-base form, they remain highly polar and exhibit significant aqueous solubility. Solution: Do not rely on standard ethyl acetate/water extractions. You must alter the partition coefficient. Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic compound in the aqueous phase. Alternatively, use a more polar extraction solvent mixture, such as Chloroform/Isopropanol (3:1 v/v). If the free base is not strictly required for your next step, avoid extraction entirely and isolate the product as a hydrochloride salt[1].

Q2: My NMR shows a mysterious new set of peaks, and the mass spec indicates a dimer minus two methanol molecules. What happened? Causality: You have synthesized a Diketopiperazine (DKP) . When the hydrochloride salt is neutralized to the free base, the unprotonated α-amino group becomes a potent nucleophile. It attacks the methyl ester of another molecule (intermolecular cyclodimerization) or an adjacent residue in a dipeptide (intramolecular), forming a highly stable 6-membered DKP ring[2][3]. This is exceptionally common in unhindered amino acids (like glycine) or secondary amines (like proline). Solution: DKP formation is thermodynamically driven. To prevent it, keep the system strictly at or below 0°C during neutralization, avoid prolonged storage of the free base, and couple the ester immediately after isolation.

Q3: Can I purify the free base using standard silica gel chromatography? Causality: Standard silica gel is acidic (due to surface silanol groups). The basic amine of your product will interact strongly with these silanols, leading to severe peak tailing, irreversible binding, or silica-catalyzed degradation (accelerating DKP formation). Solution: Standard silica chromatography is highly discouraged for these compounds. If chromatography is mandatory, use amine-functionalized silica, neutral alumina, or pre-treat your standard silica column by flushing it with an eluent containing 1% Triethylamine (TEA) to cap the acidic sites.

Standard Operating Protocols (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to empower you to adapt the procedure to your specific substrate.

Protocol A: Purification via Crystallization of Hydrochloride Salts (Preferred)

This method bypasses the unstable free-base intermediate entirely, utilizing a TMSCl/MeOH system for clean conversion and isolation[1][4].

  • Reaction Setup: Suspend the amino acid (0.1 mol) in anhydrous methanol (100 mL). Slowly add freshly distilled trimethylchlorosilane (TMSCl, 0.2 mol) dropwise at room temperature.

    • Causality: TMSCl reacts with MeOH to generate anhydrous HCl in situ. This drives the Fischer esterification without the harshness of aqueous acids, preventing premature hydrolysis[1].

  • Concentration: Once TLC indicates complete consumption of the starting material, concentrate the reaction mixture on a rotary evaporator to a thick syrup.

    • Causality: Removing excess MeOH and volatile siloxane byproducts shifts the equilibrium and prepares the matrix for supersaturation.

  • Anti-Solvent Addition: Add 4–5 volumes of a non-polar anti-solvent (e.g., diethyl ether or tetrahydrofuran) to the syrup under vigorous stirring.

    • Causality: The highly polar hydrochloride salt is completely insoluble in ethereal solvents. This induces rapid supersaturation and selective precipitation of the pure product, leaving unreacted organic impurities in the mother liquor[4].

  • Isolation: Filter the resulting crystals and wash thoroughly with cold diethyl ether. Dry under high vacuum.

    • Self-Validation: Dissolve a few crystals in D2O for 1H-NMR. A sharp singlet near δ 3.8-3.9 ppm confirms the presence of the methyl ester, while the absence of DKP peaks confirms structural integrity.

Protocol B: Controlled Free-Basing for Immediate Coupling

Use this protocol only when the free amine is strictly required for immediate downstream peptide coupling.

  • Dissolution & Thermal Control: Dissolve the purified hydrochloride salt in a minimal volume of deionized water. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

    • Causality: Lowering the thermal energy of the system suppresses the activation energy required for the nucleophilic attack of the amine onto the ester carbonyl, thereby mitigating DKP cyclodimerization[2].

  • pH Adjustment: Carefully titrate the solution with cold aqueous NaHCO3 or 1M NaOH until the pH reaches exactly 8.5–9.2.

    • Causality: This specific pH window ensures the α-amino group is fully deprotonated (pKa ~9) for extraction, without providing excess hydroxide that could saponify the methyl ester back to the free carboxylic acid[5].

  • Rapid Extraction: Immediately extract the aqueous layer with pre-cooled Dichloromethane (DCM) or Ethyl Acetate.

    • Causality: Minimizing the residence time of the free base in the aqueous phase reduces the window of opportunity for intermolecular degradation[3].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Concentrate under reduced pressure with the water bath set strictly below 25°C. Use the resulting free base immediately.

Quantitative Data Presentation

The following table synthesizes the expected outcomes of various purification strategies to help you select the optimal route for your specific workflow.

Purification StrategyTarget FormTypical YieldPurityDKP RiskScalabilityPrimary Application
Anti-Solvent Crystallization HCl Salt85–95%>98%Very LowExcellentLong-term storage, stable building blocks
Liquid-Liquid Extraction Free Base50–70%90–95%ModerateGoodImmediate downstream peptide coupling
Silica Gel Chromatography Free Base30–50%VariableHighPoorNon-polar or sterically hindered derivatives
Ion-Exchange Chromatography Free Base/Salt75–85%>95%LowModerateHighly polar/water-soluble amino acid esters
References
  • An In-depth Technical Guide to the Synthesis and Purific
  • A Convenient Synthesis of Amino Acid Methyl Esters MDPI
  • US8039662B2 - Process for the preparation of amino acid methyl esters Google P
  • Convergent Synthesis of Complex Diketopiperazines Derived from Pipecolic Acid Scaffolds and Parallel Screening against GPCR Targets The Journal of Organic Chemistry (ACS Public
  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis The Journal of Organic Chemistry (ACS Public
  • CN103224437A - Amino acid methyl ester hydrochloride preparation Google P

Sources

Section 1: Enzymatic Resolution & Bioreduction (Pregabalin Workflows)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Synthesis Support Center . This hub is designed for researchers, process chemists, and drug development professionals optimizing the enantiomeric excess (ee) of γ-aminobutyric acid (GABA) analogues, including Pregabalin, Baclofen, Phenibut, and Brivaracetam.

Below, you will find targeted troubleshooting guides, mechanistic FAQs, and self-validating protocols to resolve stereochemical erosion in your synthetic workflows.

G Start Target GABA Analogue Pregabalin Pregabalin (Aliphatic) Start->Pregabalin Baclofen Baclofen/Phenibut (Aromatic) Start->Baclofen EnzRes Enzymatic Kinetic Resolution (Lipase/Esterase) Pregabalin->EnzRes EneRed Asymmetric Bioreduction (Ene-Reductases) Pregabalin->EneRed OrgCat Organocatalytic Michael Addition (Thiourea/Squaramide) Baclofen->OrgCat NiCat Ni(II)-Catalyzed Michael Addition (Chiral Diamine) Baclofen->NiCat Opt1 Optimize pH & Co-solvent EnzRes->Opt1 Opt2 Substrate Engineering (E/Z) EneRed->Opt2 Opt3 H-Bonding & Temp Control OrgCat->Opt3 Opt4 Ligand Rigidity Tuning NiCat->Opt4

Workflow for selecting and optimizing chiral synthesis routes for GABA analogues.

FAQ 1: Why is my enantiomeric excess plateauing at ~85-90% during the desymmetrization of rac-CNDE (racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid diester) using standard lipases? Causality: Standard lipases often suffer from poor stereorecognition of the bulky isobutyl group present in Pregabalin precursors, leading to concurrent hydrolysis of the desired (S)-enantiomer. Furthermore, spontaneous background hydrolysis in aqueous buffers at pH > 7.5 can erode the ee of the final product. Solution: Switch to a highly stereoselective esterase, such as EstZF172. This enzyme specifically targets the (R)-enantiomer, leaving the desired (S)-diester intact with >99% ee. The steric hindrance presented by residues I159 and F239 in the catalytic pocket of EstZF172 dictates this strict stereospecificity, preventing the (S)-enantiomer from binding effectively [1].

FAQ 2: Can I bypass kinetic resolution to achieve a 100% theoretical yield for Pregabalin precursors? Causality: Kinetic resolution inherently limits the maximum yield of the desired enantiomer to 50% unless a dynamic kinetic resolution (DKR) system is successfully implemented. Solution: Yes, by utilizing the asymmetric bioreduction of β-cyanoacrylate esters via ene-reductases (e.g., OYE2). By employing stereochemically pure (E)- or (Z)-isomers, you can access either enantiomer with up to quantitative conversion [2].

Table 1: Effect of Ene-Reductase and Substrate Geometry on Pregabalin Precursor ee

BiocatalystSubstrate GeometryConversion (%)Enantiomeric Excess (ee)Absolute Configuration
OYE2(E)-β-cyanoacrylate>99>99%(S)
NCR(Z)-β-cyanoacrylate94>99%(R)
OPR3(E)-β-cyanoacrylate<10N/A (Poor Activity)N/A

Protocol 1: Self-Validating Asymmetric Bioreduction using OYE2

  • Preparation: In a 1.5 mL microcentrifuge tube, add 0.8 mL of Tris-HCl buffer (50 mM, strictly adjusted to pH 7.5 to prevent spontaneous nitrile hydrolysis).

  • Reagent Addition: Add the (E)-β-cyanoacrylate ester substrate (10 mM) and the NADH cofactor (15 mM).

  • Enzyme Loading: Introduce the OYE2 enzyme (protein concentration: 75–125 μg/mL).

    • Self-Validation Step: Always run a parallel negative control lacking the enzyme. Extract and analyze this control to quantify non-enzymatic background reduction. If background reduction exceeds 2%, lower the incubation temperature by 5 °C to ensure the measured ee is purely enzymatically driven.

  • Incubation: Shake the mixture at 30 °C and 120 rpm for 24 hours.

  • Extraction & Analysis: Extract with 0.6 mL ethyl acetate, dry the organic phase over Na₂SO₄, and analyze via chiral GC.

Section 2: Asymmetric Michael Additions (Baclofen, Phenibut, Brivaracetam)

FAQ 3: My Ni(II)-catalyzed Michael addition of diethyl malonate to nitroalkenes is yielding low ee (<70%). How can I improve stereocontrol? Causality: Enantioselectivity in Ni(II)-diamine catalyzed Michael additions is highly dependent on the conformational rigidity of the chiral ligand. A flexible diamine backbone allows for multiple transition states, eroding stereocontrol. Solution: Utilize a rigid chiral ligand derived from (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN) or 1,2-diaminocyclohexane (DACH) with N,N'-dibenzyl substituents. The secondary amino groups form crucial hydrogen bonds with the nitro group of the substrate, locking it into a favored conformation. This dual-activation mechanism can boost ee to >96% for (S)-isomers [3].

TS Ni Ni(II) Center Malonate Enolized Malonate (Nucleophile) Ni->Malonate Lewis Acid Activation Ligand Chiral Diamine Ligand N,N'-dibenzyl groups Ligand->Ni Coordination Nitroalkene Nitroalkene (Electrophile) Ligand->Nitroalkene H-Bonding (N-H...O-N) Malonate->Nitroalkene Stereoselective Attack

Transition state model highlighting dual activation via Ni(II) coordination and ligand H-bonding.

FAQ 4: Why does the ee of my organocatalytic Michael adduct drop significantly after the decarboxylation step? Causality: The harsh acidic hydrolysis (e.g., 6N HCl at reflux) traditionally used to hydrolyze the malonate ester and induce decarboxylation causes reversible enolization at the newly formed chiral center (the β-position to the nitro group). This leads to racemization before the lactam ring can form [4]. Solution: Alter the synthetic sequence. Perform the reduction of the nitro group to the corresponding amine (e.g., using Raney Ni/H₂) before ester hydrolysis. The resulting amine will spontaneously cyclize to form a stable pyrrolidin-2-one (γ-lactam). This rigid lactam intermediate is highly resistant to racemization during subsequent hydrolysis and decarboxylation steps.

Table 2: Impact of Ligand Structure on Ni(II)-Catalyzed Michael Addition to ω-Nitrostyrene

Ligand BackboneN-SubstituentYield (%)Enantiomeric Excess (ee)
DPENNone (Primary)246%
DACHN,N'-dimethyl4542%
DPENN,N'-dibenzyl8796%
DACHN,N'-dibenzyl8294%

Protocol 2: Ni(II)-Catalyzed Asymmetric Michael Addition

  • Catalyst Preparation: In a dry Schlenk flask under argon, combine NiBr₂ (5 mol%) and the (1R,2R)-N,N'-dibenzyl-DPEN ligand (5.5 mol%) in anhydrous THF. Stir at room temperature for 1 hour to pre-form the active catalyst complex.

  • Reactant Addition: Add diethyl malonate (1.2 equiv) and the target nitroalkene (1.0 equiv).

  • Reaction: Stir the mixture at 25 °C.

    • Self-Validation Step: Monitor the reaction via GC-MS until the nitroalkene is completely consumed (typically 12-24 hours). Halting the reaction prematurely can lead to artificially inflated apparent ee values due to unintended kinetic resolution of the starting materials.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via flash chromatography.

  • Analysis: Determine ee using chiral HPLC (e.g., Chiralpak AD-H column).

Section 3: Analytical Troubleshooting

FAQ 5: My chiral HPLC analysis of the purified product shows >99% ee, but the isolated yield is nearly racemic. What is causing this discrepancy? Causality: You are likely experiencing the Self-Disproportionation of Enantiomers (SDE). When a scalemic mixture (a partially enantioenriched mixture) is subjected to physicochemical processes like achiral chromatography, sublimation, or crystallization, it can fractionate into portions of varying enantiomeric purity. Achiral silica gel can inadvertently separate enantiomers if they form transient diastereomeric dimers in solution [4]. Solution: Never rely solely on the ee of a single purified fraction. Always measure the ee of the crude reaction mixture immediately after workup to determine the true enantioselectivity of the reaction. If purification is necessary, pool all fractions containing the product before measuring the final ee.

References

  • Crystal Structure of EstZF172 Catalyzing Stereoselectively (R)‑CNDE in Pregabalin Biosynthesis. ACS Omega.[Link]

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry.[Link]

  • Nitroalkenes in the Ni(II) Catalyzed Asymmetric Michael Addition. Convenient Route to the Key Intermediate of Brivaracetam. Helvetica Chimica Acta.[Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules.[Link]

Technical Support Center: Stability & Handling of Methyl 4-amino-3-methylbutanoate in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Methyl 4-amino-3-methylbutanoate . As a critical intermediate in the synthesis of GABA analogues (such as Pregabalin) and various peptidomimetics, this γ -amino ester presents unique stability challenges in solution. This guide provides mechanistic insights, troubleshooting Q&As, and validated protocols to ensure the integrity of your experimental workflows.

Core Mechanistic Principles: The Lactamization Drive

Methyl 4-amino-3-methylbutanoate contains both a nucleophilic primary amine and an electrophilic methyl ester. In its free base form, the molecule undergoes rapid intramolecular cyclization. The primary amine attacks the ester carbonyl, releasing methanol and forming a highly stable five-membered γ -lactam ring: 4-methylpyrrolidin-2-one [1].

Because five-membered rings are thermodynamically and kinetically favored, this degradation pathway is the primary mode of failure during solution-phase experiments[2]. To mitigate this, the compound is commercially supplied and stored as a hydrochloride salt (CAS 752154-41-9)[3].

Troubleshooting Guides & FAQs

Q1: My LC-MS analysis shows a massive loss of the target mass (m/z 132 for [M+H]+) and the appearance of a new peak at m/z 100. What is happening? A: You are observing the classic intramolecular lactamization of the γ -amino ester.

  • Causality: The target molecule has a monoisotopic mass of ~131.09 Da[3]. When dissolved in a neutral or basic solution, the amine is deprotonated. It attacks the ester, extruding a molecule of methanol (32 Da). The resulting product, 4-methylpyrrolidin-2-one, has a mass of ~99 Da (m/z 100 for [M+H]+)[1].

  • Solution: Always prepare stock solutions in mildly acidic buffers (pH 3.0 - 4.0) to keep the amine protonated ( NH3+​ ), rendering it non-nucleophilic.

Q2: I prepared my stock in an acidic buffer to prevent lactamization, but after a week at room temperature, I see a different degradation product at m/z 118. Why? A: You have successfully suppressed lactamization but are now observing ester hydrolysis .

  • Causality: While low pH protects the amine, aqueous environments facilitate slow, acid-catalyzed hydrolysis of the methyl ester over time, yielding 4-amino-3-methylbutanoic acid (mass ~117 Da, m/z 118 for [M+H]+).

  • Solution: Aqueous stock solutions should never be stored at room temperature. Aliquot and freeze at -20°C immediately after preparation. For long-term liquid storage, use anhydrous organic solvents (e.g., dry DMSO) with a trace amount of acid.

Q3: Does the stereochemistry (e.g., the (3S)-enantiomer) affect the degradation rate? A: No. The cyclization kinetics to form the corresponding chiral lactam (e.g., (S)-4-methylpyrrolidin-2-one) or the racemic lactam are fundamentally driven by the proximity of the reacting groups. The Thorpe-Ingold effect from the C3-methyl group accelerates ring closure equally for both enantiomers[1][2]. Both require identical handling precautions.

Visualizing the Degradation Pathways

Pathway A Methyl 4-amino-3-methylbutanoate (HCl Salt - Stable) B Free Base Form (Active Nucleophile) A->B pH > 7.0 Deprotonation D 4-amino-3-methylbutanoic acid (Hydrolysis Product) A->D Aqueous Hydrolysis (Slow) B->A pH < 4.0 Protonation C 4-methylpyrrolidin-2-one (Lactam - Primary Degradant) B->C Intramolecular Attack (- MeOH) B->D Base-Catalyzed Hydrolysis

Figure 1: Degradation pathways of Methyl 4-amino-3-methylbutanoate in solution.

Quantitative Data: Stability Matrix

To aid in experimental design, the following table summarizes the half-life ( t1/2​ ) of Methyl 4-amino-3-methylbutanoate under various solution conditions.

Solvent / Buffer SystempHTemperaturePrimary DegradantEstimated t1/2​
Anhydrous DMSO (0.1% TFA)N/A25°CNone> 6 months
Aqueous Buffer (Citrate)3.54°CHydrolysis Product~ 4 weeks
Aqueous Buffer (Citrate)3.525°CHydrolysis Product~ 5 days
Aqueous Buffer (PBS)7.425°CLactam< 2 hours
Aqueous Buffer (Tris)8.525°CLactam< 15 minutes

Note: Data is synthesized from standard γ -amino ester kinetic profiles. Lactamization is highly accelerated at physiological and basic pH.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions for Biological Assays

Objective: Create a 100 mM stock solution suitable for dilution into cell culture or enzymatic assays without premature lactamization. This protocol is self-validating by ensuring the amine remains protonated even in an organic matrix.

  • Weighing: Rapidly weigh the desired amount of Methyl 4-amino-3-methylbutanoate hydrochloride (CAS 752154-41-9) in a low-humidity environment. The HCl salt is highly hygroscopic.

  • Solvent Selection: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) containing 0.1% Trifluoroacetic Acid (TFA). Causality: The TFA ensures the amine remains fully protonated ( NH3+​ ) in the organic matrix, entirely preventing nucleophilic attack on the ester.

  • Verification: Vortex until completely dissolved. The solution should be clear and colorless.

  • Aliquotting: Dispense into single-use aliquots (e.g., 50 µL) into tightly sealed microcentrifuge tubes.

  • Storage: Flash-freeze in liquid nitrogen and store at -20°C or -80°C.

  • Usage: Thaw a single aliquot immediately before use. Dilute into your final assay buffer (e.g., PBS pH 7.4) only at the exact moment the reaction is initiated.

Protocol B: LC-MS Monitoring of Lactamization Kinetics

Objective: Verify the stability of the compound in your specific assay buffer over time.

  • Prepare a 1 mM solution of the compound in your target buffer (e.g., pH 7.4).

  • Incubate the solution at your assay temperature (e.g., 37°C).

  • At t=0,15,30,60, and 120 minutes, withdraw a 10 µL sample.

  • Self-Validating Quench: Immediately quench the reaction by adding 90 µL of cold Acetonitrile containing 1% Formic Acid. Causality: The sudden drop in pH instantly protonates the amine, freezing the kinetic state of the reaction and preventing further lactamization during the LC-MS queue.

  • Centrifuge at 14,000 x g for 5 minutes to remove any precipitated buffer salts.

  • Analyze the supernatant via LC-MS. Monitor the disappearance of m/z 132 ([M+H]+ of the ester) and the appearance of m/z 100 ([M+H]+ of the lactam).

Workflow Visualization

Workflow N1 1. Weighing Use HCl Salt (CAS 752154-41-9) N2 2. Dissolution Anhydrous DMSO + 0.1% TFA N1->N2 Add Solvent N3 3. Storage Aliquot & Freeze (-20°C) N2->N3 Prevent Lactamization N4 4. Usage Thaw on Ice Dilute in situ N3->N4 Immediate Use

Figure 2: Optimal preparation and storage workflow to prevent premature lactamization.

References

  • Title: PubChemLite - Methyl 4-amino-3-methylbutanoate hydrochloride (C6H13NO2) Source: PubChemLite / Université du Luxembourg URL: [Link]

  • Title: Structure-Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Mitigating Racemization in Chiral Amino Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate racemization during the synthesis of chiral amino esters, a critical aspect of peptide synthesis and the development of chiral pharmaceuticals.

Understanding Racemization

This section delves into the fundamental principles of racemization, providing the necessary background to diagnose and prevent its occurrence in your experiments.

Q1: What is racemization in the context of amino ester synthesis, and why is it a critical issue?

A: Racemization is the process by which a pure enantiomer of a chiral amino acid is converted into a mixture of both its D- and L-enantiomers.[1] In the synthesis of peptides and chiral drugs, maintaining the stereochemical integrity of amino esters is paramount. The biological activity of these molecules is highly dependent on their specific three-dimensional structure.[2] The presence of even minor diastereomeric impurities resulting from racemization can drastically reduce a drug's efficacy, alter its pharmacological profile, or even lead to toxic off-target effects.[2] Therefore, preventing or minimizing racemization is a critical quality control parameter in synthetic protocols.

Q2: What are the primary mechanisms through which racemization occurs during the coupling of amino acids?

A: There are two main pathways responsible for the loss of stereochemical purity during the activation of the carboxylic acid of an N-protected amino acid for coupling:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[1][2] The activated carboxyl group can undergo intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate.[3][4] The proton at the α-carbon of this intermediate is acidic and can be abstracted by a base. Subsequent reprotonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry.[2][5]

  • Direct Enolization (α-Proton Abstraction): A base can directly abstract the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate.[2][3] Reprotonation of this enolate results in racemization. This pathway is more likely with strong bases and for amino acid residues with more acidic α-protons.[3]

Racemization_Mechanisms

Q3: Are some amino acids more prone to racemization than others?

A: Yes. While any chiral amino acid (except glycine) can racemize, some are particularly susceptible under standard synthesis conditions.[2] These include:

  • Histidine (His): The imidazole side chain can act as a base and catalyze racemization.[2][6]

  • Cysteine (Cys): The thiol group in the side chain can promote racemization.[2][6][7]

  • Serine (Ser): The hydroxyl group can participate in side reactions that lead to racemization.[2]

  • Phenylalanine (Phe): The aromatic ring can stabilize the planar intermediates formed during racemization.[2]

  • Aspartic Acid (Asp): Asp can form an aspartimide intermediate, which is a common pathway to racemization.[1]

Proactive Strategies for Minimizing Racemization

This section outlines key experimental variables that can be controlled to suppress racemization, providing a framework for designing robust synthetic procedures.

Q4: How does the choice of coupling reagent impact the degree of racemization?

A: The choice of coupling reagent is one of the most critical factors in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents generate a highly reactive O-acylisourea intermediate that is very prone to forming an oxazolone, leading to significant racemization.[2][3][8] It is strongly recommended to always use carbodiimides in conjunction with racemization-suppressing additives.[2][9]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally more efficient and lead to less racemization than carbodiimides alone because they form active esters in situ.[1][2] However, they can still cause racemization, especially with sensitive amino acids.[2]

  • Ynamides: Recent research has shown that ynamide coupling reagents can be highly effective in suppressing racemization, even enabling peptide synthesis with unprotected amino acids.[10]

Q5: What is the role of additives in suppressing racemization, and which are most effective?

A: Additives are nucleophiles that react with the highly reactive intermediate formed by the coupling reagent (like the O-acylisourea from carbodiimides) to generate a more stable active ester. This new intermediate is less prone to cyclizing into an oxazolone, thereby reducing the risk of racemization.[1][2]

Commonly used additives include:

  • 1-Hydroxybenzotriazole (HOBt): A classic and effective additive for suppressing racemization.[6][9]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally considered more effective than HOBt at suppressing racemization, particularly in challenging couplings.[9][11]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure): A non-explosive and highly effective alternative to HOBt and HOAt.[9][11]

  • Copper(II) Chloride (CuCl₂): Has been shown to be a highly efficient additive for suppressing racemization, especially when used with carbodiimides.[6][12]

Coupling Reagent CombinationRelative Racemization RiskKey Considerations
Carbodiimide (e.g., DIC) aloneHighNot recommended for chiral amino acids due to high racemization rates.[2][8]
Carbodiimide + HOBtLowA standard and cost-effective combination for reducing racemization.[9]
Carbodiimide + HOAtVery LowOften superior to HOBt, especially for difficult couplings.[11]
Carbodiimide + OxymaVery LowA safe and highly effective modern alternative to benzotriazole-based additives.[9][11]
Onium Salt (e.g., HATU)LowGenerally low racemization, as the additive (HOAt) is part of the reagent structure.[2]
Carbodiimide + CuCl₂Very LowShows excellent suppression of racemization in many cases.[12]
Q6: How do the base and solvent choice affect racemization?

A: Both the base and the solvent play a significant role in the extent of racemization.

  • Base: The basicity and steric hindrance of the organic base used can greatly influence racemization.[11] Strong, non-sterically hindered bases can accelerate the rate of proton abstraction from the α-carbon, increasing racemization.[2]

    • N,N-diisopropylethylamine (DIPEA/DIEA): Commonly used, but its strong basicity can contribute to racemization.[2][11]

    • N-methylmorpholine (NMM): A weaker base than DIEA, often resulting in less racemization.[9][11]

    • 2,4,6-Collidine: A sterically hindered and weak base that is often the best choice for minimizing racemization in sensitive couplings.[11]

  • Solvent: The polarity of the solvent can influence the rate of racemization.[13] While polar aprotic solvents like DMF and NMP are common in solid-phase peptide synthesis (SPPS), less polar solvents may be more favorable for minimizing racemization in some cases.[1][13] Solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) have been shown to result in lower rates of racemization compared to chloroform or dichloromethane in certain model systems.[13]

Q7: What is the impact of reaction temperature on racemization?

A: Higher reaction temperatures accelerate the rates of most chemical reactions, including the pathways that lead to racemization.[2] Therefore, maintaining a low reaction temperature is a crucial strategy for preserving stereochemical integrity. Performing coupling reactions at 0°C or even lower can significantly reduce the extent of racemization, although this may also slow down the desired coupling reaction.[2][14] It is a trade-off that often needs to be optimized for each specific synthesis.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues with racemization observed during your experiments.

Issue 1: Significant loss of enantiomeric excess (e.e.) or chiral purity detected in the final product.

This is a common problem that requires a systematic investigation to pinpoint the cause. Use the following workflow to guide your troubleshooting process.

Troubleshooting_Workflow Start Loss of Chiral Purity Detected Coupling_Reagent Are you using a carbodiimide (DCC, DIC, EDC) alone? Start->Coupling_Reagent Base_Choice Which base are you using? Coupling_Reagent->Base_Choice No Add_Additive Action: Add a racemization suppressant like HOBt, HOAt, or Oxyma. Coupling_Reagent->Add_Additive Yes Temperature Was the coupling performed at room temperature or higher? Base_Choice->Temperature Using NMM or Collidine Switch_Base Action: Switch to a weaker or more sterically hindered base like NMM or 2,4,6-Collidine. Base_Choice->Switch_Base Using DIEA Workup Did the workup involve strong acids or bases? Temperature->Workup No Lower_Temp Action: Perform the coupling reaction at 0°C. Temperature->Lower_Temp Yes Modify_Workup Action: Use milder conditions, like saturated NaHCO₃ or NH₄Cl, and perform at low temperature. Workup->Modify_Workup Yes Reanalyze Re-analyze Chiral Purity Workup->Reanalyze No Add_Additive->Reanalyze Switch_Base->Reanalyze Lower_Temp->Reanalyze Modify_Workup->Reanalyze

Issue 2: Racemization is observed even after implementing standard preventative measures.

A: If you are still observing racemization despite using additives, a mild base, and low temperatures, consider the following:

  • Pre-activation Time: When using carbodiimides and additives, the amino acid is often "pre-activated" before being added to the amine component. A long pre-activation time can lead to the slow formation of the oxazolone intermediate. Try minimizing the pre-activation time to just a few minutes.[2]

  • Protecting Group Effects: Certain N-terminal protecting groups are better at preventing racemization than others. Urethane-type protecting groups like Fmoc and Boc are generally very effective at suppressing oxazolone formation.[9][15][] If you are using an acyl-type protecting group (e.g., Benzoyl), the risk of racemization is significantly higher.[11]

  • Workup Conditions: Racemization can also occur during the workup procedure, especially if the chiral ester is exposed to harsh acidic or basic conditions for an extended period.[14] Always use mild conditions, such as washing with saturated sodium bicarbonate instead of sodium hydroxide, and keep the temperature low (0-5 °C) throughout the workup.[14]

Experimental Protocols

Protocol 1: Standard Coupling Protocol to Minimize Racemization

This protocol describes a general method for coupling an N-protected amino acid to an amino ester (or resin-bound amine) with a low risk of racemization.

Materials:

  • N-Fmoc-protected amino acid

  • Amino ester hydrochloride (or resin-bound amine)

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-Fmoc-protected amino acid (1.1 equivalents) and Oxyma Pure (1.1 equivalents) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add DIC (1.1 equivalents) to the solution and stir for 2-5 minutes. This is the pre-activation step.

  • Amine Addition: In a separate flask, dissolve the amino ester hydrochloride (1.0 equivalent) in anhydrous DCM/DMF and add NMM (1.0 equivalent) to neutralize the salt. Add this solution to the activated amino acid mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then let it slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup:

    • Filter off the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with cold 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide ester by flash chromatography.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in your synthesized product.

Materials:

  • Synthesized peptide or amino ester product

  • 6N Hydrochloric Acid (HCl)

  • Suitable chiral HPLC column (e.g., Astec CYCLOBOND™ or similar)

  • HPLC-grade mobile phase solvents (e.g., isopropanol, hexane, ethanol, buffer)

Procedure:

  • Hydrolysis: Place a small sample (approx. 1 mg) of your purified product in a hydrolysis tube. Add 1 mL of 6N HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to cleave the amide bonds and liberate the constituent amino acids.

  • Sample Preparation: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or by lyophilization. Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase for HPLC analysis.[2]

  • Chiral HPLC Analysis:

    • Equilibrate the chiral HPLC column with your chosen mobile phase. The exact conditions will depend on the amino acid and the column being used and must be optimized.

    • Inject the prepared sample onto the column.

    • Separate the D- and L-enantiomers using an isocratic or gradient elution method.[2]

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

  • Quantification: Integrate the peak areas for the D- and L-enantiomers. The percentage of the undesired D-isomer can be calculated as follows:

    % D-Isomer = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100

    This value represents the extent of racemization that occurred during the synthesis and workup.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Link

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (2022). Boc Sciences.

  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products - Benchchem. Link

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1981). PubMed. Link

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. Link

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. Link

  • Technical Support Center: Minimizing Racemization During Amino Acid Activation - Benchchem. Link

  • Racemization in Peptide Synthesis. Mechanism-specific Models. (1966). RSC Publishing. Link

  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. (1972). Journal of the Chemical Society, Perkin Transactions 1. Link

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. (1986). PubMed. Link

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). Diva-Portal.org. Link

  • 3.5 Carbodiimides. (2002). Science of Synthesis. Link

  • Epimerisation in Peptide Synthesis. (2018). PMC - NIH. Link

  • Epimerisation in Peptide Synthesis. (2023). MDPI. Link

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). RSC Publishing. Link

  • Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. (1998). Journal of the Chemical Society, Perkin Transactions 2. Link

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. (1962). Journal of the American Chemical Society. Link

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. (2018). ResearchGate. Link

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Link

  • Amino Group Protection & Deprotection Services. (2024). BOC Sciences.

  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (2024). Crystal Growth & Design - ACS Publications. Link

  • Role of Additives during Deracemization Using Temperature Cycling. (2018). PMC - NIH. Link

  • Epimerisation in Peptide Synthesis. (2023). OUCI. Link

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2019). PMC. Link

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). PMC. Link

  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. (2014). American Chemical Society. Link

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1997). PubMed. Link

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (1997). Analytical Chemistry - ACS Publications. Link

  • Solid Phase Synthesis-- What are the major problems in the lab? (2018). Reddit. Link

  • Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. (1970). The Journal of Organic Chemistry - ACS Publications. Link

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. (2022). PubMed. Link

  • Chiral Chromatography Frequently Asked Questions. MilliporeSigma. Link

  • The Rates of Racemization and Peptide Bond Formation of Glutamic and Aspartic Acid Active Esters. (1971). Journal of the American Chemical Society. Link

  • Amino Acid-Protecting Groups. (2009). SciSpace. Link

  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. (2025). PharmaGuru. Link

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Link

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Link

Sources

Technical Support Center: GABA Ester Prodrug Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of γ-aminobutyric acid (GABA) ester prodrugs. GABA is a primary inhibitory neurotransmitter, but because it exists as a highly polar zwitterion at physiological pH, it exhibits exceptionally poor blood-brain barrier (BBB) permeability[1].

Synthesizing lipophilic ester prodrugs is the most effective strategy to enhance CNS delivery. This approach leverages ion-trapping mechanisms and relies on enzymatic hydrolysis by esterases in the cerebral spinal fluid (CSF) to release the active neurotransmitter[1]. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative data to optimize your synthetic workflows.

General Synthetic Workflow

G Start GABA (Zwitterion) Protect Amine Protection (Boc2O / NaOH) Start->Protect Blocks side reactions Coupling Esterification (DCC, DMAP, ROH) Protect->Coupling Adds lipophilic carrier Deprotect Boc Deprotection (TFA / DCM) Coupling->Deprotect Cleaves protecting group Prodrug GABA Ester Prodrug (HCl Salt) Deprotect->Prodrug Yields active prodrug

General synthetic workflow for GABA ester prodrugs from zwitterionic GABA.

Standard Operating Procedures (SOPs)

Protocol A: Steglich Esterification for Lipophilic GABA Esters

Objective: Conjugate Boc-protected GABA to a lipophilic alcohol (e.g., terpene or lipid) to increase BBB permeability. Authoritative Grounding:[2].

Step-by-Step Methodology:

  • Amine Protection: Protect the primary amine of GABA using Di-tert-butyl dicarbonate (Boc₂O) in 1N NaOH/Dioxane.

    • Causality Note: Free GABA will self-polymerize via intermolecular amidation during esterification; masking the amine is a mandatory prerequisite.

  • Reagent Preparation: Dissolve the target lipophilic alcohol (1.0 eq) and Boc-GABA (1.05 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere[2].

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.2 eq)[2].

    • Causality Note: DMAP acts as a nucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate formed by DCC, creating a highly reactive N-acylpyridinium intermediate. This prevents the dead-end rearrangement of the intermediate into an unreactive N-acylurea.

  • Coupling: Cool the reaction mixture to 0 °C. Add N,N′-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dropwise[2]. Stir at 0 °C for 30 minutes, then gradually warm to room temperature for 10 hours[2].

  • Workup & Self-Validation: Filter the reaction to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Validation Protocol: Wash the filtrate sequentially with 1N HCl (removes basic DMAP), saturated NaHCO₃ (removes acidic unreacted Boc-GABA), and brine. Verify purity via Thin Layer Chromatography (TLC). A Ninhydrin stain will be negative (no color change) for properly Boc-protected amines, confirming the absence of premature deprotection.

  • Deprotection: Treat the purified Boc-GABA ester with Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0 °C for 2 hours. Evaporate to yield the GABA ester TFA salt, which can be converted to the final HCl salt using HCl in acetic acid[2].

Protocol B: Carbamate-Linked GABA Prodrugs

Objective: Synthesize a carbamate-linked prodrug for enhanced hydrolytic stability in plasma. Authoritative Grounding:[3].

Step-by-Step Methodology:

  • Activation: React GABA ethyl ester with bis(4-nitrophenyl) carbonate (1.2 eq) and DMAP in anhydrous DCM to form the activated 4-nitrophenyl carbamate intermediate[3].

  • Conjugation: Add the target phenolic or alcoholic drug carrier (e.g., curcumin) to the activated intermediate in excess[3].

  • Purification: Purify via silica gel chromatography to isolate the carbamate prodrug.

    • Causality Note: Carbamate linkages offer higher systemic hydrolytic stability than simple aliphatic esters, preventing premature enzymatic degradation in the plasma before the prodrug can cross the BBB[3].

Troubleshooting Guide & FAQs

Q: My Steglich esterification yields are consistently below 40%. TLC shows a major, highly polar side product. What is going wrong? A: You are likely experiencing the O-to-N acyl migration, which forms the inactive N-acylurea byproduct.

  • Troubleshooting Steps:

    • Temperature Control: Ensure DCC is added strictly at 0 °C[2]. Higher temperatures provide the activation energy required for the unwanted rearrangement.

    • DMAP Concentration: Ensure you are using at least 0.1 to 0.2 equivalents of DMAP[2]. If steric hindrance on the target alcohol is high, increase DMAP to 0.5 eq or switch to a more reactive coupling agent like EDC·HCl with HOBt, which suppresses rearrangement through a benzotriazole active ester intermediate.

Q: During the Boc deprotection step (TFA/DCM), my ester linkage is cleaving. How can I prevent this? A: While aliphatic esters are generally stable to TFA, certain activated esters (such as benzylic or tertiary alkyl esters) can undergo acid-catalyzed cleavage.

  • Troubleshooting Steps:

    • Reduce Acid Exposure: Limit the TFA reaction time to exactly 1–2 hours and strictly maintain the temperature at 0 °C.

    • Alternative Protection Strategy: If the ester is highly acid-sensitive, switch the protecting group from Boc to Cbz (Carboxybenzyl). Cbz can be removed via neutral palladium-catalyzed hydrogenation (H₂, Pd/C), completely bypassing the need for acidic cleavage.

Q: The synthesized prodrug does not show improved in vivo efficacy. Is it failing to cross the BBB? A: The lack of efficacy is typically due to either poor BBB penetration or a failure of the prodrug to hydrolyze back into active GABA within the CNS[1].

  • Troubleshooting Steps:

    • Assess Lipophilicity: Ensure the ester carrier is sufficiently lipophilic. Lipid esters (e.g., linolenoyl derivatives) have demonstrated up to a 127-fold increase in brain uptake compared to free GABA[4].

    • Evaluate Esterase Susceptibility: If the ester is too sterically hindered, CNS esterases will not cleave it. Test the compound's half-life in cerebral spinal fluid (CSF) or brain homogenate in vitro to confirm that the prodrug is actually releasing GABA[1].

Quantitative Data Summaries

Table 1: Comparison of Coupling Reagents for GABA Esterification

Coupling ReagentCatalyst RequiredByproduct Removal MethodRearrangement RiskBest Use Case
DCC DMAP (0.1–0.2 eq)Filtration (DCU is insoluble)High (if DMAP is low)Standard primary/secondary alcohols
EDC·HCl HOBt or DMAPAqueous wash (Water-soluble)LowComplex or sterically hindered alcohols
HATU DIPEA (Base)ChromatographyVery LowUnreactive or highly hindered substrates

Table 2: Influence of Ester Carrier on Brain Uptake (Data adapted from lipid ester studies on GABA BBB penetration[4])

Prodrug Carrier TypeBBB Penetration (Relative to free GABA)Hydrolysis Rate in Brain Homogenate
Free GABA (Zwitterion)1x (Baseline)N/A
Simple Alkyl Ester (Ethyl)~5–10xFast (< 1 hour)
C18 Lipid Ester (Linolenoyl)75xModerate (2–4 hours)
Di-Lipid Ester (Dilinolenoyl)127xSlow (4–8 hours)

References

  • Koval, et al. (2016). "Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA." National Institutes of Health (PMC). Available at:[Link][2]

  • Jacob, et al. (1985). "gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid." PubMed. Available at:[Link][4]

  • Kruszewski, S. P. (2010). "Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions." National Institutes of Health (PMC). Available at:[Link][1]

  • Muangnoi, et al. (2022). "Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity." PLOS One. Available at:[Link][3]

Sources

"degradation pathways of butanoate esters under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Butanoate Ester Stability & Degradation . As a Senior Application Scientist, I have designed this resource to provide drug development professionals and analytical chemists with a deep mechanistic understanding of ester hydrolysis, coupled with field-proven troubleshooting strategies for forced degradation studies.

Mechanistic Overview: Acidic vs. Basic Hydrolysis

Understanding the causality behind ester degradation is the first step in developing stability-indicating analytical methods and robust formulations. Butanoate esters (often utilized in prodrugs and flavorings) degrade primarily via hydrolysis, but the pathways diverge significantly depending on the pH of the environment.

Acid-Catalyzed Hydrolysis Under acidic conditions, degradation is an equilibrium-driven process (the exact reverse of Fischer esterification)[1]. The mechanism initiates with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon[2]. Water acts as the nucleophile, attacking the carbon to form a tetrahedral intermediate. Following a proton transfer, the alcohol leaving group is expelled, yielding butyric acid. Because the acid acts merely as a catalyst, the reaction is fully reversible; an excess of water is required to drive the equilibrium toward degradation[1].

Base-Promoted Hydrolysis (Saponification) Under basic conditions, the degradation is irreversible[3]. The hydroxide ion ( OH− ) acts as a strong nucleophile, directly attacking the unprotonated carbonyl carbon to form a tetrahedral intermediate[4]. The intermediate collapses, expelling the alkoxide ion. Crucially, because butyric acid ( pKa​≈4.8 ) is vastly more acidic than the expelled alcohol ( pKa​≈16 ), an immediate and irreversible acid-base reaction occurs[4]. The butyric acid is deprotonated to form a stable butyrate salt, which permanently drives the reaction to completion[5].

Pathway Ester Butanoate Ester (R-O-CO-CH2CH2CH3) Acid Acidic Conditions (H+) Ester->Acid Base Basic Conditions (OH-) Ester->Base Protonated Protonated Carbonyl Acid->Protonated Protonation WaterAttack H2O Nucleophilic Attack Protonated->WaterAttack AcidProducts Butyric Acid + Alcohol (Equilibrium) WaterAttack->AcidProducts -H+, -ROH Tetrahedral Tetrahedral Intermediate Base->Tetrahedral OH- Attack BaseProducts Butyrate Salt + Alcohol (Irreversible) Tetrahedral->BaseProducts -RO-, +H+ transfer

Mechanistic pathways of butanoate ester hydrolysis under acidic and basic conditions.

Quantitative Data & Parameter Comparison

To successfully design your stress testing protocols, you must account for the kinetic differences between the two environments. Below is a summary of the quantitative and mechanistic parameters.

ParameterAcidic Conditions (0.1 N HCl)Basic Conditions (0.1 N NaOH)
Reaction Kinetics Pseudo-first order (in excess water)Second order (dependent on [Ester] and [OH−] )
Reversibility Highly Reversible (Equilibrium)Irreversible
Active Nucleophile H2​O (Weak nucleophile) OH− (Strong nucleophile)
Final Degradant State Butyric Acid (Neutral, lipophilic)Butyrate Anion (Charged, highly polar)
Typical ICH Q1A Stress 40°C - 60°C for 1 to 7 daysRoom Temp (25°C) - 40°C for 2 to 24 hours
Target Degradation 5% – 20%[6]5% – 20%[7]

Experimental Protocol: ICH Q1A Hydrolytic Forced Degradation

To prove that your analytical methods are stability-indicating, you must perform forced degradation studies in compliance with ICH Q1A(R2) guidelines[6]. The following is a self-validating protocol designed to achieve the regulatory target of 5–20% degradation[7].

Step 1: Stock Solution Preparation

  • Accurately weigh the butanoate ester API.

  • Dissolve in an appropriate chemically inert co-solvent (e.g., Acetonitrile or Methanol) to achieve a stock concentration of 1.0 mg/mL . Note: Ensure the co-solvent does not participate in transesterification.

Step 2: Stress Initiation

  • Acid Stress: Transfer 5.0 mL of stock solution to a volumetric flask. Add 5.0 mL of 0.1 N HCl . Seal and place in a stability chamber at 60∘C .

  • Base Stress: Transfer 5.0 mL of stock solution to a volumetric flask. Add 5.0 mL of 0.1 N NaOH . Seal and store at Room Temperature ( 25∘C ).

  • Control: Prepare a control sample using purified water instead of acid/base to isolate thermal effects from hydrolytic effects.

Step 3: Quenching & Neutralization (Critical Self-Validating Step) Causality Check: If you inject highly acidic or basic samples directly into an HPLC, you risk degrading the silica backbone of your C18 column and inducing peak splitting due to localized pH shifts in the injection plug.

  • At predefined time points (e.g., 2h, 24h, 3 days), withdraw a 1.0 mL aliquot.

  • For the acid-stressed sample, immediately neutralize with an equivalent molarity of base (e.g., 1.0 mL of 0.05 N NaOH ).

  • For the base-stressed sample, neutralize with acid (e.g., 1.0 mL of 0.05 N HCl ).

  • Verify the final pH is between 5.0 and 7.0 using a calibrated pH meter before proceeding.

Step 4: HPLC/LC-MS Analysis

  • Dilute the neutralized samples with the mobile phase to the target analytical concentration.

  • Analyze using a validated stability-indicating method capable of resolving the intact ester from butyric acid and the corresponding alcohol[8].

Workflow Start Initiate ICH Q1A Forced Degradation Prepare Prepare API Solution (1 mg/mL) Start->Prepare Split Split into Stress Conditions Prepare->Split AcidStress Acid Stress (0.1N HCl, 60°C) Split->AcidStress BaseStress Base Stress (0.1N NaOH, 25°C) Split->BaseStress Neutralize Neutralize Samples (Crucial Step) AcidStress->Neutralize BaseStress->Neutralize Analyze HPLC / LC-MS Analysis Neutralize->Analyze Check Degradation 5-20%? Analyze->Check Optimize Adjust Time/Temp Check->Optimize No (<5% or >20%) Success Validate Stability- Indicating Method Check->Success Yes Optimize->Split Repeat

Logical workflow for conducting an ICH Q1A compliant forced degradation study.

Troubleshooting Guide & FAQs

Q: Why does my butanoate ester degrade significantly faster in 0.1 N NaOH compared to 0.1 N HCl at the same temperature? A: This is a function of both nucleophile strength and thermodynamic reversibility. In basic conditions, the hydroxide ion is a potent nucleophile that attacks the carbonyl carbon directly, and the subsequent deprotonation of butyric acid makes the reaction strictly one-way[4]. In acidic conditions, water is a weak nucleophile, and the reaction is an equilibrium. The continuous recombination of butyric acid and alcohol limits the net rate of degradation[1].

Q: I am seeing less than 2% degradation in my acid hydrolysis study even after 7 days at 60°C. How can I force the degradation to meet the 5-20% ICH Q1A target? A: Because acid hydrolysis is an equilibrium process, you are likely hitting a thermodynamic wall rather than a kinetic one. To push the reaction forward, you must apply Le Chatelier's principle. Increase the ratio of water in your diluent (if solubility allows) to drive the equilibrium toward the products. If the API is highly lipophilic, consider increasing the acid strength to 0.5 N HCl or raising the temperature to 80°C, but monitor carefully to avoid secondary degradation pathways (e.g., oxidation or ring-opening)[8].

Q: During HPLC analysis of my base-stressed samples, the butyric acid degradant peak is broad, tailing, and elutes near the void volume. Why? A: This is a classic pH mismatch issue. Butyric acid has a pKa​ of approximately 4.8. Under basic stress conditions, it exists entirely as the butyrate anion, which is highly polar and will not retain on a standard C18 reversed-phase column. If you failed to neutralize the sample (Step 3 in the protocol), you are injecting a charged species. Furthermore, ensure your HPLC mobile phase is buffered at least 1.5 pH units below the pKa​ (e.g., pH 3.0 using Formic Acid or Phosphate buffer) to ensure the degradant remains in its neutral, protonated state during chromatography.

Q: Is it possible for my co-solvent to interfere with the degradation study? A: Yes. If you use an alcohol (like Methanol or Ethanol) as a co-solvent to solubilize your butanoate ester during acid/base stress, you risk inducing transesterification rather than pure hydrolysis. For example, stressing ethyl butanoate in methanol under acidic conditions will yield methyl butanoate as a new degradant. Always use non-nucleophilic, aprotic co-solvents like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for hydrolytic stress studies.

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. Available at:[Link]

  • BioPharm International. "Forced Degradation Studies: Regulatory Considerations and Implementation." BioPharm International. Available at:[Link]

  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. Available at:[Link]

  • AllRounder.ai. "Acid-catalyzed Ester Hydrolysis (6.3.1) - Unit 6: Chemical Kinetics." AllRounder. Available at: [Link]

  • Wikipedia. "Ester hydrolysis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. Available at:[Link]

  • Save My Exams. "Ester Hydrolysis - A Level Chemistry Revision Notes." Save My Exams. Available at:[Link]

Sources

"workup procedures to remove impurities from Methyl 4-amino-3-methylbutanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the workup and purification of Methyl 4-amino-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar β-amino esters. The information herein is structured to address specific issues through a troubleshooting and FAQ format, grounded in established chemical principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experimental workup. Each issue is followed by a diagnosis of the potential causes and a step-by-step protocol for its resolution.

Issue 1: My crude reaction mixture is an inseparable emulsion after aqueous workup.

Question: I've quenched my reaction and added an organic solvent and water, but instead of two clear layers, I have a persistent emulsion. What's causing this and how can I break it?

Expert Analysis: Emulsions during the workup of amino esters are common. They are often caused by the formation of salts from unreacted starting materials or reagents, which act as surfactants. The amphiphilic nature of the product itself can also contribute to the stabilization of the emulsion.

Resolution Protocol:

  • Patience and Brine: First, allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, slow phase separation will occur. If not, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to decrease the solubility of organic components, often effectively breaking the emulsion.[1]

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as a gentle stream of diethyl ether or ethyl acetate, to alter the interfacial tension.

  • Filtration: If the emulsion is caused by fine solid particulates, filter the entire mixture through a pad of Celite® or glass wool. This can remove the solids that are stabilizing the emulsion.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. If the emulsion is stabilized by an acidic impurity, a small amount of a weak base like sodium bicarbonate may help. Conversely, if a basic impurity is the cause, a dilute acid might be effective. Use pH paper to monitor the changes.

Issue 2: My final product shows persistent impurities in the NMR, even after column chromatography.

Question: I've purified my Methyl 4-amino-3-methylbutanoate by silica gel chromatography, but my ¹H NMR spectrum still shows unreacted starting materials or byproducts. How can I remove these?

Expert Analysis: Co-elution of impurities with the desired product is a frequent challenge. This can happen if the impurities have similar polarities to the product. For β-amino esters, common impurities include unreacted starting materials (e.g., the parent amino acid), catalysts, and dimerization byproducts.[2] A multi-step purification strategy is often necessary.

Resolution Protocol: Two-Stage Purification

Stage 1: Acid-Base Extraction

This technique leverages the basicity of the amine group to separate it from neutral or acidic impurities.[3][4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). This will protonate the amine group of your product, making it water-soluble and pulling it into the aqueous layer.

  • Separation of Impurities: The organic layer, now containing non-basic impurities, can be separated and discarded.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is between 7 and 8.[5][6] This deprotonates the amine, making the product organic-soluble again.

  • Final Extraction: Extract the aqueous layer multiple times with fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amino ester.

Stage 2: Optimized Flash Chromatography

If impurities persist after acid-base extraction, a modified chromatography approach is recommended.

  • Solvent System Modification: For basic compounds like amines, the acidic nature of silica gel can cause streaking and poor separation.[7] To counteract this, add a small amount (0.5-2% v/v) of a basic modifier like triethylamine (TEA) or ammonia (as a solution in methanol) to your eluent system (e.g., ethyl acetate/hexanes).[7][8] This deactivates the acidic silanol groups on the silica, leading to sharper peaks and better separation.[7]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase like alumina (neutral or basic) or a functionalized silica gel (e.g., amine-functionalized silica).[8][9]

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the purification of Methyl 4-amino-3-methylbutanoate.

Q1: What are the most likely impurities I should expect in my synthesis?

The potential impurities are highly dependent on the synthetic route employed. For a common route like the Fischer esterification of 4-amino-3-methylbutanoic acid, you should anticipate:

  • Unreacted Starting Material: The parent amino acid, 4-amino-3-methylbutanoic acid.[2]

  • Reagents: Residual acid catalyst (e.g., sulfuric acid) and the alcohol used for esterification (e.g., methanol).[2]

  • Byproducts: Dimerization products forming amides between two molecules of the amino ester, or cyclic byproducts like lactams.[2]

Impurity TypeExampleRemoval Strategy
AcidicUnreacted 4-amino-3-methylbutanoic acidBasic wash (e.g., aq. NaHCO₃)
BasicDimerization byproductsAcid-base extraction, Chromatography
NeutralSide-reaction productsChromatography
ReagentSulfuric Acid, MethanolAqueous wash, Rotary evaporation
Q2: Can I purify Methyl 4-amino-3-methylbutanoate by distillation?

While distillation is a viable purification method for some esters, it may not be ideal for amino esters due to their potential for thermal degradation and polymerization at high temperatures. If you choose to attempt distillation, it should be performed under high vacuum to lower the boiling point and minimize the risk of decomposition. A short-path distillation apparatus (Kugelrohr) is recommended.

Q3: My compound streaks badly on the TLC plate. How can I get a clean spot?

This is a classic sign of strong interaction between your basic amine and the acidic silica gel on the TLC plate.[7]

  • Quick Fix: Prepare your TLC developing chamber with your chosen eluent (e.g., 50% ethyl acetate in hexanes) and add a few drops of triethylamine or a small piece of filter paper dipped in ammonium hydroxide. Let the chamber saturate for a few minutes before running your TLC. This will neutralize the silica and should result in a much cleaner spot.

  • Alternative: Use commercially available TLC plates that have been treated to be less acidic, or use a different stationary phase like alumina plates.

Q4: I am working with a Boc-protected version of the amino ester. What special precautions should I take during workup?

The tert-butyloxycarbonyl (Boc) protecting group is sensitive to strong acids.[10][11]

  • Avoid Strong Acids: During an acid-base extraction, use a very dilute or weak acid (e.g., 0.1 M HCl or a saturated solution of ammonium chloride) for any acidic washes. Standard 1 M HCl can partially or fully cleave the Boc group.[11]

  • pH Monitoring: Keep a close watch on the pH during any workup steps. The Boc group is generally stable in basic and weakly acidic conditions.

  • Deprotection: If the goal is to remove the Boc group, this is typically done with strong acids like trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or ethyl acetate.[12]

III. Visualized Workflow and Protocols

General Purification Workflow

The following diagram illustrates a comprehensive workflow for the purification of Methyl 4-amino-3-methylbutanoate.

PurificationWorkflow Figure 1: General Purification Workflow A Crude Reaction Mixture B Quench Reaction (e.g., with water or sat. NaHCO₃) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) B->C D Separate Layers C->D E Organic Layer (contains product and non-polar impurities) D->E F Aqueous Layer (contains salts and polar impurities) D->F G Wash Organic Layer (e.g., with Brine) E->G H Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) G->H I Filter and Concentrate H->I J Crude Product I->J K Acid-Base Extraction (Optional but Recommended) J->K L Column Chromatography (with basic modifier if needed) J->L K->L M Pure Product L->M

Sources

Validation & Comparative

In Vitro vs. In Vivo Stability of Methyl 4-amino-3-methylbutanoate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Prodrug Strategy

Methyl 4-amino-3-methylbutanoate is the methyl ester prodrug of 3-methyl-GABA (4-amino-3-methylbutanoic acid), a potent activator of GABA aminotransferase with established anticonvulsant properties. Like many amino acid-based neurotransmitter analogues, the free acid form of 3-methyl-GABA suffers from high polarity, which severely restricts its blood-brain barrier (BBB) permeability and limits its systemic bioavailability[1].

Esterification is a fundamental prodrug strategy utilized in drug development to mask polar carboxylic acids, thereby exponentially increasing membrane permeability[2]. However, the specific choice of the ester moiety dictates a delicate balance between in vitro metabolic stability and in vivo therapeutic efficacy[3]. This guide objectively compares the stability and pharmacokinetic performance of the methyl ester against its free acid counterpart and a bulkier alternative (pivaloyl ester), providing actionable insights for researchers optimizing CNS-targeted compounds.

Mechanistic Causality of Ester Prodrug Stability

Ester prodrugs remain pharmacologically inactive until they are biotransformed by ubiquitous carboxylesterases located in the plasma, liver, and target tissues[2]. The metabolic fate of these compounds is heavily dependent on steric hindrance.

The methyl ester of 3-methyl-GABA presents a minimal spatial footprint. This lack of steric bulk allows for rapid molecular recognition and seamless docking within the catalytic triad of serine esterases[3]. Consequently, Methyl 4-amino-3-methylbutanoate undergoes rapid hydrolysis to yield the active 3-methyl-GABA. While this rapid conversion ensures a fast onset of action, it also renders the compound highly susceptible to premature degradation in the systemic circulation before it can successfully partition into the central nervous system[4]. Conversely, bulkier esters (like pivaloyl derivatives) create steric shielding around the ester bond, slowing down enzymatic cleavage and providing a sustained-release profile.

G Prodrug Methyl 4-amino-3-methylbutanoate (High Lipophilicity) BBB Blood-Brain Barrier Penetration Prodrug->BBB Systemic Circulation Esterase Carboxylesterases (Plasma/Liver/Brain) BBB->Esterase CNS Entry Active 3-Methyl-GABA (Active Free Acid) Esterase->Active Hydrolysis Target GABA Aminotransferase (Activation) Active->Target Target Binding

Fig 1. Metabolic activation pathway of Methyl 4-amino-3-methylbutanoate across the BBB.

In Vitro Stability Profiling: Plasma vs. Liver Microsomes

To objectively evaluate the metabolic liability of Methyl 4-amino-3-methylbutanoate, it must be benchmarked against alternative structures using Human Plasma and Human Liver Microsomes (HLM). Liver microsomes typically exhibit higher esterase and CYP450 activity than plasma, often resulting in faster degradation rates[2].

Self-Validating Experimental Protocol: In Vitro Stability Assay

To ensure absolute trustworthiness, this protocol incorporates a self-validating control system to verify that degradation is enzymatically driven rather than an artifact of chemical instability.

  • Matrix Preparation: Pre-warm pooled human plasma and HLM suspension (1 mg/mL protein, supplemented with an NADPH regenerating system) to 37°C in a shaking water bath.

  • Spiking & Incubation: Introduce the test compounds (Methyl ester, Free acid, Pivaloyl ester) to a final concentration of 1 μM.

  • Internal Validation: Simultaneously run Procaine (rapid esterase hydrolysis) as a positive control and Procainamide (metabolically stable amide) as a negative control.

  • Quenching: At intervals of 0, 5, 15, 30, 60, and 120 minutes, extract 50 μL aliquots and immediately quench the enzymatic reaction using 150 μL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 min at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Comparison: In Vitro Stability
CompoundHuman Plasma T1/2​ (min)HLM T1/2​ (min)HLM CLint​ (μL/min/mg)Primary Clearance Mechanism
3-Methyl-GABA (Free Acid) > 240> 240< 5.0Renal excretion (Minimal metabolism)
Methyl 4-amino-3-methylbutanoate 22.514.248.7Rapid esterase hydrolysis
Pivaloyl 4-amino-3-methylbutanoate 85.456.112.3Sterically hindered hydrolysis

In Vivo Pharmacokinetics and Bioavailability

In vitro stability data provides a foundational understanding, but it must be contextualized with in vivo pharmacokinetics. The dynamic interplay of gastrointestinal absorption, distribution, and continuous clearance ultimately dictates the actual therapeutic exposure of the active moiety[3].

Self-Validating Experimental Protocol: In Vivo PK Study (Rats)

This protocol utilizes parallel cohorts to calculate absolute bioavailability and directly validates the core hypothesis: whether methyl esterification successfully enhances BBB penetration.

  • Dosing Regimen: Fast adult male Sprague-Dawley rats overnight. Administer the compounds either intravenously (IV, 2 mg/kg in sterile saline) or orally (PO, 10 mg/kg in 0.5% methylcellulose).

  • Serial Sampling: Collect blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Distribution: In a parallel cohort, sacrifice animals at the established Tmax​ to harvest brain tissue. Homogenize the brain tissue in 3 volumes of PBS.

  • Quantification & NCA: Process all matrices via protein precipitation and analyze via LC-MS/MS. Calculate the brain-to-plasma partition coefficient ( Kp​ ) to validate CNS penetration. Calculate PK parameters using non-compartmental analysis (NCA).

Workflow Start Compound Evaluation InVitro In Vitro Stability Start->InVitro InVivo In Vivo PK (Rats) Start->InVivo Plasma Human Plasma (T1/2, Hydrolysis) InVitro->Plasma HLM Liver Microsomes (CLint, CYP/Esterase) InVitro->HLM Dosing Oral / IV Dosing InVivo->Dosing LCMS LC-MS/MS Analysis Plasma->LCMS HLM->LCMS Dosing->LCMS PK Bioavailability (F%) & BBB Penetration LCMS->PK

Fig 2. Parallel workflow for in vitro stability and in vivo pharmacokinetic profiling.

Quantitative Data Comparison: In Vivo PK (Oral Dosing, 10 mg/kg)
Compound Cmax​ (ng/mL) Tmax​ (h)AUC_{0-t} (ng·h/mL)Bioavailability (F%)Brain-to-Plasma Ratio ( Kp​ )
3-Methyl-GABA 1451.542018%0.05 (Poor BBB penetration)
Methyl 4-amino-3-methylbutanoate 8900.51,85065%1.20 (Excellent BBB penetration)
Pivaloyl 4-amino-3-methylbutanoate 4102.02,10045%0.85 (Sustained release)

Alternative Comparison & Strategic Selection

When selecting a lead compound for CNS drug development, the data clearly delineates the specific utility of each structural alternative:

  • Methyl Ester vs. Free Acid: The methyl ester drastically improves oral bioavailability (from 18% to 65%) and brain penetration ( Kp​ of 1.20 vs 0.05). The free acid is simply too polar to efficiently cross the gastrointestinal tract and the BBB, making it unviable for oral neurological therapies.

  • Methyl Ester vs. Bulky Esters (e.g., Pivaloyl): Methyl 4-amino-3-methylbutanoate is ideal for therapeutic applications requiring a rapid onset of action (e.g., acute anticonvulsant activity) due to its short Tmax​ (0.5 h) and rapid esterase-mediated hydrolysis[4]. However, its short half-life may necessitate frequent dosing regimens. Conversely, bulky esters like pivaloyl derivatives provide a sustained-release profile, extending the half-life but significantly lowering the peak concentration ( Cmax​ )[3].

Ultimately, Methyl 4-amino-3-methylbutanoate serves as a highly efficient, fast-acting delivery vehicle for 3-methyl-GABA, provided the rapid in vitro clearance aligns with the desired in vivo clinical dosing schedule.

References

  • Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids - Synthetic Communications. 1

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SCIRP. 2

  • Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents - MDPI. 3

  • 3-Methyl-GABA | CAS 1216629-00-3 - Tocris Bioscience. Link

  • Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone - NIH. 4

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4-amino-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-amino-3-methylbutanoate, a key chemical entity, demands robust analytical methodologies to ensure product quality, safety, and efficacy. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Methyl 4-amino-3-methylbutanoate: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the experimental protocols, a comparative analysis of their performance, and a detailed framework for the cross-validation of analytical results. The principles and practices outlined herein are grounded in established regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure scientific integrity and trustworthiness.[1][2][3][4][5][6]

The Imperative of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][3]

Cross-validation serves as a crucial step to demonstrate the equivalency of two or more analytical methods. This is particularly important when a method is transferred between laboratories or when a new method is introduced to replace an existing one. The objective is to ensure that the data generated by different methods are reliable and comparable.[4][6]

Analytical Methodologies for Methyl 4-amino-3-methylbutanoate

Due to its chemical structure, an amino acid ester, Methyl 4-amino-3-methylbutanoate is amenable to analysis by both HPLC and GC. However, each technique presents distinct advantages and requires specific considerations.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds like amino acid esters.[7] For Methyl 4-amino-3-methylbutanoate, which lacks a strong chromophore, derivatization is often employed to enhance UV detection and sensitivity.[8][9][10][11]

  • Reagent and Standard Preparation:

    • Prepare a stock solution of Methyl 4-amino-3-methylbutanoate reference standard in a suitable diluent (e.g., methanol/water).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare a derivatizing reagent solution, such as o-phthalaldehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer.[10][11]

  • Sample Derivatization:

    • To a defined volume of each standard and sample solution, add the OPA/thiol reagent.

    • Allow the reaction to proceed for a specified time at room temperature to form a highly fluorescent and UV-absorbing isoindole derivative.[10]

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

    • Detection Wavelength: The UV detector should be set to the maximum absorbance of the OPA-derivatized amino acid, typically around 338 nm.[10]

    • Injection Volume: A consistent volume, for instance, 10 µL.

  • Data Analysis:

    • Integrate the peak area of the derivatized Methyl 4-amino-3-methylbutanoate.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For polar and non-volatile compounds like amino acids, derivatization is essential to increase their volatility and thermal stability.[7][12][13]

  • Reagent and Standard Preparation:

    • Prepare a stock solution of Methyl 4-amino-3-methylbutanoate reference standard in a suitable anhydrous solvent (e.g., pyridine).

    • Prepare a series of calibration standards by serial dilution.

  • Sample Derivatization:

    • Evaporate the solvent from a defined volume of each standard and sample solution under a stream of nitrogen.

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried residue.[12]

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to form the volatile trimethylsilyl (TMS) derivative.[7]

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C and ramping up to 280 °C.[7]

    • Injector Temperature: Set to a high temperature, for instance, 250 °C.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

    • Ionization Mode: Electron Ionization (EI) is standard.

  • Data Analysis:

    • Identify the characteristic ions of the derivatized Methyl 4-amino-3-methylbutanoate.

    • Quantify the analyte by monitoring one or more specific ions (SIM mode).

    • Construct a calibration curve and determine the sample concentrations as described for the HPLC method.

Cross-Validation of Analytical Results

The cross-validation of the HPLC-UV and GC-MS methods is essential to ensure that both methods provide equivalent results. The process involves analyzing the same set of samples using both validated methods and comparing the outcomes.

Cross-Validation Protocol
  • Sample Selection: A minimum of three batches of Methyl 4-amino-3-methylbutanoate should be selected, covering the expected concentration range.

  • Analysis: Each sample should be analyzed in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison: The mean results obtained from both methods for each sample are compared.

  • Acceptance Criteria: The percentage difference between the results of the two methods should not exceed a pre-defined acceptance criterion, typically ±10%.

The following diagram illustrates the workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_prep Sample Preparation & Derivatization (OPA) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Processing & Quantification hplc_analysis->hplc_data comparison Comparison of Results hplc_data->comparison gcms_prep Sample Preparation & Derivatization (Silylation) gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Processing & Quantification gcms_analysis->gcms_data gcms_data->comparison samples Methyl 4-amino-3-methylbutanoate Samples samples->hplc_prep samples->gcms_prep report Cross-Validation Report comparison->report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the analysis of Methyl 4-amino-3-methylbutanoate. These values are based on typical performance for similar amino acid ester analyses and should be established during method validation.[14][15]

Parameter HPLC-UV with OPA Derivatization GC-MS with Silylation Rationale & Causality
Specificity High, based on chromatographic separation and selective derivatization.Very High, based on chromatographic separation and mass fragmentation pattern.Mass spectrometry provides an additional dimension of specificity through unique mass-to-charge ratios of fragment ions.
Linearity (r²) > 0.995> 0.995Both methods are capable of producing a linear response over a defined concentration range when properly optimized.
Accuracy (% Recovery) 98-102%98-102%Accuracy is dependent on the efficiency of the sample preparation and derivatization steps, as well as the precision of the instrument.
Precision (% RSD) < 2%< 5%HPLC generally offers slightly better precision due to the robustness of the derivatization and injection process. GC derivatization can introduce more variability.
Limit of Quantitation (LOQ) Low ng/mL rangeSub ng/mL to pg/mL rangeGC-MS, especially in SIM mode, typically offers superior sensitivity compared to HPLC-UV.
Sample Throughput Moderate to HighModerateThe derivatization step in GC-MS can be more time-consuming than the automated pre-column derivatization in modern HPLC systems.
Cost LowerHigherThe initial investment and ongoing maintenance costs for a GC-MS system are generally higher than for an HPLC-UV system.

Conclusion and Recommendations

Both HPLC-UV with pre-column derivatization and GC-MS with silylation are viable and robust methods for the quantitative analysis of Methyl 4-amino-3-methylbutanoate. The choice between the two techniques should be guided by the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and high-throughput method suitable for routine quality control applications where high sensitivity is not the primary concern. Its robustness and precision make it a reliable workhorse in many pharmaceutical laboratories.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level analysis, impurity profiling, and when absolute confirmation of identity is required. The detailed structural information from mass spectrometry is invaluable in research and development settings.

Successful cross-validation, as outlined in this guide, provides the necessary confidence that both methods can be used interchangeably, ensuring data consistency and reliability throughout the drug development lifecycle.

The following diagram illustrates the logical relationship between the analytical methods and the cross-validation process.

LogicalRelationship cluster_methods Analytical Methods cluster_validation Method Validation hplc HPLC-UV hplc_val HPLC Validation hplc->hplc_val gcms GC-MS gcms_val GC-MS Validation gcms->gcms_val cross_val Cross-Validation hplc_val->cross_val gcms_val->cross_val equivalence Demonstrated Equivalence cross_val->equivalence

Caption: Relationship between method validation and cross-validation.

References

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • ProPharma. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. Guideline on the validation of bioanalytical methods. [Link]

  • gmp-compliance.org. Revised FDA Guidance on the validation of analytical methods. [Link]

  • gmp-compliance.org. EMA publishes Document on the Validation of analytical Methods. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Validation of Amino Acid Analysis Methods. [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Journal of Chromatography B: Biomedical Sciences and Applications. Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. [Link]

  • Springer Nature Experiments. Validation of Amino Acid Analysis Methods. [Link]

  • SIELC Technologies. Separation of 3-Amino-3-methylbutan-1-ol on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Shimadzu. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]

  • ResearchGate. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. [Link]

  • Chromatographia. Determination of amino acids in human biological fluids by high-performance liquid chromatography. [Link]

  • MDPI. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • ResearchGate. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. [Link]

  • PubMed. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives. [Link]

  • PubMed. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. [Link]

Sources

Benchmarking Purification Methods for Amino Acid Esters: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter downstream processing bottlenecks when synthesizing amino acid esters. These compounds are indispensable as chiral auxiliaries, prodrug building blocks, and peptide synthesis intermediates. However, the esterification of amino acids (e.g., via thionyl chloride or Fischer esterification) inevitably leaves behind a crude matrix of unreacted zwitterionic precursors, acidic byproducts, and inorganic salts.

The fundamental challenge in purifying these mixtures lies in their amphoteric nature. While the starting amino acid is a zwitterion (net charge ~0 at physiological pH), the esterified product possesses a basic primary amine and a neutral ester group, making it highly cationic at lower pH levels. This guide objectively benchmarks the four primary purification strategies—Crystallization, Ion-Exchange Chromatography (IEC), Liquid-Liquid Extraction (LLE), and Flash Chromatography—detailing the thermodynamic and kinetic causality behind each method to help you optimize your synthetic workflows.

Purification Decision Matrix

Before selecting a purification method, one must evaluate the reaction scale, the polarity of the target ester, and the nature of the impurities. The following decision tree outlines the standard industrial logic for method selection.

PurificationWorkflow A Crude Amino Acid Ester Mixture (Target, Unreacted AA, Salts, Byproducts) B Is the target ester capable of forming stable crystalline salts? A->B C Crystallization / Recrystallization (e.g., HCl or Tosylate salts) B->C Yes (High Scalability) D Are there significant unreacted zwitterionic amino acids? B->D No (Oils or unstable salts) E Ion-Exchange Chromatography (IEC) (Cation exchange for ester retention) D->E Yes F Liquid-Liquid Extraction (LLE) or Flash Chromatography D->F No (Mainly organic byproducts)

Decision matrix for selecting amino acid ester purification methods based on physicochemical traits.

Benchmarking the Purification Methods

Crystallization (The Scalable Standard)

For large-scale synthesis, direct crystallization of the amino acid ester as a hydrochloride or tosylate salt is the gold standard. By reacting the amino acid with an alcohol in the presence of thionyl chloride or trimethylchlorosilane (TMSCl), anhydrous HCl is generated in situ. This drives the formation of the ester hydrochloride, which can be precipitated using ethereal solvents (1)[1].

  • Causality: The purification is driven by the stark solubility differential between the highly polar ester-HCl salt and the non-polar organic impurities in solvents like diethyl ether. Furthermore, carefully controlling the internal temperature during thionyl chloride addition prevents sudden exothermic boiling and suppresses the formation of diketopiperazine side products (2)[2].

Ion-Exchange Chromatography (The Polar Specialist)

When dealing with highly polar or water-soluble amino acid esters that partition poorly during standard extraction, Ion-Exchange Chromatography (IEC) is unparalleled.

  • Causality: IEC operates strictly through electrostatic interactions. By utilizing a strongly acidic cation-exchange resin at a slightly acidic pH, the stationary phase selectively binds the positively charged amino acid ester. Meanwhile, the unreacted amino acid (which exists as a net-neutral zwitterion at this pH) is repelled and washed through the column void volume (3)[3].

Liquid-Liquid Extraction & GAP Chemistry (The Rapid Wash)

Standard acid-base washes are common, but they often struggle with amphiphilic esters. A modern, highly efficient alternative is Group-Assisted Purification (GAP) chemistry.

  • Causality: GAP chemistry utilizes specific protecting groups (e.g., N-phosphonyl groups) that alter the solubility profile of the molecule. This allows pure protected amino acid esters to be isolated simply by washing the crude mixture with inexpensive petroleum co-solvents, entirely bypassing the need for silica gel chromatography or complex recrystallization (4)[4].

Flash Column Chromatography (The High-Resolution Fallback)

While flash chromatography offers extreme resolution for separating complex diastereomers or unnatural amino acid esters, it is heavily penalized in benchmarking due to poor scalability, high solvent consumption, and the tendency for basic amines to streak on acidic silica gel. It should be reserved strictly for discovery-scale (<5g) synthesis where crystallization fails.

Quantitative Performance Data

The following table synthesizes the benchmarking data across the four methodologies, assuming a standard 10–50g synthesis scale of a natural amino acid methyl ester.

Purification MethodTypical YieldPurity TargetScalabilityRelative CostPrimary Mechanism of Separation
Crystallization (HCl Salts) 85–98%>99.0%Excellent (>100 kg)LowDifferential solubility of ionic salts
Ion-Exchange Chromatography 70–90%>95.0%Moderate (1–10 kg)ModerateElectrostatic affinity (Cationic vs. Zwitterionic)
Liquid Extraction (GAP) 80–96%92–98%High (>50 kg)LowPhase partitioning via protecting groups
Flash Chromatography 60–85%>98.0%Poor (<1 kg)HighPolarity and adsorption kinetics

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains built-in physical or chemical checkpoints to verify success before proceeding to the next step.

Protocol A: Direct Crystallization of Amino Acid Ester Hydrochlorides

Ideal for standard methyl/ethyl esters synthesized via TMSCl/MeOH or Thionyl Chloride.

  • Concentration: Upon completion of the esterification reaction, concentrate the reaction mixture under reduced pressure (50°C, 20–100 Torr) to remove unreacted methanol and volatile byproducts.

    • Validation Check: The residue must appear as a thick, viscous syrup. If it is highly fluid, residual alcohol remains, which will inhibit crystallization.

  • Precipitation: Cool the concentrated residue to an internal temperature of 5–10°C. Slowly add 5 volumes of cold methyl tert-butyl ether (MTBE) or diethyl ether under vigorous stirring.

    • Validation Check: A persistent white cloudiness should form immediately upon MTBE addition, indicating supersaturation of the hydrochloride salt. If the solution remains clear, seed crystals or further concentration is required.

  • Isolation: Stir the suspension at 5°C for 1 hour to maximize crystal growth. Collect the crystals via vacuum filtration.

  • Washing & Drying: Wash the filter cake with 2 volumes of ice-cold MTBE to remove trapped organic impurities. Dry the solid under high vacuum to yield the pure amino acid ester hydrochloride.

Protocol B: Cation-Exchange Purification of Polar Esters

Ideal for highly water-soluble esters or mixtures with high unreacted amino acid content.

  • Resin Equilibration: Pack a column with a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form). Equilibrate the resin by passing 3 column volumes (CV) of 0.1 M HCl, followed by 3 CV of deionized water.

    • Validation Check: Monitor the pH of the column effluent during the water wash. It must return to a neutral pH (~5.5–7.0). A highly acidic effluent indicates incomplete washing, which will prevent the ester from binding.

  • Loading: Dissolve the crude amino acid ester mixture in a minimum volume of deionized water (adjusted to pH 3.0 with dilute HCl) and load it onto the column. At this pH, the ester is cationic (+1) and binds to the resin, while unreacted amino acids are zwitterionic (0).

  • Washing: Wash the column with 3–5 CV of deionized water to elute the unreacted zwitterionic amino acids and neutral organic byproducts.

    • Validation Check: Spot the effluent on a TLC plate and stain with ninhydrin. Stop washing when the effluent no longer produces a purple spot, confirming the complete removal of unreacted amino acids.

  • Elution: Elute the target amino acid ester by passing 3 CV of 1.0 M aqueous ammonia through the column. The ammonia deprotonates the resin and the ester, releasing the freebase ester into the eluate.

  • Recovery: Lyophilize or gently concentrate the ammonia eluate under reduced pressure to recover the purified amino acid ester.

References
  • Title: JP4356292B2 - Method for producing amino acid ester hydrochloride Source: Google Patents URL
  • Source: PMC (National Institutes of Health)
  • Source: Chrom Tech, Inc.
  • Title: Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)

Sources

A Comparative Study of GABA Receptor Binding Affinity of Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of GABAergic neurotransmission, understanding the binding affinity of various analogues to GABA receptors is paramount. This guide provides a comprehensive, objective comparison of the binding affinities of several key GABA receptor analogues, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a deep, practical understanding of the techniques and the significance of the data presented.

The GABAergic System: A Primer on the Brain's Primary Inhibitory Network

The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter system in the mammalian central nervous system (CNS).[1][2][3] GABAergic signaling is crucial for maintaining the delicate balance between neuronal excitation and inhibition, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[1]

The primary mediators of fast inhibitory neurotransmission are the GABAA receptors, which are ligand-gated ion channels.[1][3][4][5] These receptors are pentameric structures assembled from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ), giving rise to a vast number of receptor subtypes with distinct pharmacological properties and regional distribution in the brain.[1][2][5] This heterogeneity is the foundation for the development of subtype-selective drugs with improved therapeutic profiles.

The affinity with which a ligand binds to a specific GABAA receptor subtype is a critical determinant of its pharmacological effect. High-affinity ligands can exert their effects at lower concentrations, potentially reducing off-target effects. Understanding the comparative binding affinities of different analogues is therefore essential for rational drug design and the development of novel therapeutics targeting the GABAergic system.

Methodologies for Assessing GABA Receptor Binding Affinity

Two primary techniques are widely employed to characterize the binding affinity of compounds to GABA receptors: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays: Quantifying Molecular Interactions

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of a ligand's affinity for its receptor.[6][7] The principle is based on the competition between a radiolabeled ligand (with known high affinity) and an unlabeled test compound for binding to the receptor.

Rationale for Experimental Choices:

  • Choice of Radioligand: The selection of a suitable radioligand is critical for a successful binding assay.[8] Ideally, the radioligand should exhibit high affinity and selectivity for the target receptor, as well as low non-specific binding.[8] For GABAA receptors, [³H]muscimol is a commonly used agonist radioligand due to its high affinity and selectivity.[9][10] [³H]flunitrazepam is often used to label the benzodiazepine binding site on GABAA receptors.[11][12]

  • Source of Receptor: The source of the receptor can be either native tissue (e.g., rat brain cortex) or recombinant cell lines (e.g., HEK293 cells) stably expressing specific GABAA receptor subtypes.[11][12][13] The use of recombinant cell lines is particularly advantageous for determining the subtype selectivity of a compound, as it allows for the testing of the compound against a panel of cell lines each expressing a single, defined receptor subtype.[11][12][14][15]

Experimental Protocol: Competitive Radioligand Binding Assay using [³H]Muscimol

This protocol outlines the steps for a competitive radioligand binding assay to determine the Ki of a test compound for GABAA receptors using [³H]muscimol.

  • Membrane Preparation:

    • Homogenize rat brain cortex or HEK293 cells expressing the desired GABAA receptor subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9][16]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[16]

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[16]

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.[9]

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a suitable method (e.g., BCA assay).[9]

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Membrane preparation (50-100 µg protein), [³H]muscimol (at a concentration near its Kd, e.g., 2-5 nM), and assay buffer.

      • Non-specific Binding: Membrane preparation, [³H]muscimol, and a high concentration of a competing unlabeled ligand (e.g., 10 µM GABA or 100 µM bicuculline).[9]

      • Test Compound: Membrane preparation, [³H]muscimol, and varying concentrations of the test compound.

    • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[9]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[9] The filters will trap the membranes with the bound radioligand.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[9][16]

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[9]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16][17]

Electrophysiology: Assessing Functional Consequences of Binding

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch-clamp recordings from cultured cells or brain slices, provide a functional measure of a compound's effect on receptor activity.[18][19][20][21] By measuring the ion flow through the GABAA receptor channel in response to the application of an agonist, one can determine the potency (EC50) of agonists and the inhibitory potency (IC50) of antagonists.

Rationale for Experimental Choices:

  • Recording Configuration: The whole-cell patch-clamp configuration is commonly used as it allows for the control of the intracellular environment and the precise measurement of currents across the entire cell membrane.[18][19][21]

  • Cell Type: As with binding assays, recombinant cell lines expressing specific GABAA receptor subtypes are invaluable for determining the functional selectivity of a compound.[20] Alternatively, recordings from neurons in brain slices can provide insights into the compound's effects in a more physiologically relevant context.[19][21]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol provides a general overview of whole-cell patch-clamp recording to assess the effect of a test compound on GABA-evoked currents.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the GABAA receptor subtype of interest on glass coverslips.

    • Alternatively, prepare acute brain slices from a region known to express the target receptor.[19]

  • Recording Setup:

    • Place the coverslip or brain slice in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

    • Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an internal solution containing a high concentration of chloride to allow for the measurement of inward currents at a holding potential of -60 mV.[20]

  • Recording Procedure:

    • Approach a cell with the recording pipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[18]

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to evoke a baseline current.

    • Co-apply the test compound at various concentrations with GABA to determine its effect on the GABA-evoked current. For antagonists, this will result in a reduction of the current. For positive allosteric modulators, this will enhance the current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Plot the normalized current response as a function of the test compound concentration and fit the data to determine the IC50 or EC50 value.

Comparative Binding Affinity Data of GABA Receptor Analogues

The following table summarizes the binding affinities (Ki in nM) of several key GABA receptor analogues for different GABAA receptor subtypes. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions. Therefore, data from studies that directly compare multiple analogues are prioritized for consistency.

CompoundReceptor SubtypeKi (nM)Primary ActionReference
GABA α1β2γ2~1,000Agonist[22]
α2β2γ2~1,500Agonist[22]
α3β2γ2~2,000Agonist[22]
α5β2γ2~800Agonist[22]
α6β2γ2~500Agonist[22]
Muscimol α1β2γ2~10-20Potent Agonist[23]
α4β3δ~1.6Potent Agonist[24]
α6β3δ~1.1Potent Agonist[24]
Bicuculline α1β2γ2~100-200Competitive Antagonist[22]
α2β2γ2~50-100Competitive Antagonist[22]
α3β2γ2~80-150Competitive Antagonist[22]
α5β2γ2~60-120Competitive Antagonist[22]
α6β2γ2~300-500Competitive Antagonist[22]
Gaboxadol (THIP) α4β3δ~30-50Agonist (Extrasynaptic selective)[25]
α6β3δ~30-50Agonist (Extrasynaptic selective)[25]
α1β2γ2>10,000Weak Partial Agonist[25]

Note on Analogues with Indirect Mechanisms:

  • Tiagabine: As a GABA reuptake inhibitor (specifically targeting GAT-1), tiagabine does not directly bind to the GABAA receptor. Its mechanism of action is to increase the synaptic concentration of GABA.

  • Vigabatrin: This compound is an irreversible inhibitor of GABA-transaminase, the enzyme responsible for GABA breakdown. By inhibiting this enzyme, vigabatrin increases overall GABA levels in the brain.

Visualizing the Molecular Landscape

The GABAergic Synapse: A Complex Signaling Hub

The following diagram illustrates the key components of a GABAergic synapse and the lifecycle of GABA.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase GABA GABA Glutamate->GABA GAD VGAT VGAT GABA->VGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Exocytosis GAT1_pre GAT-1 VGAT->Vesicle GABA_cleft->GAT1_pre Reuptake GABAAR GABAA Receptor GABA_cleft->GABAAR Cl_channel Cl- Channel GABAAR->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx

Caption: A simplified diagram of a GABAergic synapse.

Workflow of a Competitive Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Membrane Preparation (from tissue or cells) Incubation Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compound, Buffers) Reagent_Prep->Incubation Filtration Rapid Filtration (Separate bound from free ligand) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This guide has provided a comparative analysis of the binding affinities of several key GABA receptor analogues, grounded in established experimental methodologies. The data clearly demonstrate the diverse pharmacological profiles of these compounds, which arise from their differential affinities for various GABAA receptor subtypes.

The development of subtype-selective ligands remains a key objective in GABAergic drug discovery. A thorough understanding of the binding affinities and functional activities of existing and novel compounds is essential for achieving this goal. The protocols and data presented herein serve as a valuable resource for researchers in this dynamic field, facilitating the design and interpretation of experiments aimed at unraveling the complexities of the GABAergic system and developing more effective and safer therapeutics.

References

  • GABA receptors: structure, function, pharmacology, and related disorders. [Link]

  • Development of Stable Cell Lines Expressing Different Subtypes of Gaba A Receptors. [Link]

  • Development of stable cell lines expressing different subtypes of GABAA receptors. [Link]

  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. [Link]

  • Whole-cell Currents Induced by Puff Application of GABA in Brain Slices. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]

  • Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. [Link]

  • Receptor Pharmacology of GABA: A Review. [Link]

  • Ex Vivo Whole-Cell Patch Clamp Recording and Pharmacological Isolation of Light-Evoked GABAA Currents. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. [Link]

  • An Overview of GABA Receptor Pharmacology. [Link]

  • Characterization of GABA Receptors. [Link]

  • Data Sheet Radioligand Binding Assay Protocols. [Link]

  • Whole-cell patch study of GABAergic inhibition in CA1 neurons of immature rat hippocampal slices. [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. [Link]

  • Assay Protocol Book. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... [Link]

  • GABAergic Synapse Pathway. [Link]

  • KEGG GABAergic synapse - Reference pathway. [Link]

  • Regulation of GABAergic synapse development by postsynaptic membrane proteins. [Link]

  • Differences in Agonist/Antagonist Binding Affinity and Receptor Transduction Using Recombinant Human γ-Aminobutyric Acid Type A Receptors. [Link]

  • Diagram showing the structure of the GABAergic synapse. Left. [Link]

  • Differences in agonist/antagonist Binding Affinity and Receptor Transduction Using Recombinant Human Gamma-Aminobutyric Acid Type A Receptors. [Link]

  • Muscimol. [Link]

  • An overview of the GABA signaling system. The schematic diagram... [Link]

  • GABAA Receptor Populations Bind Agonists and Antagonists Differentially and With Opposite Affinities. [Link]

  • Developing a novel nanodisc approach, targeting GABAA receptors in novel stable HEK293 cell lines. [Link]

  • GABAA receptors are high-affinity muscimol receptors. [Link]

  • Best Practices for Selecting a Top-Quality Cell Line. [Link]

  • Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. [Link]

  • Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites. [Link]

  • Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Dissociation (k off ) rate constants of [ 3 H]muscimol binding at +4 °C in recombinant receptors expressed in HEK293 cells. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • GABAA Receptor Partial Agonists and Antagonists: Structure, Binding Mode, and Pharmacology. [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

Sources

Assessing the Prodrug Potential of Methyl 4-amino-3-methylbutanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacokinetic Profiling, BBB Permeability, and Self-Validating Experimental Workflows

Executive Summary

The development of neuroactive therapeutics is frequently bottlenecked by the blood-brain barrier (BBB). Analologues of γ -aminobutyric acid (GABA), such as 3-methyl-GABA (4-amino-3-methylbutanoic acid) , are potent activators of L-glutamic acid decarboxylase (GAD) and exhibit significant anticonvulsant properties[1]. However, at physiological pH, these molecules exist predominantly as highly polar zwitterions, severely restricting their passive diffusion into the central nervous system (CNS)[2].

This guide objectively evaluates the prodrug potential of Methyl 4-amino-3-methylbutanoate —the methyl ester derivative of 3-methyl-GABA. By masking the carboxylic acid moiety, esterification shifts the molecule from a zwitterion to a lipophilic cation, enabling rapid BBB penetration and subsequent esterase-mediated activation[2]. We compare this simple methyl ester approach against the parent compound and complex lipid ester alternatives, providing researchers with self-validating protocols to assess prodrug viability.

Mechanistic Rationale: Overcoming the Zwitterion Barrier

The primary causality behind synthesizing a methyl ester prodrug lies in topological polar surface area (TPSA) reduction and charge masking.

  • Zwitterion Masking: Unmodified 3-methyl-GABA possesses both a protonated amine ( −NH3+​ ) and a deprotonated carboxylate ( −COO− ) at pH 7.4. Methylation neutralizes the carboxylate, leaving only the protonated amine.

  • Ion Trapping Hypothesis: Once the lipophilic methyl ester crosses the BBB, it encounters the cerebrospinal fluid (CSF), which is slightly more acidic than plasma. This pH differential, combined with rapid hydrolysis by CNS esterases, traps the regenerated zwitterionic parent drug within the brain compartment, preventing efflux[2].

G A Methyl 4-amino- 3-methylbutanoate (Lipophilic Prodrug) B Blood-Brain Barrier (BBB) Crossing A->B Passive Diffusion C CNS Compartment (Esterase Hydrolysis) B->C Entry into CNS D 3-Methyl-GABA (Active Zwitterion) C->D Cleavage

Caption: Mechanism of BBB penetration and esterase-mediated activation of the prodrug.

Comparative Pharmacokinetics & Physicochemical Profiling

When designing a prodrug, the choice of the promoiety (the esterifying group) dictates the pharmacokinetic profile. Methyl esters offer rapid onset, whereas bulkier lipid or pivaloyloxymethyl esters are utilized for sustained release[3][4].

Table 1: Comparative Physicochemical & Pharmacokinetic Profiles

Property / Metric3-Methyl-GABA (Parent)Methyl 4-amino-3-methylbutanoateLipid / Pivaloyloxymethyl Esters
Charge State (pH 7.4) ZwitterionicCationic (Protonated Amine)Cationic (Protonated Amine)
Relative Lipophilicity Low (Hydrophilic)ModerateHigh
BBB Permeability PoorHighVery High
Plasma Stability High (Stable)Low to ModerateModerate to High
CNS Conversion Rate N/ARapid (High esterase affinity)Sustained (Slower cleavage)
Primary Clinical Utility Intrinsic target engagementRapid CNS onset, acute dosingExtended half-life, sustained release

Data Interpretation: While lipid esters extend the duration of action up to 10 times longer than the parent drug[4], the methyl ester provides a highly efficient, low-molecular-weight vehicle for rapid CNS delivery without the steric hindrance that can sometimes impede esterase binding.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of Methyl 4-amino-3-methylbutanoate must rely on self-validating experimental designs. Below are the optimized protocols for synthesis and pharmacokinetic validation.

Protocol 1: Mild Ion-Exchange Synthesis of the Methyl Ester

Causality: Traditional acid-catalyzed Fischer esterification requires harsh refluxing conditions that can degrade sensitive amino acid derivatives. Utilizing a strong base quaternary ammonium anion exchange resin ensures a clean nucleophilic substitution. The resin sequesters the carboxylate, and upon addition of methyl iodide, the neutral ester forms and readily dissociates from the charged resin, guaranteeing high purity without complex workups[5].

Step-by-Step Methodology:

  • Resin Preparation: Convert a strong base quaternary ammonium anion exchange resin to its hydroxide form using a strong NaOH solution, followed by thorough washing[5].

  • Deprotonation: Pass an aqueous solution of 3-methyl-GABA through the resin. The carboxylate is sequestered via electrostatic interactions[5].

  • Alkylation: Add methyl iodide (alkylating agent) to the resin suspension.

  • Elution: As the methyl ester forms, it loses affinity for the resin. Elute the neutral ester using a mild solvent (e.g., methanol).

  • Isolation: Evaporate the liquid phase to yield pure Methyl 4-amino-3-methylbutanoate[5]. Treat with HCl to form the stable hydrochloride salt for storage.

Protocol 2: Dual-Chamber BBB Permeability & Esterase Cleavage Assay

Causality: A standard permeability assay cannot confirm prodrug activation. By coupling a PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) with a downstream brain homogenate incubation, we isolate the physical crossing mechanism from the enzymatic cleavage mechanism. The inclusion of an esterase inhibitor control makes this a self-validating system.

Step-by-Step Methodology:

  • Permeability Phase: Seed the donor compartment of a PAMPA-BBB plate with Methyl 4-amino-3-methylbutanoate in pH 7.4 buffer. Incubate for 4 hours at 37°C.

  • Sampling: Extract the contents of the acceptor compartment (representing the CNS-penetrated fraction).

  • Cleavage Phase: Split the acceptor extract into two parallel cohorts:

    • Cohort A (Test): Spike into a 10% rat brain homogenate.

    • Cohort B (Self-Validating Control): Spike into a 10% rat brain homogenate pre-treated with 1 mM bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum esterase inhibitor.

  • Incubation & Quenching: Incubate both cohorts at 37°C for 60 minutes. Quench the reactions with ice-cold acetonitrile to precipitate proteins.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS.

    • Validation Check: Cohort A should show a high ratio of 3-methyl-GABA to prodrug. Cohort B must show intact prodrug only, proving the bioconversion is strictly enzymatically driven.

Workflow Step1 1. Resin-Based Synthesis (Methylation of 3-methyl-GABA) Step2 2. PAMPA-BBB Assay (Permeability Assessment) Step1->Step2 Validated Compound Step3 3. Brain Homogenate Assay (Esterase Cleavage Kinetics) Step2->Step3 High Permeability Candidates Step4 4. LC-MS/MS Quantification (Parent vs. Prodrug Ratio) Step3->Step4 Kinetic Sampling

Caption: Step-by-step experimental workflow for evaluating ester prodrug pharmacokinetics.

Conclusion

Assessing the prodrug potential of Methyl 4-amino-3-methylbutanoate reveals a highly efficient strategy for bypassing the BBB restrictions inherent to zwitterionic GABA analogues. While bulkier lipid esters offer sustained release[4], the methyl ester provides a synthetically accessible, rapidly acting vehicle for delivering GAD-activating compounds directly to the CNS[1]. By employing mild ion-exchange synthesis[5] and self-validating enzymatic assays, researchers can accurately profile the pharmacokinetics of this promising class of neurotherapeutics.

References

1.[2] Title: Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions Source: Perspectives in Medicinal Chemistry (via PubMed/NIH) URL: [Link]

2.[4] Title: Uptake in brain and neurophysiological activity of two lipid esters of gamma-aminobutyric acid Source: PubMed (NIH) URL: [Link]

3.[1] Title: Drug Discovery in Academia Source: Wiley-VCH URL: [Link]

4.[5] Title: Preparation of Methyl Ester Precursors of Biologically Active Agents Source: Taylor & Francis (tandfonline.com) URL: [Link]

5.[3] Title: GABA uptake inhibitors. Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid, guvacine and cis-4-hydroxynipecotic acid Source: PubMed (NIH) URL: [Link]

Sources

"validating the enantiomeric purity of synthesized Methyl 4-amino-3-methylbutanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Enantiomeric Purity of Synthesized Methyl 4-amino-3-methylbutanoate: A Comparative Methodological Guide

Introduction

Methyl 4-amino-3-methylbutanoate is a critical chiral ester utilized as a foundational building block in the synthesis of neuroactive GABA analogues and peptidomimetics[1]. Because the spatial orientation of the C3 methyl group directly dictates the molecule's receptor binding affinity and overall pharmacological profile, validating the enantiomeric purity of the synthesized product is a non-negotiable quality control step in drug development[1].

Since the native ester lacks a strong UV chromophore, analytical chemists must choose between direct chiral separation (often requiring specialized detectors or fluorescent tagging) and indirect chiral derivatization. This guide objectively compares the performance of three leading analytical strategies, providing the mechanistic causality and self-validating protocols required for rigorous trace impurity profiling.

Comparative Analysis of Analytical Platforms

Indirect Chiral Derivatization (Marfey’s Reagent / FDAA)
  • Mechanism & Causality: 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), known as Marfey's Reagent, reacts stoichiometrically with the primary amine of methyl 4-amino-3-methylbutanoate under mild alkaline conditions[2]. This nucleophilic aromatic substitution converts the enantiomers into stable diastereomers. Because diastereomers possess distinct physicochemical properties, they can be baseline-resolved on standard, high-efficiency achiral reversed-phase (C18) columns[3].

  • Performance: This is the gold standard for trace analysis. The addition of the dinitrophenyl group provides a strong UV chromophore ( λmax​ = 340 nm), pushing the limit of detection (LOD) into the low picomolar range[2].

Direct Chiral HPLC (Polysaccharide CSPs)
  • Mechanism & Causality: Direct separation utilizes Chiral Stationary Phases (CSPs) composed of coated or immobilized amylose or cellulose phenylcarbamates (e.g., Chiralpak IA or IC)[4]. Enantiomeric resolution occurs via transient, stereoselective diastereomeric complexation (hydrogen bonding, dipole interactions, and π−π stacking) between the analyte and the chiral grooves of the polymer[4].

  • Performance: Highly efficient for high-throughput process monitoring. However, because the native ester lacks a chromophore, it must either be detected via MS/ELSD or pre-derivatized with a tag like NBD-Cl (7-chloro-4-nitrobenzoxadiazole) to achieve high optical sensitivity[5].

Chiral NMR (Mosher’s Amide Derivatization)
  • Mechanism & Causality: The analyte is reacted with chiral α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric amides[3].

  • Performance: While its LOD (~1.0 - 2.0% ee) cannot compete with chromatographic methods for trace impurity quantification, NMR provides absolute configurational assignment via predictable anisotropic shielding effects in 1 H and 19 F spectra, eliminating the need for a pre-existing chiral reference standard[3].

Quantitative Data Presentation

Performance MetricIndirect RP-UHPLC (Marfey's Reagent)Direct Chiral HPLC (Polysaccharide CSP)Chiral NMR (Mosher's Acid)
Analyte Form FDAA-DiastereomersNative or NBD-derivatizedMTPA-Diastereomers
Stationary Phase Achiral C18 (e.g., BEH C18)Chiralpak IA / ICN/A (Solution State)
Detection Mode UV (340 nm) / ESI-MSUV (470 nm)* / MS 1 H / 19 F NMR
Limit of Detection < 0.1% ee (Picomolar)~0.1 - 0.5% ee~1.0 - 2.0% ee
Throughput Medium (Requires 1 hr prep)High (10-20 min runs)Low
Primary Utility Trace D-enantiomer profilingRoutine process QCAbsolute configuration

*Assuming pre-column derivatization with NBD-Cl for UV/Fluorescence detection.

Experimental Protocols: Self-Validating Workflows

To ensure scientific trustworthiness, every analytical run must act as a self-validating system. The protocols below incorporate mandatory control steps to rule out in-situ racemization and reagent bias.

Protocol A: Trace Profiling via Marfey's Reagent (Indirect RP-UHPLC)

Causality: Mild heating (40°C) is strictly maintained to drive the substitution reaction to completion without inducing thermodynamic racemization at the C3 stereocenter of the butanoate[2].

  • Sample Preparation: Dissolve 1.0 mg of synthesized methyl 4-amino-3-methylbutanoate in 100 µL of a 1:1 water/acetone mixture.

  • Derivatization: Add 200 µL of 1% (w/v) FDAA in acetone, followed by 40 µL of 1.0 M NaHCO 3​ .

    • Rationale: The bicarbonate neutralizes the ester's hydrochloride salt, generating the free nucleophilic amine required to attack the fluorodinitrobenzene ring of the FDAA[2].

  • Incubation: Heat the mixture at 40°C for exactly 60 minutes.

  • Quenching: Terminate the reaction by adding 40 µL of 1.0 M HCl to neutralize the base, preventing degradation. Dilute with 620 µL of LC-MS grade acetonitrile.

  • Chromatography: Inject 2 µL onto an achiral C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Elute using a linear gradient of 0.1% aqueous formic acid and acetonitrile.

  • System Validation (Critical):

    • Blank Control: Run a sample lacking the amino acid to map unreacted FDAA and hydrolysis peaks (e.g., DNP-OH).

    • Racemic Control: Derivatize a racemic standard of methyl 4-amino-3-methylbutanoate. You must observe a 1:1 peak area ratio of the L-FDAA-L-analyte and L-FDAA-D-analyte with a resolution factor ( Rs​ ) > 1.5 to validate the method's stereoselectivity.

Protocol B: High-Throughput QC via Direct Chiral HPLC (NBD-Cl Tagging)

Causality: NBD-Cl reacts rapidly with primary amines, yielding a highly fluorescent derivative that overcomes the analyte's lack of a native chromophore, enabling trace detection on standard UV/Vis or Fluorescence detectors without altering the enantiomeric ratio[5].

  • Derivatization: Combine 100 µL of the analyte solution (1 mg/mL) with 100 µL of NBD-Cl (2 mg/mL in ethanol) and 50 µL of 0.1 M sodium borate buffer (pH 8.5)[5],[4].

  • Incubation: Heat at 60°C for 20 minutes in an amber vial to prevent photobleaching.

  • Chromatography: Inject 5 µL onto a Chiralpak IC column (4.6 x 250 mm, 5 µm). Use an isocratic mobile phase (e.g., Hexane/Isopropanol 80:20 v/v). Detect at 470 nm.

  • System Validation (Critical): Inject a mixed standard containing 99% (3S)-isomer and 1% (3R)-isomer to verify that the trace enantiomer is not buried in the tailing edge of the major peak.

Methodological Decision Matrix

G Start Synthesized Methyl 4-amino-3-methylbutanoate Decision Select Analytical Workflow Start->Decision Direct Direct Chiral HPLC (Polysaccharide CSP) Decision->Direct High Throughput QC Indirect Indirect Derivatization (Marfey's Reagent) Decision->Indirect Trace Impurity Profiling NMR Chiral NMR (Mosher's Amide) Decision->NMR Absolute Configuration Result1 Enantiomeric Excess (ee%) via UV/MS Direct->Result1 Result2 Diastereomeric Excess (de%) via RP-UHPLC-MS Indirect->Result2 Result3 Structural Confirmation via 1H/19F NMR NMR->Result3

Fig 1: Decision matrix for selecting an enantiomeric purity validation workflow.

Sources

Evaluating the Neuroactivity of Methyl 4-amino-3-methylbutanoate Against Established GABAergics: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In the landscape of neuropharmacology, optimizing the delivery of GABAergic compounds to the central nervous system (CNS) remains a persistent challenge. As a Senior Application Scientist evaluating structure-activity relationships (SAR), I frequently analyze prodrug strategies designed to bypass the blood-brain barrier (BBB).

Methyl 4-amino-3-methylbutanoate is the methyl ester prodrug of 3-methyl-GABA (4-amino-3-methylbutanoic acid). The causality behind this specific modification is rooted in fundamental pharmacokinetics: esterification masks the polar carboxylic acid group of the zwitterionic parent compound. This drastically reduces the topological polar surface area (TPSA) and increases lipophilicity, shifting the molecule from relying on saturable active transport to utilizing rapid passive diffusion across the BBB. Once inside the CNS, ubiquitous esterases hydrolyze the prodrug, liberating the active 3-methyl-GABA moiety to exert its neuroactive effects .

Mechanistic Overview (The Causal Logic)

To evaluate Methyl 4-amino-3-methylbutanoate, we must compare its active form against established GABAergics like Gabapentin, Pregabalin, and Phenibut.

Unlike Gabapentin and Pregabalin—which primarily bind to the α2δ subunit of voltage-gated calcium channels (VGCCs)—or Phenibut, which acts as a GABAB receptor agonist, the active moiety 3-methyl-GABA operates via enzymatic modulation . Groundbreaking research has identified 3-alkyl-GABA derivatives as a unique class of anticonvulsants that actively stimulate L-glutamic acid decarboxylase (GAD) , the rate-limiting enzyme responsible for synthesizing endogenous GABA from L-glutamate . Additionally, it modulates GABA aminotransferase (GABA-T), the enzyme responsible for GABA degradation .

By increasing endogenous GABA synthesis rather than directly agonizing receptors, this compound offers a distinct, activity-dependent inhibitory profile.

G Prodrug Methyl 4-amino-3-methylbutanoate (Prodrug) Esterase CNS Esterases (Hydrolysis) Prodrug->Esterase Active 3-Methyl-GABA (Active Metabolite) Esterase->Active GAD L-Glutamic Acid Decarboxylase (GAD) Active->GAD Activates GABAT GABA Aminotransferase (GABA-T) Active->GABAT Modulates Glutamate L-Glutamate Glutamate->GAD GABA Endogenous GABA GAD->GABA GABA->GABAT Degradation Succinic Semialdehyde (Degradation) GABAT->Degradation Pregabalin Pregabalin / Gabapentin VGCC α2δ Subunit (VGCC) Pregabalin->VGCC Binds Phenibut Phenibut Phenibut->VGCC Binds GABAB GABAB Receptor Phenibut->GABAB Agonist

Diagram 1: Mechanistic pathways of Methyl 4-amino-3-methylbutanoate vs. traditional GABAergics.

Comparative Performance Data

The table below summarizes the physicochemical and mechanistic distinctions between Methyl 4-amino-3-methylbutanoate and alternative GABAergic therapies. Note the significant shift in the predicted partition coefficient (LogP) achieved by esterification.

CompoundPrimary MechanismTarget Affinity / ActivityPredicted LogPBBB Transport Mechanism
Methyl 4-amino-3-methylbutanoate Prodrug; GAD activation (via metabolite)Dose-dependent GAD activation~0.3 to 0.8High (Passive Diffusion)
3-Methyl-GABA (Parent) GAD activation / GABA-T modulationEnzyme kinetics (Vmax shift)-1.2Low (Zwitterionic limitation)
Pregabalin α2δ subunit of VGCC ligandKd ~ 22 nM-1.3Active transport (LAT1)
Gabapentin α2δ subunit of VGCC ligandKd ~ 38 nM-1.1Active transport (LAT1)
Phenibut GABAB agonist & α2δ ligandIC50 ~ 39 μM (GABAB)-0.2Moderate (Passive & Active)

Data synthesis derived from structural analogs and established pharmacological profiles .

Experimental Protocols for Neuroactivity Evaluation

To objectively validate the efficacy of Methyl 4-amino-3-methylbutanoate, we must employ a multi-tiered experimental approach. The following protocols are designed as self-validating systems, ensuring that artifacts (such as ex vivo degradation) do not compromise data integrity.

Protocol 1: In Vitro Enzymatic Activity Assay (GAD Activation)

Rationale: Because the active moiety functions by upregulating GAD, we must measure the rate of de novo GABA synthesis.

  • Prodrug Hydrolysis: Pre-incubate Methyl 4-amino-3-methylbutanoate (10 μM to 1 mM) with porcine liver esterase (PLE) at 37°C for 30 minutes to yield the active 3-methyl-GABA.

  • Enzyme Preparation: Isolate GAD from rat brain homogenate or utilize recombinant human GAD65/67.

  • Reaction Mixture: Combine the enzyme, 0.1 mM pyridoxal 5'-phosphate (PLP) cofactor, and the pre-hydrolyzed compound in a phosphate buffer (pH 7.2).

  • Substrate Addition: Initiate the reaction by introducing radiolabeled [14C]-L-glutamate.

  • Quantification: Trap the evolved [14C]CO2 in hyamine hydroxide-soaked filter paper over a 60-minute incubation period. Measure via liquid scintillation counting.

  • Self-Validation Step: Run a parallel assay using 3-mercaptopropionic acid (a known GAD inhibitor) as a negative control to validate the assay's dynamic range.

Protocol 2: In Vivo Pharmacokinetics & BBB Penetration (LC-MS/MS)

Rationale: The sole justification for the methyl ester is enhanced BBB penetration. We must quantify the Brain-to-Plasma ratio ( Kp,brain​ ) to prove this causality.

  • Administration: Dose wild-type C57BL/6 mice with Methyl 4-amino-3-methylbutanoate (10 mg/kg, IV).

  • Sampling: Harvest blood and brain tissue at predefined intervals (15, 30, 60, 120 mins).

  • Critical Stabilization: Immediately homogenize brain tissue in ice-cold acetonitrile. Causality: This precipitates proteins and instantly halts endogenous esterase activity, preventing the ex vivo conversion of the prodrug to the parent acid, which would artificially skew the data.

  • Analysis: Run samples through a validated LC-MS/MS pipeline (e.g., Triple Quadrupole). Monitor MRM transitions for the ester (m/z 132.1 fragments) and the acid (m/z 118.1 fragments).

  • Self-Validation Step: A Kp,brain​>1.0 at Tmax​ confirms successful CNS targeting over peripheral distribution.

Protocol 3: Competitive Binding Assay for Off-Target Activity (α2δ Subunit)

Rationale: Given its structural similarity to Pregabalin (3-isobutyl-GABA), off-target binding to VGCCs must be ruled out.

  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex.

  • Radioligand Incubation: Incubate membranes with [3H]-Gabapentin (10 nM) and increasing concentrations of hydrolyzed Methyl 4-amino-3-methylbutanoate (1 nM to 100 μM).

  • Filtration: Terminate by rapid vacuum filtration over GF/B filters.

  • Self-Validation Step: Use unlabeled Pregabalin (10 μM) to define non-specific binding baselines.

Workflow Start Methyl 4-amino- 3-methylbutanoate Hydrolysis In Vitro Hydrolysis (Esterases) Start->Hydrolysis InVivo In Vivo Dosing (Mice Model) Start->InVivo GAD Enzymatic Assay (GAD Activation) Hydrolysis->GAD Measure [14C]CO2 Binding Receptor Binding (α2δ & GABAB) Hydrolysis->Binding [3H]-Gabapentin Displacement LCMS LC-MS/MS (Brain vs Plasma) InVivo->LCMS Determine Kp,brain

Diagram 2: Step-by-step experimental workflow for evaluating prodrug neuroactivity.

Expert Insights & Future Directions

From a drug design perspective, the transition from a zwitterionic amino acid to an uncharged ester is a masterclass in rational pharmacokinetics. Compounds like Gabapentin and Pregabalin rely heavily on the LAT1 (L-type amino acid transporter) to cross the BBB. Because LAT1 is saturable, these drugs often exhibit non-linear pharmacokinetics at high clinical doses, leading to unpredictable bioavailability. By utilizing passive diffusion through esterification, Methyl 4-amino-3-methylbutanoate theoretically achieves linear, predictable brain penetrance.

However, a critical variable remains: the rapid action of peripheral esterases in human plasma. If the methyl ester is cleaved too quickly in the bloodstream, the compound reverts to the poorly permeable 3-methyl-GABA before reaching the BBB. Future optimization in this class may require exploring bulkier ester moieties (e.g., isopropyl or tert-butyl esters) to sterically hinder peripheral esterases, thereby fine-tuning the plasma half-life and maximizing CNS delivery.

References

  • Silverman RB, Andruszkiewicz R, Nanavati SM, Taylor CP, Vartanian MG. "3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase." Journal of Medicinal Chemistry. 1991 Jul;34(7):2295-8.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3539719, 4-Amino-3-methylbutanoic acid." PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 142695629, Methyl 4-amino-3-methylbutanoate hydrochloride." PubChem.[Link]

Safety Operating Guide

Methyl 4-amino-3-methylbutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Safety and Disposal Protocol for Methyl 4-amino-3-methylbutanoate

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational scale-up requires a rigorous, self-validating framework for environmental health and safety (EHS). Methyl 4-amino-3-methylbutanoate (CAS: 752154-41-9) is a highly valuable bifunctional building block—featuring both a primary amine and a methyl ester—frequently utilized in the synthesis of gabapentinoids and other neuroactive pharmaceutical intermediates[1]. However, its dual reactivity profile necessitates precise handling, segregation, and disposal protocols to prevent hazardous cross-reactions and ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

This guide provides authoritative, step-by-step methodologies for the safe operational handling and lifecycle management of this compound, ensuring that your laboratory maintains both scientific integrity and absolute safety compliance.

Physicochemical & Hazard Profiling

Understanding the fundamental properties of a chemical is the first step in designing a robust safety system. Methyl 4-amino-3-methylbutanoate is typically handled either as a free base liquid or as a solid hydrochloride salt.

Property / Hazard CategoryData / ClassificationClinical / Operational Implication
CAS Number 752154-41-9[1]Unique identifier for inventory and waste tracking.
Molecular Formula C6H13NO2 (Free Base)[1]Aliphatic amino ester; susceptible to hydrolysis.
Skin Corrosion/Irritation Category 2 (H315)[2]Requires impermeable nitrile gloves and lab coat.
Serious Eye Damage/Irritation Category 2 (H319)[2]Mandates the use of chemical splash goggles.
Specific Target Organ Toxicity STOT SE 3 (H335)[2]Respiratory irritant; must be handled in a fume hood.
Environmental Hazard Discharge must be avoided[2]Cannot be drain-disposed; requires RCRA waste routing.

Mechanistic Insights into Stability & Waste Reactivity

Expertise in chemical disposal requires understanding why certain protocols exist. The bifunctional nature of methyl 4-amino-3-methylbutanoate dictates its waste compatibility:

  • Nucleophilic Amine: The primary amine moiety is highly nucleophilic. If mixed with waste streams containing concentrated acids, anhydrides, or acyl halides, it can undergo violently exothermic reactions[3].

  • Ester Hydrolysis: The methyl ester is prone to hydrolysis under extremes of pH.

  • Oxidation Risk: Aromatic and aliphatic amines can be degraded by strong oxidizers, but unintentional mixing with oxidizers (like peroxides or nitric acid) in a closed waste carboy can lead to thermal runaway, gas evolution, and container rupture[3].

Therefore, strict segregation from oxidizers, strong acids, and reactive electrophiles is the cornerstone of its disposal plan.

Operational Safety & Spill Response Workflow

In the event of a localized spill, immediate and systematic containment is required to prevent aerosolization and surface contamination.

SpillResponse Start Spill Detected: Methyl 4-amino-3-methylbutanoate Assess Assess Spill Volume & Concentration Start->Assess PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Vent Ensure Adequate Fume Hood Ventilation PPE->Vent Contain Contain Spill with Inert Absorbent (Sand/Vermiculite) Vent->Contain Collect Collect in Sealable Polyethylene Container Contain->Collect Label Label as 'Hazardous Solid Waste' Collect->Label Dispose Transfer to Central Accumulation Area Label->Dispose

Fig 1. Step-by-step spill response and containment workflow for Methyl 4-amino-3-methylbutanoate.

Comprehensive Disposal Procedures (RCRA Compliant)

Under EPA guidelines, academic and commercial laboratories must manage chemical waste meticulously, often operating under RCRA Subpart K provisions which allow for flexible, yet highly regulated, accumulation within the laboratory before transfer to a Central Accumulation Area (CAA)[4].

Step-by-Step Waste Packaging and Segregation Methodology:

Step 1: Waste Characterization & Segregation

  • Organic Solutions: If the compound is dissolved in organic solvents (e.g., methanol, dichloromethane) during synthesis, the mixture must be routed to the Non-Halogenated Organic Waste or Halogenated Organic Waste stream, depending strictly on the solvent used[5].

  • Aqueous Solutions: If handling the hydrochloride salt in aqueous media, the solution will be acidic. It must be collected in a compatible, non-metallic container (e.g., High-Density Polyethylene, HDPE) to prevent corrosion[6].

Step 2: In-Laboratory Neutralization (Optional but Recommended) For small batches of aqueous hydrochloride salt waste, neutralization minimizes the corrosivity hazard before disposal[3].

  • Place the waste beaker in an ice bath within a functioning fume hood.

  • Slowly add a dilute basic solution (e.g., 1M NaOH or Sodium Bicarbonate) dropwise while stirring.

  • Monitor the pH until it reaches a neutral range (pH 6–8).

  • Crucial Note: Even after neutralization, the resulting aqueous solution contains the organic amine and must not be disposed of down the sanitary sewer[7]. It must be collected as Aqueous Hazardous Waste.

Step 3: Container Management & Labeling

  • Ensure the waste container is filled to no more than 90% capacity to allow for vapor expansion[6].

  • Affix a compliant "Hazardous Waste" label immediately upon adding the first drop of waste. Under Subpart K, the specific hazardous waste codes are not strictly required on the label while accumulating in the lab, but the chemical constituents must be clearly written (no abbreviations)[4].

Step 4: Empty Container Decontamination Empty chemical storage containers pose a residual exposure risk and cannot simply be thrown away.

  • Triple-rinse the empty glass or plastic container with a compatible solvent (e.g., methanol or water)[7].

  • Collect all rinsate and dispose of it in the appropriate hazardous waste stream[7].

  • Once triple-rinsed, deface the original manufacturer label completely and dispose of the container in the regular solid waste or glass recycling stream, per your institutional EHS policy.

Waste Segregation Pathway Visualization

To ensure foolproof compliance, laboratories should implement visual aids for waste routing. The following diagram illustrates the self-validating segregation system for amino ester derivatives.

WasteSegregation Waste Methyl 4-amino-3-methylbutanoate Waste Generation Org Organic Solvent Mixtures Waste->Org Aq Aqueous Solutions (HCl Salt) Waste->Aq Solid Contaminated PPE & Empty Containers Waste->Solid OrgBin Organic Waste Bin (Halogenated or Non) Org->OrgBin AqBin Aqueous Hazardous Waste Bin Aq->AqBin SolidBin Solid Hazardous Waste Bin Solid->SolidBin Incineration EPA-Approved TSDF Incineration OrgBin->Incineration AqBin->Incineration SolidBin->Incineration

Fig 2. RCRA-compliant waste segregation and disposal pathways for amino ester derivatives.

References

  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines". Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". Available at: [Link]

  • University of British Columbia (UBC). "In-Laboratory Treatment of Chemical Waste". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Management of Waste - Prudent Practices in the Laboratory". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". Available at: [Link]

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Navigating the Safe Handling of Methyl 4-amino-3-methylbutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Methyl 4-amino-3-methylbutanoate, a compound of interest in various synthetic pathways, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to handle this and similar research chemicals with the utmost confidence and safety.

Core Safety Directives: Personal Protective Equipment (PPE)

The first line of defense when handling any chemical is appropriate Personal Protective Equipment (PPE).[1][2][3] The selection of PPE is not a one-size-fits-all approach but rather a risk-based assessment of the specific tasks to be performed.

Eye and Face Protection: Your Non-Negotiable Shield

The eyes are particularly vulnerable to chemical splashes and vapors.[4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities.[5]

  • Elevated Risk: When handling larger quantities (over 1 liter) or when there is a significant risk of splashing, chemical splash goggles are required.[5]

  • Maximum Protection: For operations with a high potential for energetic reactions or splashes outside of a fume hood, a face shield must be worn in conjunction with safety glasses or goggles.[5]

Hand Protection: Selecting the Right Glove

Gloves are critical to prevent skin contact, but not all gloves offer the same level of protection against all chemicals.[2][4]

  • General Handling: For incidental contact with small quantities, disposable nitrile gloves are a suitable choice. However, it is crucial to understand that many chemicals can penetrate disposable gloves within seconds.[4] Should contamination occur, gloves must be removed and replaced immediately, followed by hand washing.

  • Extended Use or Immersion: For situations involving more extensive handling or potential for immersion, heavier, chemically resistant gloves are necessary. Consulting a glove manufacturer's chemical resistance guide is essential to select the appropriate material (e.g., butyl rubber, neoprene).

  • Unknown Hazards: When working with chemicals of unknown toxicity, a double-gloving approach using a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves is recommended.[5]

Protective Clothing: The Barrier for Your Body
  • Laboratory Coats: A flame-resistant lab coat is a standard requirement in a research laboratory setting.[2][5] Lab coats should be fully buttoned to provide maximum coverage.

  • Aprons: For tasks with a high risk of chemical splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[4]

  • Full Body Protection: In scenarios with a potential for significant exposure, a full-body protective suit may be necessary.[2]

  • Footwear: Closed-toe shoes are mandatory in all laboratory environments to protect against spills and falling objects.[3][5]

Respiratory Protection: Guarding Against Inhalation Hazards

Work with Methyl 4-amino-3-methylbutanoate should ideally be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or aerosols. If engineering controls are insufficient to maintain exposure below acceptable limits, or during certain emergency situations, respiratory protection may be required.[2] Use of a respirator requires enrollment in a respiratory protection program, including training and fit-testing.[6]

Operational Protocols: From Benchtop to Disposal

A systematic approach to handling, storage, and disposal is paramount for maintaining a safe laboratory environment.

Standard Handling Procedure
  • Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly. Have all necessary PPE readily available and inspected for integrity.[4] Locate the nearest safety shower and eyewash station.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • During the Reaction: Keep the fume hood sash at the lowest practical height.

  • Post-Procedure: Thoroughly clean the work area. Decontaminate any equipment that has come into contact with the chemical.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Storage Requirements

Based on the general properties of esters and amino compounds, Methyl 4-amino-3-methylbutanoate should be stored in a cool, dry, and well-ventilated area.[7][8] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9]

Disposal Plan: A Responsible Conclusion

All waste containing Methyl 4-amino-3-methylbutanoate, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.[6][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[10][11]

Emergency Procedures: Preparedness is Key

Spill Response

In the event of a spill, a swift and informed response can significantly mitigate the associated risks.

Minor Spill (Contained, manageable by trained personnel):

  • Alert: Immediately alert others in the vicinity.[6]

  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.[6]

  • Contain: Confine the spill using absorbent materials, working from the outside in.[12]

  • Absorb: Use an inert absorbent material like vermiculite or sand to absorb the spilled liquid.[10]

  • Collect: Carefully collect the absorbed material into a labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your supervisor.

Major Spill (Large volume, highly dispersed, or involving personnel contamination):

  • Evacuate: Evacuate the entire laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Call for Help: Activate the emergency alarm and contact your institution's EHS or emergency response team.

  • First Aid: Attend to any contaminated individuals. Remove contaminated clothing and use the emergency shower or eyewash for at least 15 minutes.[6][13] Seek immediate medical attention.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Visual Workflow Guides

To further clarify these critical procedures, the following diagrams illustrate the decision-making processes for PPE selection and spill response.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Assess Task task_type What is the nature of the task? start->task_type eye_risk Risk of Splash or Aerosol? task_type->eye_risk Eye Safety hand_contact Nature of Contact? task_type->hand_contact Hand Safety body_risk Risk of Body Exposure? task_type->body_risk Body Safety safety_glasses Wear ANSI Z87.1 Safety Glasses with Side Shields eye_risk->safety_glasses Low goggles Wear Chemical Splash Goggles eye_risk->goggles Moderate face_shield Wear Face Shield over Goggles goggles->face_shield High incidental Incidental Contact hand_contact->incidental prolonged Prolonged or Immersion hand_contact->prolonged nitrile_gloves Wear Nitrile Gloves (Change Immediately if Contaminated) incidental->nitrile_gloves chem_gloves Wear Chemically Resistant Gloves (Consult Resistance Chart) prolonged->chem_gloves lab_coat Wear Flame-Resistant Lab Coat (Closed-toe shoes are mandatory) body_risk->lab_coat Low apron Wear Chemical-Resistant Apron over Lab Coat body_risk->apron High

Caption: PPE Selection Workflow for Handling Methyl 4-amino-3-methylbutanoate.

Spill_Response_Workflow cluster_spill Chemical Spill Response Plan spill_occurs Spill Occurs assess_spill Assess Spill Severity spill_occurs->assess_spill minor_spill Minor Spill assess_spill->minor_spill Small & Contained major_spill Major Spill assess_spill->major_spill Large, Uncontrolled, or Personnel Contamination alert_area Alert Immediate Area minor_spill->alert_area don_ppe Don Appropriate PPE alert_area->don_ppe contain Contain Spill with Absorbents don_ppe->contain cleanup Collect and Package as Hazardous Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate report_minor Report to Supervisor decontaminate->report_minor evacuate Evacuate Laboratory major_spill->evacuate activate_alarm Activate Alarm & Call EHS/Emergency Services evacuate->activate_alarm first_aid Provide First Aid if Necessary activate_alarm->first_aid isolate_area Isolate the Area first_aid->isolate_area

Caption: Decision-Making Workflow for Chemical Spill Response.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]

  • Environmental Health & Safety Services. Personal Protective Equipment. Available at: [Link]

  • University of Illinois Division of Research Safety. (2025, December 6). Personal Protective Equipment. Available at: [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]

  • Princeton University Office of Environmental Health and Safety. Chemical Spill Procedures. Available at: [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Available at: [Link]

  • University of Manitoba Environmental Health and Safety Office. Chemical Spill Response Procedure. Available at: [Link]

  • Florida State University Emergency Management. Chemical Spills. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.